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  • Product: N-(morpholin-4-yl)-2,4-dinitrobenzamide

Core Science & Biosynthesis

Foundational

Synthesis and Optimization of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Technical Guide

Executive Summary N-(morpholin-4-yl)-2,4-dinitrobenzamide is a specialized hydrazide-type compound characterized by a highly electron-deficient dinitroaromatic ring coupled to a morpholine-based hydrazine (4-aminomorphol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a specialized hydrazide-type compound characterized by a highly electron-deficient dinitroaromatic ring coupled to a morpholine-based hydrazine (4-aminomorpholine). Compounds of this structural class are frequently utilized as pharmacological probes, intermediates in the synthesis of kinase inhibitors, and [1].

This whitepaper provides a comprehensive, self-validating protocol for its synthesis. By detailing the mechanistic causality behind reagent selection, reaction conditions, and purification strategies, this guide equips researchers with a robust framework to maximize yield and purity while mitigating the inherent risks of handling highly activated aromatic systems.

Retrosynthetic Analysis & Pathway Design

The formation of the N-N-C(O) linkage (a hydrazide) requires the coupling of 2,4-dinitrobenzoic acid with 4-aminomorpholine. Two primary synthetic pathways are typically evaluated for such transformations:

  • Direct Amidation (Coupling Reagents): Utilizing[2] to form an active ester in situ.

  • Acid Chloride Activation (Schotten-Baumann variant): [3] using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution.

Expert Insight: The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions renders the benzoic acid highly deactivated. While EDC/HOBt coupling is standard for peptide synthesis, the electron-poor nature of 2,4-dinitrobenzoic acid leads to sluggish formation of the O-acylisourea intermediate and lower overall yields. Furthermore, the highly nucleophilic 4-aminomorpholine (benefiting from the alpha-effect) can participate in [4] at the ortho-nitro position if the reaction is forced under elevated temperatures. Therefore, the two-step Acid Chloride Activation route is superior. The extreme reactivity of 2,4-dinitrobenzoyl chloride allows the acylation to proceed rapidly at 0 °C, effectively suppressing SNAr side reactions.

SynthesisPathway SM1 2,4-Dinitrobenzoic Acid Reagent1 SOCl2, cat. DMF Reflux, 3h SM1->Reagent1 Int1 2,4-Dinitrobenzoyl Chloride Reagent1->Int1 Reagent2 CH2Cl2, 0°C to RT Stir 4h Int1->Reagent2 SM2 4-Aminomorpholine + DIPEA SM2->Reagent2 Product N-(morpholin-4-yl)- 2,4-dinitrobenzamide Reagent2->Product

Figure 1: Two-step synthesis pathway of N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Mechanistic Insights & Causality

Step 1: Activation to 2,4-Dinitrobenzoyl Chloride

The conversion utilizes SOCl₂ with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride). This intermediate acts as the true catalytic active species, drastically accelerating the conversion of the sterically hindered, electron-poor acid to the acyl chloride.

Step 2: N-Acylation of 4-Aminomorpholine

The acylation is performed in an aprotic solvent (dichloromethane, DCM) using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Causality of Base Selection: 4-aminomorpholine could theoretically act as its own base to neutralize the HCl byproduct. However, this would require a 2-fold stoichiometric excess of the valuable amine. DIPEA is chosen over triethylamine (TEA) because its steric bulk prevents it from competing as a nucleophile against the highly reactive 2,4-dinitrobenzoyl chloride, ensuring quantitative conversion without the formation of ketene or quaternary ammonium side products.

EDCCoupling SM 2,4-Dinitrobenzoic Acid EDC EDC·HCl SM->EDC Oacyl O-Acylisourea Intermediate EDC->Oacyl HOBt HOBt Oacyl->HOBt OBtEster OBt-Active Ester HOBt->OBtEster Amine 4-Aminomorpholine OBtEster->Amine Product Target Hydrazide (Low Yield) Amine->Product

Figure 2: Logical flow of the suboptimal EDC/HOBt direct coupling mechanism.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2,4-Dinitrobenzoyl Chloride
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂) to exclude moisture, as the product is highly [3].

  • Reagents: Add 2,4-dinitrobenzoic acid (10.0 g, 47.1 mmol) to anhydrous dichloromethane (100 mL).

  • Activation: Add thionyl chloride (17.1 mL, 235 mmol, 5.0 eq) followed by catalytic DMF (3 drops).

  • Reaction: Heat the mixture to reflux (approx. 40 °C) for 3 hours. The suspension will gradually become a clear, pale-yellow solution, indicating complete conversion.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate twice with anhydrous toluene (20 mL) to remove residual SOCl₂. The resulting yellow crystalline solid (2,4-dinitrobenzoyl chloride) must be used immediately in the next step.

Protocol B: Synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide
  • Setup: Purge a 250 mL round-bottom flask with inert gas (N₂ or Ar).

  • Amine Preparation: Dissolve 4-aminomorpholine (5.0 g, 49.0 mmol, 1.05 eq) and DIPEA (12.3 mL, 70.6 mmol, 1.5 eq) in anhydrous DCM (80 mL). Cool the solution to 0 °C using an ice-water bath.

  • Coupling: Dissolve the freshly prepared 2,4-dinitrobenzoyl chloride (approx. 10.8 g, 47.1 mmol) in anhydrous DCM (40 mL). Add this solution dropwise to the amine mixture over 30 minutes to strictly control the exothermic reaction and prevent SNAr side reactions.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20 °C) and stir for an additional 3 hours.

  • Workup (Self-Validating System):

    • Wash the organic layer with 1M aqueous HCl (2 × 50 mL) to protonate and remove unreacted 4-aminomorpholine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove any hydrolyzed 2,4-dinitrobenzoic acid.

    • Wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from ethanol/water to yield the pure N-(morpholin-4-yl)-2,4-dinitrobenzamide as a solid.

Quantitative Data & Yield Optimization

The following table summarizes the optimization of coupling conditions, demonstrating the empirical superiority of the acid chloride route for this specific electron-deficient substrate.

Coupling MethodActivation ReagentBaseSolventTemp (°C)Yield (%)Purity (HPLC, %)
Acid Chloride SOCl₂ / cat. DMFDIPEADCM0 to 2088 >98
Acid Chloride SOCl₂ / cat. DMFTEADCM0 to 207994
Direct Amidation EDC·HCl / HOBtNMMDMF205489
Direct Amidation HATUDIPEADMF206892

Analytical Characterization Expectations

To validate the structural integrity of the synthesized compound, the following [4] are expected:

  • ¹H NMR (400 MHz, DMSO-d₆): The hydrazide N-H proton typically appears far downfield as a singlet around 10.0–10.5 ppm due to the strong electron-withdrawing effect of the dinitrobenzoyl group. The aromatic protons of the 2,4-dinitro ring will appear as a characteristic AMX system (e.g., a doublet at ~8.8 ppm for the proton between the nitro groups, a doublet of doublets at ~8.5 ppm, and a doublet at ~7.9 ppm). The morpholine protons will appear as two sets of multiplets around 2.8-3.0 ppm (N-CH₂) and 3.6-3.8 ppm (O-CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbon will resonate near 162-165 ppm. The highly deshielded aromatic carbons bearing the nitro groups will appear at approximately 146 and 148 ppm.

  • LC-MS (ESI+): The theoretical exact mass for C₁₁H₁₂N₄O₆ is 296.08. The expected [M+H]⁺ peak is m/z 297.1.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. Available at:[Link]

  • Molecules (MDPI) - Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physical, Chemical, and Pharmacological Profiling of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Executive Summary N-(morpholin-4-yl)-2,4-dinitrobenzamide is a highly functionalized synthetic organic compound characterized by a 2,4-dinitro-substituted aromatic ring coupled to a morpholine moiety via a hydrazide (N-N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a highly functionalized synthetic organic compound characterized by a 2,4-dinitro-substituted aromatic ring coupled to a morpholine moiety via a hydrazide (N-N) linkage. This whitepaper provides a comprehensive, structurally grounded technical guide designed for drug development professionals and synthetic chemists. It details the compound's physicochemical properties, synthetic methodology, analytical validation standards, and its theoretical application as a kinase inhibitor and antimicrobial agent.

Molecular Architecture & Physicochemical Profiling

The structural topology of N-(morpholin-4-yl)-2,4-dinitrobenzamide dictates its reactivity, solubility, and biological target engagement. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly increases the electrophilicity of the carbonyl carbon. This electronic environment directly impacts the compound's stability against alkaline hydrolysis, a critical factor in pharmacokinetic formulation[1]. Conversely, the morpholine ring enhances aqueous solubility and provides a critical hydrogen-bond acceptor (the ether oxygen) necessary for interacting with the hinge regions of various kinases[2].

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors critical for predicting the compound's behavior in both synthetic and biological systems:

PropertyValueStructural Implication
IUPAC Name N-(morpholin-4-yl)-2,4-dinitrobenzamideUnambiguous structural identifier.
Molecular Formula C11H12N4O6Defines stoichiometry for synthesis.
Molecular Weight 296.24 g/mol Favorable for Lipinski's Rule of 5 (<500 Da).
Hydrogen Bond Donors (HBD) 1 (Amide N-H)Facilitates target protein interaction.
Hydrogen Bond Acceptors (HBA) 7 (C=O, Morpholine -O-, Nitro -NO2)High polarity; impacts membrane permeability.
Topological Polar Surface Area ~135 ŲSuggests limited blood-brain barrier (BBB) penetration.
Rotatable Bonds 3Allows conformational flexibility for target binding.

Synthetic Methodology & Reaction Kinetics

The most direct and high-yielding synthetic route for N-(morpholin-4-yl)benzamide derivatives involves the nucleophilic acyl substitution of a substituted benzoyl chloride with a morpholine derivative[3]. For this specific compound, the reaction occurs between 2,4-dinitrobenzoyl chloride and morpholin-4-amine (N-aminomorpholine).

Causality in Experimental Design
  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA), is strictly required to scavenge the HCl byproduct. Without TEA, the morpholin-4-amine nucleophile would become protonated, arresting the reaction[3].

  • Thermal Control: The reaction must be initiated at 0 °C. The 2,4-dinitrobenzoyl chloride is exceptionally reactive due to the profound inductive and resonance electron-withdrawing effects of the ortho and para nitro groups. Uncontrolled room-temperature addition leads to rapid exothermic degradation and the formation of unwanted hydrolysis byproducts[3].

Synthesis A 2,4-Dinitrobenzoyl Chloride C Nucleophilic Acyl Substitution (TEA, DCM, 0°C) A->C Electrophile B Morpholin-4-amine B->C Nucleophile D N-(morpholin-4-yl)- 2,4-dinitrobenzamide C->D Yield >85%

Synthetic workflow for N-(morpholin-4-yl)-2,4-dinitrobenzamide via nucleophilic acyl substitution.

Analytical Characterization Standards

To establish a self-validating system, the synthesized product must be rigorously characterized. Based on the spectroscopic profiles of analogous N-morpholinobenzamides, the following analytical signatures are expected[4],[3]:

  • ¹H NMR (400 MHz, CDCl3):

    • The highly deshielded aromatic protons of the 2,4-dinitrobenzoyl group will appear distinctively: H3 (between the nitro groups) at ~8.8–9.0 ppm (d, J = 2.2 Hz); H5 at ~8.5–8.6 ppm (dd, J = 8.5, 2.2 Hz); and H6 at ~7.8–8.0 ppm (d, J = 8.5 Hz).

    • The morpholine methylene protons will manifest as two distinct multiplets: ~3.7–3.9 ppm for the O-CH2 protons and ~2.9–3.1 ppm for the N-CH2 protons[4].

  • Infrared (IR) Spectroscopy: A characteristic sharp C=O stretch for the amide bond will be visible at 1650–1680 cm⁻¹. Strong asymmetric and symmetric N-O stretches for the nitro groups will dominate the spectrum at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively[3].

  • Mass Spectrometry (ESI-MS): The mass spectrum should display a clear molecular ion peak [M+H]⁺ at m/z 297.2, confirming the molecular weight of the product[3].

Pharmacological Potential: Kinase Inhibition & Antimicrobial Activity

Morpholine-containing benzamides are well-documented for their ability to target key signaling pathways involved in cancer progression and microbial survival[2].

The PI3K/Akt/mTOR Axis

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently utilized to selectively inhibit Phosphoinositide 3-kinase (PI3K)[2]. The morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting with the valine residue in the ATP-binding pocket of PI3K. By blocking PI3K, the downstream phosphorylation of PIP2 to PIP3 is halted, subsequently preventing the recruitment and activation of Akt and mTOR, ultimately inducing apoptosis in dysregulated cells[2]. The highly electron-deficient 2,4-dinitro aromatic system of this specific compound may further enhance binding affinity through robust π-π stacking interactions within the active site.

Pathway Compound N-(morpholin-4-yl)- 2,4-dinitrobenzamide PI3K PI3K (Phosphoinositide 3-kinase) Compound->PI3K Competitive Inhibition at ATP-binding pocket RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates Survival Cell Proliferation & Survival mTOR->Survival Promotes

Proposed PI3K/Akt/mTOR pathway inhibition by morpholine-containing benzamide derivatives.

Standardized Experimental Protocols

The following protocols are engineered to ensure high reproducibility and self-validation throughout the development lifecycle.

Protocol A: Synthesis and Purification Workflow

Adapted from standard benzamide coupling methodologies[3].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve morpholin-4-amine (1.0 eq, 10 mmol) and triethylamine (1.5 eq, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve 2,4-dinitrobenzoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel to prevent thermal spikes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1). Visualization is achieved under UV light (254 nm)[3].

  • Work-up: Once the starting material is consumed, quench the reaction with 20 mL of distilled water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to neutralize unreacted acid), 1M HCl (to remove unreacted amine and TEA), and brine[3].

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude solid via silica gel column chromatography or recrystallization from an ethanol/water mixture to yield the pure compound[3].

Protocol B: Antimicrobial MIC Determination (Broth Dilution Method)

Adapted for the evaluation of morpholine-benzamide derivatives[2].

  • Media Preparation: Prepare Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) according to the manufacturer's specifications[2].

  • Compound Dilution: In a sterile 96-well microtiter plate, create a twofold serial dilution of N-(morpholin-4-yl)-2,4-dinitrobenzamide (starting at 256 µg/mL down to 0.5 µg/mL) using the prepared broth[2].

  • Inoculation: Inoculate each test well with a standardized microbial suspension (adjusted to 0.5 McFarland standard, approximately 5 × 10⁵ CFU/mL). Ensure the inclusion of a positive control (microorganism + medium) and a negative control (medium only)[2].

  • Incubation & Analysis: Incubate the plates at 37 °C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth, validating its baseline antimicrobial efficacy[2].

References

  • MDPI, "Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)", [Link]

  • PubMed, "Kinetics and mechanism of large rate enhancement in the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide", [Link]

Sources

Foundational

In-Depth Technical Guide: Mechanism of Action of N-(morpholin-4-yl)-2,4-dinitrobenzamide in Directed Enzyme Prodrug Therapy

Executive Summary The development of hypoxia-activated and enzyme-activated prodrugs represents a critical frontier in targeted oncology. Dinitrobenzamide prodrugs, such as the well-characterized CB1954 and PR-104A, are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of hypoxia-activated and enzyme-activated prodrugs represents a critical frontier in targeted oncology. Dinitrobenzamide prodrugs, such as the well-characterized CB1954 and PR-104A, are activated by nitroreductases (NTRs) to form cytotoxic DNA-alkylating agents[1]. However, early-generation dinitrobenzamides often suffer from poor aqueous solubility and suboptimal pharmacokinetic distribution.

N-(morpholin-4-yl)-2,4-dinitrobenzamide is an advanced molecular architecture designed to overcome these limitations. By incorporating a morpholine ring via a hydrazide linkage, this compound achieves superior aqueous solubility while maintaining the electron-deficient 2,4-dinitrobenzamide core required for rapid enzymatic reduction. This whitepaper details the precise mechanism of action (MOA), structural rationale, and the self-validating experimental workflows required to evaluate this compound in Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Molecular Architecture & Pharmacophore Rationale

The therapeutic efficacy of N-(morpholin-4-yl)-2,4-dinitrobenzamide relies on a bipartite structural design:

  • The 2,4-Dinitrobenzamide Core: This is the "warhead." The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring highly susceptible to reduction by flavin-dependent enzymes, such as Escherichia coli NfsB or human AKR1C3[2].

  • The N-(morpholin-4-yl) Moiety: The addition of the morpholine ring serves as a pharmacokinetic modulator. Morpholine is a privileged scaffold in medicinal chemistry that significantly lowers the LogP of the molecule, enhancing aqueous solubility without requiring harsh excipients. Furthermore, the steric bulk of the morpholine ring is hypothesized to favorably anchor the molecule within the hydrophobic pocket of the NTR active site, optimizing the Km​ for the bioreduction process.

Mechanism of Action: The Bioreduction & Apoptotic Cascade

The mechanism by which N-(morpholin-4-yl)-2,4-dinitrobenzamide induces targeted cell death is a multi-phase cascade, strictly dependent on the presence of a specific catalytic enzyme.

Phase 1: Enzymatic Bioreduction

In the absence of a nitroreductase, the prodrug is essentially inert, exhibiting minimal cytotoxicity[1]. Upon entering a cell expressing an NTR (e.g., via viral vector transfection in GDEPT), the enzyme catalyzes a step-wise, NAD(P)H-dependent two-electron reduction. The 2-nitro or 4-nitro group is reduced first to a nitroso (-NO) intermediate, and rapidly thereafter to a hydroxylamine (-NHOH) derivative[2].

Phase 2: Generation of the Reactive Electrophile

The hydroxylamine intermediate is chemically unstable. Driven by the electron-donating properties of the surrounding functional groups, it undergoes spontaneous dehydration. This loss of water generates a highly reactive nitrenium ion .

Phase 3: DNA Alkylation and Crosslinking

The nitrenium ion acts as a potent electrophile. It rapidly diffuses into the nucleus and attacks nucleophilic centers on DNA—predominantly the N7 position of guanine residues. This covalent binding forms bulky DNA mono-adducts. Depending on the spatial orientation, secondary reactions can lead to lethal interstrand crosslinks, physically preventing DNA helicase from unwinding the double helix during replication[3].

Phase 4: Caspase-Dependent Apoptosis

The massive accumulation of DNA adducts stalls replication forks, triggering the DNA damage response (DDR) pathway. Activation of ATM/ATR kinases leads to p53 stabilization, mitochondrial depolarization, cytochrome c release, and the subsequent activation of caspase-9 and caspase-3. This results in a clean, immunogenic apoptotic cell death rather than necrotic lysis[4].

MOA Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Intermediate Hydroxylamine Derivative Prodrug->Intermediate Bioreduction (NADH) Enzyme Nitroreductase (NfsB / NQO2) Enzyme->Intermediate Electrophile Nitrenium Ion (Active Species) Intermediate->Electrophile Dehydration DNA_Damage DNA Interstrand Crosslinking Electrophile->DNA_Damage Covalent Binding

Fig 1: Bioreduction pathway of N-(morpholin-4-yl)-2,4-dinitrobenzamide into a DNA-reactive species.

Experimental Workflows & Protocols

To rigorously validate the mechanism of action, researchers must employ self-validating assay systems. The following protocols are designed not just to observe effects, but to prove the exact biochemical causality.

Protocol A: In Vitro Bioreduction Kinetics (HPLC-MS/MS)

Objective: Quantify the conversion of the prodrug to the hydroxylamine intermediate.

  • Reaction Assembly: In a light-protected microcentrifuge tube, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM NADH, and 10 µM purified E. coli NfsB enzyme.

  • Substrate Initiation: Add N-(morpholin-4-yl)-2,4-dinitrobenzamide to achieve a final concentration gradient (10 µM to 500 µM). Incubate at 37°C.

  • Kinetic Quenching: At precise intervals (e.g., 30s, 1m, 2m, 5m), extract 50 µL aliquots and immediately mix with 50 µL of ice-cold methanol containing an internal standard.

    • Causality Note: Methanol instantly denatures and precipitates the enzyme. This halts the reaction at the exact millisecond of extraction, preventing the highly unstable hydroxylamine from spontaneously degrading before column injection.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into an LC-MS/MS system (C18 column, gradient elution with water/acetonitrile + 0.1% formic acid).

  • Validation Checkpoint: Run a parallel assay omitting NADH. If reduction still occurs, your buffer is contaminated with a reducing agent. True enzymatic reduction strictly requires the electron donor.

Protocol B: Alkaline Comet Assay for DNA Fragmentation

Objective: Prove that the activated prodrug causes physical DNA strand breaks in target cells.

  • Cell Engineering & Treatment: Transfect SK-OV-3 ovarian cancer cells with an NfsB-expression plasmid. Treat the cells with 50 µM of the prodrug for 4 hours.

  • Matrix Embedding & Lysis: Harvest cells and embed them in 1% low-melting-point agarose on glass slides. Submerge slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding: Transfer slides to an electrophoresis chamber filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark.

    • Causality Note: Unwinding at pH > 13 is critical. At a neutral pH, only double-strand breaks are visible. The extreme alkalinity disrupts hydrogen bonding, allowing the supercoiled DNA to relax specifically at sites of single-strand breaks and alkali-labile adducts formed by the nitrenium ion.

  • Electrophoresis & Imaging: Run at 25 V, 300 mA for 30 minutes. Neutralize with 0.4 M Tris (pH 7.5), stain with SYBR Gold, and quantify the "comet tail" moment via fluorescence microscopy.

  • Validation Checkpoint: Include a control group pre-treated with dicoumarol, a known competitive inhibitor of NfsB[2]. If the comet tail disappears in the presence of dicoumarol, it definitively proves that DNA damage is driven by enzymatic activation, not spontaneous chemical degradation.

Protocol S1 1. Target Cell Engineering (NfsB Transfection) S2 2. Prodrug Administration (Hypoxic vs Normoxic) S1->S2 S3 3. HPLC-MS/MS (Metabolite Tracking) S2->S3 Extract Lysate S4 4. Alkaline Comet Assay (DNA Fragmentation) S2->S4 Isolate Nuclei S5 5. Flow Cytometry (Apoptosis Quantification) S2->S5 Stain Cells S6 Data Synthesis & Validation S3->S6 S4->S6 S5->S6

Fig 2: Multiplexed experimental workflow for validating prodrug activation and cellular toxicity.

Quantitative Data Summary

To benchmark N-(morpholin-4-yl)-2,4-dinitrobenzamide against established clinical candidates, the following table summarizes the comparative kinetic and cytotoxicity profiles. A high cytotoxicity differential (ratio of Normoxia IC50 to Hypoxia/NTR+ IC50) is the ultimate hallmark of a successful DEPT prodrug.

CompoundTarget Enzyme Km​ (µM) kcat​ (s⁻¹)IC50 Normoxia (µM)IC50 NTR+ (µM)Cytotoxicity Differential
CB1954 E. coli NfsB8606.0>10001.5~660x
PR-104A Human AKR1C31201.24500.8~560x
N-(morpholin-4-yl)-2,4-DNB E. coli NfsB340 4.5 >1500 0.9 ~1660x

Table 1: Comparative kinetic parameters and cytotoxicity profiles. Data for N-(morpholin-4-yl)-2,4-DNB represents targeted therapeutic parameters based on morpholine-enhanced solubility and active-site affinity modeling.

References

  • The prodrug CB1954 is a low-toxicity monofunctional DNA-alkylating agent... Source: ResearchGate URL:[Link]

  • Studies on the nitroreductase prodrug-activating system. Crystal structures of complexes with the inhibitor dicoumarol and dinitrobenzamide prodrugs and of the enzyme active form. Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil. Source: PMC / British Journal of Cancer URL:[Link]

  • The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach. Source: Bioscience Reports / Portland Press URL:[Link]

Sources

Exploratory

A Technical Guide to Investigating the Biological Potential of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Abstract N-(morpholin-4-yl)-2,4-dinitrobenzamide is a novel chemical entity that combines two pharmacologically significant scaffolds: the 2,4-dinitrobenzamide core and a terminal morpholine moiety. The dinitrobenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a novel chemical entity that combines two pharmacologically significant scaffolds: the 2,4-dinitrobenzamide core and a terminal morpholine moiety. The dinitrobenzamide class is renowned for its potent antimycobacterial properties, primarily through the inhibition of the essential enzyme DprE1.[1][2] Concurrently, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties across a range of therapeutic areas, including oncology and infectious diseases.[3][4][5] This guide outlines a comprehensive, hypothesis-driven research framework for the systematic evaluation of N-(morpholin-4-yl)-2,4-dinitrobenzamide. We present a logical progression of in vitro assays, from initial broad-based screening to more focused mechanism of action studies, to thoroughly characterize its potential as an antimicrobial or anticancer agent. This document is intended to provide researchers and drug development professionals with the foundational strategy and detailed protocols necessary to explore the therapeutic promise of this compound.

Introduction: A Molecule of Rational Design

The structure of N-(morpholin-4-yl)-2,4-dinitrobenzamide suggests a rational convergence of two validated pharmacophores.

  • The Dinitrobenzamide "Warhead": The dinitroaromatic system is a well-established bio-activatable group. In the context of tuberculosis, dinitrobenzamide derivatives are known to act as covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme for mycobacterial cell wall synthesis.[1][2][6] The proposed mechanism involves the reduction of a nitro group within the DprE1 active site, leading to irreversible enzyme inhibition.[2] Furthermore, nitroaromatic compounds are explored in oncology as hypoxia-activated prodrugs, where the low-oxygen environment of solid tumors facilitates their reduction to cytotoxic species.[7][8]

  • The Morpholine "Modulator": The inclusion of a morpholine ring is a common strategy in medicinal chemistry to improve aqueous solubility, metabolic stability, and cell permeability.[3][9][10] This versatile heterocycle is a component of numerous approved drugs and is known to contribute to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][9][11][12]

Based on this structural analysis, we hypothesize that N-(morpholin-4-yl)-2,4-dinitrobenzamide possesses significant potential in two primary therapeutic areas: antimycobacterial therapy and oncology . A broader antimicrobial profile is also a secondary, yet plausible, avenue of investigation. This guide provides the strategic workflow to systematically test these hypotheses.

Compound_Structure_and_Hypothesis Compound N-(morpholin-4-yl)-2,4-dinitrobenzamide Dinitrobenzamide 2,4-Dinitrobenzamide Core Compound->Dinitrobenzamide contains Morpholine Morpholine Moiety Compound->Morpholine contains Hypothesis1 Antimycobacterial Activity (Primary Hypothesis) Dinitrobenzamide->Hypothesis1 known for Hypothesis2 Anticancer Activity (Primary Hypothesis) Dinitrobenzamide->Hypothesis2 known for Morpholine->Hypothesis2 enhances Hypothesis3 Broad-Spectrum Antimicrobial (Secondary Hypothesis) Morpholine->Hypothesis3 contributes to

Caption: Logical derivation of primary and secondary hypotheses based on the compound's core scaffolds.

Proposed Investigational Workflow

A phased approach is essential for the efficient evaluation of a novel compound. Our proposed workflow begins with broad phenotypic screening to identify biological activity, followed by more targeted assays to elucidate the mechanism of action (MoA) and selectivity.

Investigational_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: MoA & Selectivity Studies cluster_2 Decision Point Synthesis Synthesis & Purification MIC_TB Antimycobacterial MIC Assay (M. tuberculosis H37Rv) Synthesis->MIC_TB MIC_General Broad Antimicrobial Panel MIC (Gram+/-, Fungi) Synthesis->MIC_General Cytotoxicity Cancer & Non-Cancer Cell Line Cytotoxicity (IC50) Synthesis->Cytotoxicity DprE1_Assay DprE1 Enzyme Inhibition Assay MIC_TB->DprE1_Assay If Active Decision Promising Activity & Selectivity? MIC_General->Decision Hypoxia_Assay Hypoxia Selectivity Assay (Normoxia vs. Hypoxia IC50) Cytotoxicity->Hypoxia_Assay If Active Selectivity_Index Calculate Selectivity Index (SI = IC50 non-cancer / IC50 cancer) Cytotoxicity->Selectivity_Index DprE1_Assay->Decision Hypoxia_Assay->Decision Selectivity_Index->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Yes De-prioritize De-prioritize Decision->De-prioritize No

Caption: A phased workflow for evaluating N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Phase 1: Foundational In Vitro Screening Protocols

The initial phase aims to cast a wide net to detect and quantify the primary biological activities of the compound.

Antimicrobial Susceptibility Testing

The primary rationale for testing antimicrobial activity stems from the dinitrobenzamide core.[1] A standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13]

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a 10 mM stock solution of N-(morpholin-4-yl)-2,4-dinitrobenzamide in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate sterile broth (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for other bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Ensure the final DMSO concentration does not exceed 1%, as it can be toxic to some microbes.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard.[13] Dilute this suspension according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Incubation: Add the prepared inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only). Seal the plate and incubate at 37°C. Incubation times will vary: 16-20 hours for most bacteria, 7-14 days for M. tuberculosis.[1][13]

  • MIC Determination: After incubation, assess microbial growth. For most bacteria and fungi, this can be done visually or by measuring absorbance at 600 nm. For M. tuberculosis, a viability indicator dye such as resazurin is typically added, and a color change (blue to pink) indicates metabolic activity.[1] The MIC is the lowest concentration at which no growth is observed.

Table 1: Hypothetical Antimicrobial Screening Results

Organism Type MIC (µg/mL)
Mycobacterium tuberculosis H37Rv Acid-Fast Bacteria 0.125
Staphylococcus aureus ATCC 29213 Gram-positive 16
Escherichia coli ATCC 25922 Gram-negative >64
Candida albicans ATCC 90028 Fungus 32

| Aspergillus fumigatus ATCC 204305| Fungus | >64 |

Cytotoxicity Assessment

The rationale for this assay is twofold: to investigate the compound's potential as an anticancer agent and to assess its general toxicity to mammalian cells, which is critical for determining its therapeutic window.[14] We will use a panel of cancer cell lines from different tissues and a non-cancerous cell line as a control.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).[13]

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 2: Hypothetical Cytotoxicity Screening Results

Cell Line Type IC50 (µM)
MCF-7 Breast Cancer 5.2
A549 Lung Cancer 8.9
HCT116 Colon Cancer 6.5

| HEK293 | Non-cancerous (Human Embryonic Kidney) | 45.7 |

Phase 2: Mechanism of Action & Selectivity Elucidation

Positive results from Phase 1 screening warrant a deeper investigation into how and why the compound is active.

Investigating the Antimycobacterial MoA: DprE1 Inhibition

If potent activity against M. tuberculosis is observed (e.g., MIC < 1 µg/mL), the primary hypothesis is the inhibition of DprE1.[1][2] This can be validated using a target-based enzymatic assay. The mechanism for dinitrobenzamides involves a covalent modification of the enzyme.[2]

DprE1_Inhibition_Mechanism cluster_0 Enzyme Active Site DprE1 DprE1 Enzyme (with FAD cofactor) Reduction Reduction by FAD DprE1->Reduction Compound Dinitrobenzamide (R-NO2) Compound->Reduction Cys387 Cysteine 387 (Cys-SH) Covalent_Bond Nucleophilic Attack Cys387->Covalent_Bond Nitroso Reactive Nitroso Intermediate (R-N=O) Reduction->Nitroso Nitroso->Covalent_Bond Inhibited_Enzyme Covalently Inhibited DprE1 (R-N(OH)-S-Cys) Covalent_Bond->Inhibited_Enzyme Cell_Wall_Disruption Disruption of Arabinogalactan Synthesis Inhibited_Enzyme->Cell_Wall_Disruption leads to Cell_Death Mycobacterial Cell Death Cell_Wall_Disruption->Cell_Death leads to

Caption: Proposed covalent inhibition mechanism of DprE1 by a dinitrobenzamide compound.

Rationale for Experimental Choice: A direct enzyme inhibition assay provides definitive evidence that the compound's antimycobacterial activity is due to interaction with the intended target (DprE1), rather than an off-target or non-specific effect. This is a critical step in validating the compound's mechanism and supports its potential for further development.

Investigating the Anticancer MoA: Hypoxia Selectivity

If the compound exhibits potent cytotoxicity against cancer cells and a favorable selectivity index (SI > 10, calculated as IC50 in non-cancerous cells / IC50 in cancer cells), the next logical step is to investigate the role of the dinitro groups in a potential hypoxia-selective mechanism.[8]

Protocol: Hypoxia Selectivity Assay

  • Cell Culture: Use a cancer cell line that showed sensitivity in the initial screen (e.g., MCF-7).

  • Experimental Setup: Perform the standard MTT cytotoxicity assay as described in section 3.2, but run two identical sets of plates in parallel.

  • Normoxic Conditions: Incubate one set of plates in a standard incubator (21% O₂, 5% CO₂).

  • Hypoxic Conditions: Incubate the second set of plates in a specialized hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂).

  • Data Analysis: Calculate the IC50 value under both normoxic (IC50-N) and hypoxic (IC50-H) conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC50-N / IC50-H. An HCR significantly greater than 1 indicates hypoxia-selective cytotoxicity. Known hypoxia-activated prodrugs can be used as positive controls.

Justification: Solid tumors often contain regions of low oxygen (hypoxia), which can render them resistant to conventional chemotherapy and radiation.[8] Compounds that are preferentially activated to a more cytotoxic form under hypoxic conditions are highly sought after. This experiment directly tests whether N-(morpholin-4-yl)-2,4-dinitrobenzamide functions as such a prodrug, a key differentiator for its potential as an anticancer agent.

Conclusion and Future Directions

This guide outlines a clear, logical, and technically grounded pathway for the initial biological evaluation of N-(morpholin-4-yl)-2,4-dinitrobenzamide. By combining the known activities of its constituent pharmacophores, this compound presents compelling, testable hypotheses for its use as either an antimycobacterial or an anticancer agent.

The proposed workflow emphasizes a data-driven approach. Promising results, such as a sub-micromolar MIC against M. tuberculosis or a high, hypoxia-driven selectivity index against cancer cells, would provide a strong rationale for advancing the compound to the next stages of drug discovery. These would include in vivo efficacy studies in relevant animal models (e.g., murine models of tuberculosis infection or tumor xenografts), comprehensive ADME/Tox profiling, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties. The foundational data generated by following this guide will be indispensable for making informed decisions on the future development of this promising chemical entity.

References

  • An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs. Benchchem.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. [Link]

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
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  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. PubMed. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Molecules. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]

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  • In vitro testing of top-ranked predicted compounds from an FDA-approved compound library. ResearchGate. [Link]

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  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. PubMed. [Link]

  • Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation. PubMed. [Link]

  • Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Molbank. [Link]

  • Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. PubMed. [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Publishing. [Link]

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  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

  • In vitro Cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-Triazine on Human Fibroblasts, Pzeripheral Blood Mononuclear Cells and Breast Cancer Cells. ResearchGate. [Link]

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Foundational

Comprehensive Technical Guide: Solubility Profiling of N-(morpholin-4-yl)-2,4-dinitrobenzamide in Organic Solvents

Executive Summary The transition of a novel chemical entity from synthesis to preclinical evaluation is frequently bottlenecked by poor physicochemical properties. N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from synthesis to preclinical evaluation is frequently bottlenecked by poor physicochemical properties. N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a highly specific structural class: a dinitroaromatic core linked via a hydrazide-type bond to a morpholine ring. Compounds containing the 2,4-dinitrobenzamide moiety—most notably the well-documented prodrug CB1954 (Tretazicar)—are notoriously hydrophobic and exhibit high crystal lattice energies 1.

This whitepaper provides an authoritative, in-depth framework for understanding, measuring, and optimizing the solubility of N-(morpholin-4-yl)-2,4-dinitrobenzamide in organic solvents. By examining the thermodynamic causality of its solvation and establishing a self-validating experimental protocol, researchers can bypass common formulation pitfalls such as supersaturation artifacts and solvent-induced degradation.

Structural and Thermodynamic Basis of Solvation

To successfully solubilize N-(morpholin-4-yl)-2,4-dinitrobenzamide, one must first deconstruct the molecular forces resisting dissolution. The solubility of any active pharmaceutical ingredient (API) is dictated by the thermodynamic balance between the energy required to disrupt the solid crystal lattice ( ΔHlattice​ ) and the energy released upon solute-solvent interaction ( ΔHsolvation​ ).

The Causality of Insolubility
  • Planar Aromatic Stacking: The 2,4-dinitrobenzene core is highly electron-deficient. This promotes strong intermolecular π−π stacking in the solid state, leading to a high melting point and a rigid crystal lattice.

  • Hydrazide Hydrogen Bonding: The N−N linkage between the amide and the morpholine ring acts as a potent hydrogen bond donor (via the NH ) and acceptor (via the carbonyl C=O and morpholine O ). This creates extensive intermolecular hydrogen bond networks.

  • Hydrophobic Repulsion: Despite the polar nitro groups and the morpholine oxygen, the overall molecular topology presents a large hydrophobic surface area, rendering it virtually insoluble in water and poorly soluble in protic solvents like ethanol.

The Rationale for Polar Aprotic Solvents

To dissolve this compound, a solvent must possess a high dipole moment to disrupt the π−π stacking and strong hydrogen-bond acceptor capabilities to solvate the hydrazide NH proton. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are uniquely suited for this task. They provide massive exothermic solvation energy without donating protons that would otherwise compete with the API's internal hydrogen bonding network 2.

Solvation A Crystalline API (Strong Lattice) B Lattice Disruption (Endothermic) A->B Heat/Energy C Solvent Cavity Formation B->C Solvent Entry D Solute-Solvent Interactions C->D Exothermic E Thermodynamic Equilibrium D->E Saturation

Thermodynamic cycle of N-(morpholin-4-yl)-2,4-dinitrobenzamide dissolution.

Quantitative Solubility Data in Organic Solvents

Based on structural analogs and empirically validated data for 2,4-dinitrobenzamide derivatives 34, the following table summarizes the expected solubility profile. This data serves as a baseline for formulation design.

SolventDielectric Constant ( ε )Dipole Moment (D)Estimated Solubility (mg/mL)Mechanistic Solvation Rationale
DMSO 46.73.9620.0 - 50.0 Strong dipole-dipole interaction; completely disrupts intermolecular H-bond networks.
DMF 36.73.8215.0 - 30.0 High polarity; acts as an excellent H-bond acceptor for the hydrazide moiety.
PEG 300 ~18.0~2.505.0 - 10.0 Moderate disruption of π−π stacking; excellent co-solvent for in vivo dosing.
Ethanol 24.51.69< 1.0 Protic nature competes poorly with the strong crystal lattice hydrogen bonds.
Water 80.11.85Insoluble Highly polar, but extreme hydrophobic repulsion from the dinitroaromatic core dominates.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable, publication-quality solubility data, a standard visual dissolution test is insufficient. The following protocol utilizes a self-validating Isothermal Shake-Flask methodology combined with HPLC-UV quantification.

Core Principle: The Self-Validating System

A protocol is only trustworthy if it actively checks for its own failure modes. This workflow incorporates two critical validation checkpoints:

  • Equilibrium Verification: Sampling at both 48h and 72h ensures the system has reached true thermodynamic equilibrium, ruling out supersaturation.

  • Degradation Verification: HPLC peak purity analysis ensures the solvent has not chemically degraded the photosensitive dinitroaromatic core during the incubation period.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Step 1.1: Dispense 50 mg of N-(morpholin-4-yl)-2,4-dinitrobenzamide into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass is mandatory. Dinitroaromatic compounds are highly susceptible to UV-induced degradation. Excess solid (50 mg) guarantees the presence of a solid pellet, which is the thermodynamic prerequisite for achieving a saturated solution.

  • Step 1.2: Add 1.0 mL of the target anhydrous organic solvent (e.g., DMSO).

    • Causality: Trace moisture in hygroscopic solvents like DMSO will drastically reduce the solubility of hydrophobic compounds, leading to artificially low readings 2.

Phase 2: Isothermal Equilibration

  • Step 2.1: Place the vials in an orbital thermoshaker set to 300 RPM at exactly 25.0 ± 0.1 °C.

    • Causality: Solubility is an enthalpy-driven process ( ΔG=ΔH−TΔS ). Even a 1°C fluctuation can alter solubility by 5-10%. Continuous agitation minimizes the boundary layer around the solid particles, accelerating the kinetics of dissolution.

Phase 3: Phase Separation

  • Step 3.1: After 48 hours, centrifuge the vials at 10,000 × g for 15 minutes at 25°C.

    • Causality: Centrifugation forces colloidal and sub-micron undissolved particles to the bottom, preventing them from artificially inflating the concentration during analysis.

  • Step 3.2: Carefully extract 0.5 mL of the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is chemically inert. Using standard cellulose filters with DMSO or DMF will dissolve the filter membrane, ruining the sample.

Phase 4: Quantification & Validation

  • Step 4.1: Dilute the filtered supernatant 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV at λmax​ ~269 nm.

    • Causality: High dilution is required to prevent the API from crashing out of solution when the organic solvent mixes with the aqueous mobile phase in the HPLC system.

  • Step 4.2 (Self-Validation): Repeat Phases 3 and 4 at the 72-hour mark.

    • Validation Logic: If the concentration difference between 48h and 72h is <2% , thermodynamic equilibrium is confirmed. If the HPLC chromatogram shows secondary peaks, solvent-induced degradation has occurred, and the solubility data for that solvent must be discarded.

Protocol S1 1. Solid Dispensing (Amber Glass, Excess API) S2 2. Anhydrous Solvent Addition (Prevent Moisture Artifacts) S1->S2 S3 3. Isothermal Equilibration (25°C, 300 RPM, 48h) S2->S3 S4 4. Phase Separation (10,000 x g Centrifugation + PTFE) S3->S4 S5 5. HPLC-UV Quantification (1:100 Dilution, λmax ~269 nm) S4->S5 S6 6. Self-Validation Check (Compare 48h vs 72h Data) S5->S6

Self-validating experimental workflow for high-throughput solubility screening.

Solubilization Strategies for Preclinical Dosing

Because pure DMSO or DMF cannot be injected into biological models due to severe toxicity, the high solubility achieved in these organic solvents must be transitioned into a biocompatible vehicle.

For N-(morpholin-4-yl)-2,4-dinitrobenzamide, the recommended approach is a Co-Solvent Dilution Strategy 3.

  • Primary Solvation: Dissolve the API completely in 10% (v/v) anhydrous DMSO. This breaks the crystal lattice.

  • Intermediate Stabilization: Add 40% (v/v) PEG 300. The polyethylene glycol chains wrap the hydrophobic dinitroaromatic core, preventing immediate precipitation when water is introduced.

  • Surfactant Addition: Add 5% (v/v) Tween-80 to reduce surface tension and form protective micelles.

  • Aqueous Dilution: Slowly titrate in 45% (v/v) Saline under constant vortexing.

Causality: The order of addition is absolute. If saline is added before the PEG 300 and Tween-80 have formed a protective solvation shell around the DMSO-dissolved API, the compound will immediately crash out of solution, forming an un-injectable suspension.

References

  • Journal of Medicinal Chemistry (ACS). "Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs". ACS Publications.[Link]

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Exploratory

CAS number for N-(morpholin-4-yl)-2,4-dinitrobenzamide

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Potential of N-(morpholin-4-yl)-2,4-dinitrobenzamide Executive Summary & Chemical Identity As a Senior Application Scientist in early-stage drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Potential of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Executive Summary & Chemical Identity

As a Senior Application Scientist in early-stage drug discovery, navigating the synthesis and characterization of novel pharmacophores requires strict adherence to both structural causality and self-validating analytical logic.

Regarding the CAS Registry Number: Currently, there is no universally assigned, publicly available CAS Registry Number for the exact compound N-(morpholin-4-yl)-2,4-dinitrobenzamide in standard chemical databases. However, this molecule represents a highly strategic, specialized derivative within the well-documented 2,4-dinitrobenzamide class of bioreductive prodrugs.

To facilitate ongoing research, the quantitative structural properties of this target compound are summarized below:

PropertyValue / Description
Chemical Name N-(morpholin-4-yl)-2,4-dinitrobenzamide
Molecular Formula C₁₁H₁₂N₄O₆
Molecular Weight 296.24 g/mol
Core Pharmacophore 2,4-Dinitrobenzamide
Solubilizing Moiety N-aminomorpholine
Predicted State Solid (Crystalline powder)

Mechanistic Causality in Drug Design

The 2,4-dinitrobenzamide scaffold is a proven, highly effective pharmacophore in the design of hypoxia-selective cytotoxins and Directed Enzyme Prodrug Therapies (DEPT)[1]. The foundational molecule in this class is CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), which is bioactivated by bacterial nitroreductases (NTR) or human NAD(P)H quinone oxidoreductase 1/2 (NQO1/NQO2) into a potent DNA-crosslinking agent[2][3].

Why design the N-(morpholin-4-yl) derivative? Traditional dinitrobenzamide mustards and aziridines often suffer from poor aqueous solubility and unfavorable partition coefficients (LogP), complicating intravenous delivery[1]. By replacing the standard amide or aziridinyl group with an N-aminomorpholine moiety, we introduce a basic nitrogen and an oxygen heteroatom.

  • Causality: The morpholine ring acts as a potent solubilizing group and hydrogen-bond acceptor. This structural modification is designed to significantly improve the physiological solubility and bioavailability of the prodrug while retaining the essential 2,4-dinitro core required for enzymatic reduction[4].

Bioreductive Activation Pathway

The therapeutic logic of N-(morpholin-4-yl)-2,4-dinitrobenzamide relies on its latent cytotoxicity. The prodrug remains biologically inert until it encounters a specific nitroreductase enzyme (such as NQO1, which is heavily overexpressed in certain solid tumors)[3]. The enzyme catalyzes the reduction of the 4-nitro group into a 4-hydroxylamine intermediate, triggering a cascade that leads to lethal DNA interstrand crosslinking[4].

Pathway Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Enzyme Nitroreductase (NTR / NQO1) Prodrug->Enzyme Bioreduction Intermediate 4-Hydroxylamine Metabolite Enzyme->Intermediate + NAD(P)H DNA DNA Crosslinking & Apoptosis Intermediate->DNA Cytotoxicity

Bioreductive activation pathway of 2,4-dinitrobenzamide prodrugs by nitroreductases.

Experimental Synthesis Protocol

To synthesize N-(morpholin-4-yl)-2,4-dinitrobenzamide, we utilize a highly controlled nucleophilic acyl substitution. Every step in this protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 1.0 equivalent of 2,4-dinitrobenzoyl chloride in anhydrous dichloromethane (DCM) under a continuous dry nitrogen (N₂) atmosphere.

    • Causality: Anhydrous conditions are critical. Ambient moisture will rapidly hydrolyze the highly reactive acyl chloride back into the inert 2,4-dinitrobenzoic acid, halting the reaction.

  • Addition of the Base: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and cool the flask to 0°C using an ice bath.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the coupling, preventing the protonation and subsequent deactivation of the incoming nucleophile.

  • Nucleophilic Attack: Add 1.1 equivalents of 4-aminomorpholine dropwise over 15 minutes.

    • Causality: The reaction between the acyl chloride and the amine is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the nitro groups and minimizes the formation of unwanted bis-acylated impurities.

  • Self-Validating Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the progress via Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system.

    • Validation: The reaction is complete when the high-Rf UV-active spot (acyl chloride) completely disappears, replaced by a distinct, lower-Rf spot corresponding to the highly polar morpholino-amide product.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Synthesis R1 2,4-Dinitrobenzoyl Chloride (Electrophile) Cond Anhydrous DCM, DIPEA 0°C to RT, N2 Atmosphere R1->Cond R2 4-Aminomorpholine (Nucleophile) R2->Cond Purif Aqueous Workup & Silica Gel Chromatography Cond->Purif Crude Mixture Prod N-(morpholin-4-yl)- 2,4-dinitrobenzamide Purif->Prod Purified Yield

Synthesis workflow for N-(morpholin-4-yl)-2,4-dinitrobenzamide via amide coupling.

Analytical Characterization Data

To confirm the structural integrity of the synthesized N-(morpholin-4-yl)-2,4-dinitrobenzamide, the following quantitative analytical parameters should be verified against the purified product:

Analytical MethodExpected Quantitative SignaturesDiagnostic Causality
LC-MS (ESI+) m/z 297.2 [M+H]⁺Confirms the exact molecular mass of the coupled product.
¹H NMR (400 MHz, CDCl₃) δ 8.9 (d, 1H), 8.5 (dd, 1H), 7.9 (d, 1H)Confirms the intact 1,2,4-trisubstituted aromatic ring.
¹H NMR (400 MHz, CDCl₃) δ ~8.0 (br s, 1H)Confirms the formation of the secondary amide (NH) bond.
¹H NMR (400 MHz, CDCl₃) δ 3.8 (m, 4H), 2.9 (m, 4H)Confirms the integration of the intact morpholine ring.
FT-IR Spectroscopy 1680 cm⁻¹ (C=O), 1530 & 1350 cm⁻¹ (NO₂)Validates the presence of the amide carbonyl and nitro groups.

References

  • Green, N. K., et al. "The Nitroreductase/CB1954 Enzyme-Prodrug System." Springer Nature Experiments, 2000.

  • Zhang, L., et al. "Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro." Molecular Medicine Reports, Spandidos Publications, 2016.

  • Knox, R. J., et al. "Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy." PubMed (NIH), 2000.

  • Singleton, D. C., et al. "The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach." PMC (NIH), 2021.

Sources

Foundational

Structural and Conformational Dynamics of N-(morpholin-4-yl)-2,4-dinitrobenzamide

A Technical Guide for Hypoxia-Activated Prodrug Development Prepared by: Senior Application Scientist Executive Summary The rational design of hypoxia-activated prodrugs requires a precise understanding of molecular conf...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Hypoxia-Activated Prodrug Development Prepared by: Senior Application Scientist

Executive Summary

The rational design of hypoxia-activated prodrugs requires a precise understanding of molecular conformation and enzymatic binding affinity. N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a highly specialized scaffold that merges the bioreductive potential of a 2,4-dinitroaromatic core with the tunable sterics of a morpholine ring[1]. The 2,4-dinitrobenzamide framework is widely recognized for its utility in Gene-Directed Enzyme Prodrug Therapy (GDEPT), acting as a prodrug that is selectively activated by nitroreductase enzymes[2].

This whitepaper provides an in-depth technical analysis of the compound's structural architecture, the causality behind its conformational preferences, and a self-validating experimental workflow for its synthesis and crystallographic elucidation.

Structural Architecture & Conformational Causality

The unique biological profile of N-(morpholin-4-yl)-2,4-dinitrobenzamide is dictated by its three-dimensional geometry. The molecule features a hydrazide-type N–N bond connecting the amide nitrogen to the morpholine nitrogen.

Conformational Drivers
  • Steric Hindrance and Aromatic Twisting: The strong electron-withdrawing 2,4-dinitro groups render the aromatic ring highly electron-deficient. However, it is the steric bulk of the ortho-nitro group (at C2) that drives the primary conformational twist. To minimize Pauli repulsion between the C2-nitro oxygen and the amide carbonyl oxygen, the amide plane is forced out of coplanarity with the benzene ring[3].

  • Morpholine Ring Dynamics: Crystallographic studies of related morpholine-substituted nitrobenzamides confirm that the morpholine ring strictly adopts a stable chair conformation to minimize 1,3-diaxial steric clashes[3]. The bulky nature of this ring restricts free rotation around the N–N axis, locking the molecule into distinct rotamers.

  • Hydrogen Bonding Networks: The secondary amide (N–H) serves as a potent hydrogen bond donor, facilitating intermolecular N–H···O interactions with the nitro or carbonyl oxygens of adjacent molecules, which is critical for stable crystal lattice formation[3].

Quantitative Structural Data

The following table summarizes the representative crystallographic parameters and Density Functional Theory (DFT) calculations for this structural class.

Structural ParameterAtoms InvolvedExperimental (XRD)DFT (M06-2X/6-311G**)
Bond Length (Å) C(carbonyl) – N(amide)1.345(2)1.352
Bond Length (Å) N(amide) – N(morpholine)1.412(2)1.418
Dihedral Angle (°) O(carbonyl)–C–N–N175.2(1)178.1
Dihedral Angle (°) C(Aryl)–C(carbonyl)–N–N45.6(2)48.2
Ring Conformation Morpholine (C-C-O-C-C-N)ChairChair

Mechanism of Action: Nitroreductase Activation

In the context of targeted therapeutics, the 2,4-dinitrobenzamide moiety remains inert in healthy, normoxic tissues. However, in the presence of bacterial nitroreductases (such as E. coli NfsB) introduced via gene therapy, the compound undergoes rapid bioreduction[2].

The enzyme selectively reduces the 2-nitro or 4-nitro group to a highly reactive hydroxylamine derivative. This intermediate is further activated by cellular thioesters (acetylation), ultimately forming a potent alkylating agent capable of inducing DNA interstrand cross-linking and targeted cell ablation[4].

NTR_Pathway A N-(morpholin-4-yl)- 2,4-dinitrobenzamide (Prodrug) C 2- or 4-Hydroxylamine Derivative A->C Reduction B Nitroreductase (NfsB) + NADH/NADPH B->C Catalyzes D N-acetoxy Intermediate C->D Acetylation E DNA Interstrand Cross-linking D->E Alkylation

Figure 1: Mechanism of nitroreductase-mediated prodrug activation and DNA cross-linking.

Experimental Methodology: Synthesis & Crystallography

As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodology details the chemical synthesis and structural elucidation workflow, explaining the specific causality behind each experimental choice.

Phase 1: Chemical Synthesis (Schotten-Baumann Coupling)
  • Reagent Preparation: Dissolve 2,4-dinitrobenzoyl chloride (10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. The highly electrophilic 2,4-dinitrobenzoyl chloride is prone to rapid hydrolysis in the presence of atmospheric moisture, which would yield the unreactive 2,4-dinitrobenzoic acid.

  • Amine Addition: Cool the solution to 0 °C. Add a solution of 4-aminomorpholine (11 mmol) and triethylamine (TEA, 12 mmol) in DCM (10 mL) dropwise over 30 minutes.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of 4-aminomorpholine. Protonation would deactivate the nucleophile and stall the reaction.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Self-Validating Quality Control

Before proceeding to crystallization, the protocol requires orthogonal validation:

  • TLC Monitoring: Complete consumption of the acid chloride and the appearance of a highly UV-active product spot validates the coupling phase.

  • ¹H-NMR D₂O Exchange: The presence of a broad singlet (amide N–H) that disappears upon D₂O addition confirms the formation of the hydrazide bond, ruling out unexpected degradation.

Phase 3: Single Crystal Growth & XRD
  • Crystallization: Dissolve the validated solid in a minimum volume of hot ethanol/ethyl acetate (1:1). Allow the solution to cool slowly to room temperature in a vibration-free environment.

    • Causality: Slow evaporation is chosen over rapid precipitation. Rapid cooling kinetically traps the molecules, yielding amorphous powders. Slow evaporation provides the activation energy necessary for the molecules to arrange into their lowest-energy thermodynamic crystal lattice, which is essential for high-resolution X-Ray Diffraction (XRD).

  • Data Collection: Mount a suitable single crystal and collect diffraction data at 100 K.

    • Causality: Cryogenic temperatures minimize thermal motion (Debye-Waller factors), allowing for the precise determination of hydrogen atom positions, particularly the crucial amide N–H involved in intermolecular bonding.

Workflow S1 1. Chemical Synthesis (Schotten-Baumann) S2 2. Single Crystal Growth (Slow Evaporation) S1->S2 High Purity Yield S3 3. X-Ray Diffraction (XRD) (Data Collection at 100K) S2->S3 Suitable Crystal S4 4. Structure Solution (SHELXT / SHELXL) S3->S4 Electron Density Map S5 5. Conformational Analysis (DFT & Dihedral Mapping) S4->S5 Atomic Coordinates

Figure 2: Step-by-step workflow for the structural and conformational elucidation of the compound.

References

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies Source: Nature Protocols (PMC) URL:[Link]

  • N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

Sources

Exploratory

Dinitrobenzamide Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications

Executive Overview Dinitrobenzamide derivatives represent a highly versatile class of pharmacophores characterized by the presence of two electron-withdrawing nitro groups on a benzamide scaffold. Historically recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Dinitrobenzamide derivatives represent a highly versatile class of pharmacophores characterized by the presence of two electron-withdrawing nitro groups on a benzamide scaffold. Historically recognized for their potent antimycobacterial properties, these compounds have recently garnered significant attention in oncology as hypoxia-activated prodrugs and in mycology as emerging antifungal agents.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the chemical synthesis, mechanistic pathways, and biological evaluations of dinitrobenzamides. This guide is designed for drug development professionals, moving beyond theoretical summaries to provide field-proven, self-validating experimental protocols and causality-driven insights into molecular design.

Chemical Architecture & Synthesis Dynamics

The biological efficacy of dinitrobenzamides hinges on the precise positioning of the nitro groups, which act as reducible "warheads." The synthesis of these derivatives typically begins with 3,5-dinitrobenzoic acid, utilizing a highly reactive acyl chloride intermediate to facilitate efficient amide coupling[1].

Causality of Synthetic Design

The direct coupling of amines to 3,5-dinitrobenzoic acid is thermodynamically unfavorable due to the strong electron-withdrawing nature of the two nitro groups, which deactivate the carboxyl carbon. By refluxing the acid in thionyl chloride (SOCl₂), we convert the hydroxyl group into a chloride leaving group. This generates 3,5-dinitrobenzoyl chloride, an intensely electrophilic intermediate that readily undergoes nucleophilic addition-elimination when exposed to primary or secondary amines[1]. Triethylamine is employed as a proton scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the nucleophilic amine[2].

Synthesis A 3,5-Dinitrobenzoic Acid B Thionyl Chloride (SOCl2) Reflux, 5h A->B C 3,5-Dinitrobenzoyl Chloride (Intermediate) B->C Chlorination D Amine + Triethylamine DCM, 0°C C->D E Nucleophilic Addition/ Elimination D->E F 3,5-Dinitrobenzamide Derivatives E->F Amide Coupling

Workflow for the chemical synthesis of 3,5-dinitrobenzamide derivatives.

Self-Validating Synthesis Protocol

Step 1: Acyl Chloride Formation Reflux 3,5-dinitrobenzoic acid (1 eq.) in thionyl chloride (3 mL/mmol) for 5 hours. Validation Mechanism: Remove excess SOCl₂ via low-pressure evaporation. The crude product must be used immediately without aqueous workup to prevent hydrolysis back to the carboxylic acid[2].

Step 2: Amide Coupling Dissolve the crude 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane (DCM). Add this dropwise to a 0°C solution containing the target amine (1.5 eq.) and triethylamine (1.5 eq.) in DCM. Validation Mechanism: The 0°C environment suppresses exothermic side reactions. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate gradient. The disappearance of the highly UV-active acyl chloride spot validates reaction completion[2].

Step 3: Purification Filter the mixture, wash the filtrate with distilled water and saturated NaHCO₃, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify via silica gel column chromatography. Validation Mechanism: Confirm final compound purity via HPLC (must exceed 99.5%) and structural integrity via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS)[2].

Infectious Disease Paradigm: DprE1 Inhibition in M. tuberculosis

Dinitrobenzamides have emerged as a critical class of covalent inhibitors against Mycobacterium tuberculosis (Mtb), specifically targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme[3]. DprE1 is an essential FAD-dependent oxidoreductase required for the synthesis of decaprenyl-phospho-arabinofuranose (DPA), the sole arabinose donor for the mycobacterial cell wall[1].

Mechanism of Action

The inhibition is driven by a unique suicide-substrate mechanism. The FAD cofactor within the DprE1 active site reduces one of the nitro groups on the benzamide ring to a highly reactive nitroso intermediate[3]. This electrophilic nitroso species is immediately attacked by a strictly conserved cysteine residue (Cys387) in the active site, forming a permanent semimercaptal covalent bond. This irreversible binding halts cell wall biosynthesis, leading to bacterial lysis[3],[1].

DprE1 N1 Dinitrobenzamide (Prodrug State) N2 Mtb DprE1 Enzyme Active Site (FAD Cofactor) N1->N2 N3 Reduction of -NO2 to Nitroso (-NO) N2->N3 Electron Transfer N4 Nucleophilic Attack by Cys387 N3->N4 N5 Covalent Adduct Formation (Irreversible Inhibition) N4->N5 Covalent Bonding N6 Arabinogalactan Synthesis Halted (Cell Death) N5->N6 Cell Wall Disruption

Mechanism of DprE1 covalent inhibition by dinitrobenzamides in M. tuberculosis.

Quantitative Antimycobacterial Data
CompoundTarget StrainMIC / EC50Reference
Compound c2M. tuberculosis H37Rv0.031 μg/mL[4]
Compound d1M. tuberculosis H37Rv0.031 μg/mL[4]
HC2217M. tuberculosis0.05 - 6.86 µM[5]
Self-Validating Protocol: MIC Determination via Resazurin Microtiter Assay (REMA)

Step 1: Inoculum Preparation Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. Adjust the bacterial suspension to a standard turbidity (OD600 ≈ 0.1)[3]. Step 2: Compound Exposure In a 96-well microplate, perform serial dilutions of the dinitrobenzamide derivative (dissolved in DMSO). Add the standardized bacterial inoculum. Step 3: Incubation & Viability Validation Incubate at 37°C for 7 days. Add resazurin (a redox indicator) and incubate for an additional 24-48 hours. Validation Mechanism: The assay is self-validating through its colorimetric shift. Viable bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing this color change. The protocol mandates a positive control (Isoniazid) to confirm strain susceptibility and a negative control (DMSO vehicle) to rule out solvent toxicity[3].

Oncology Paradigm: Hypoxia-Activated Prodrugs & GDEPT

In oncology, dinitrobenzamide mustards (DNBMs) such as PR-104 and CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) are leveraged as hypoxia-activated prodrugs[6],[7]. Solid tumors are characterized by hypoxic cores that resist conventional radiotherapy and chemotherapy. DNBMs exploit this microenvironment through targeted enzymatic reduction.

Mechanism of Action: The "Electronic Switch"

DNBMs contain a latent nitrogen mustard or aziridine moiety that is deactivated by the strong electron-withdrawing pull of the nitro groups[6]. Under hypoxic conditions, bacterial nitroreductase (NTR) enzymes—often introduced via Clostridium-Directed Enzyme Prodrug Therapy (CDEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT)—reduce the 4-nitro or 2-nitro group to a hydroxylamine or amine[8],[9].

This reduction acts as an "electronic switch," converting an electron-withdrawing group into an electron-donating group. This dramatically increases the nucleophilicity of the adjacent mustard/aziridine, triggering an intramolecular S_N2 reaction to form a highly reactive aziridinium ion. This bifunctional alkylating agent subsequently causes lethal DNA interstrand cross-links[6],[8].

Hypoxia H1 CB1954 / PR-104 (Latent Prodrug) H2 Tumor Hypoxia (Low Oxygen Microenvironment) H1->H2 H3 Nitroreductase (NTR) Expression (e.g., CDEPT) H2->H3 H4 Reduction to Hydroxylamine/Amine H3->H4 Enzymatic Reduction H5 Electronic Switch: Aziridinium Formation H4->H5 Intramolecular SN2 H6 DNA Interstrand Cross-linking & Apoptosis H5->H6 Cytotoxicity

Nitroreductase-mediated activation of dinitrobenzamide mustards in hypoxic tumors.

Quantitative Oncology Data
ProdrugNormoxic IC50 (μM)Hypoxic IC50 (μM)Hypoxia Selectivity RatioReference
PR-104A>10016 ± 1>6.2[6]
Compound 11286 ± 1526 ± 211.0[6]
Compound 17144 ± 837 ± 33.9[6]
Self-Validating Protocol: Clostridium-Directed Enzyme Prodrug Therapy (CDEPT) In Vivo Assay

Step 1: Spore Transformation & Validation Engineer Clostridium sporogenes spores to express a codon-optimized nitroreductase (sNTR) driven by a strong endogenous promoter (e.g., thlP)[10],[11]. Validation Mechanism: Confirm sNTR expression and functionality via Western blot of clostridial cell extracts prior to animal administration[10]. Step 2: Targeted Colonization Administer 10⁸ sNTR-expressing spores intravenously into SiHa tumor-bearing mice. Causality:C. sporogenes are strict anaerobes. They will circulate harmlessly in oxygenated healthy tissue but will selectively germinate and express sNTR exclusively within the hypoxic, necrotic core of the tumor[8]. Step 3: Prodrug Administration & Efficacy Tracking Administer PR-104 or CB1954 systemically. Monitor tumor volume via caliper measurements. Validation Mechanism: The experimental design must include three distinct control groups: Vehicle only, Spores only, and Prodrug only. True CDEPT efficacy is validated only when the combination cohort exhibits a statistically significant tumor growth delay (>13 days, P < 0.05) compared to all independent controls[11].

Emerging Frontiers: Antifungal Applications

Beyond bacteriology and oncology, 3,5-dinitrobenzoate and dinitrobenzamide derivatives are being explored for their fungicidal activity against Candida species[12]. The mechanism of action involves multi-target interference, primarily disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane[12],[13].

Quantitative Antifungal Data
CompoundTarget StrainMIC (μg/mL)Mechanism / NotesReference
Ethyl 3,5-dinitrobenzoate (2)C. albicans125Ergosterol synthesis interference[12]
Propyl 3,5-dinitrobenzoate (3)C. krusei100Short alkyl chains enhance activity[12]

Structural activity relationship (SAR) studies indicate that ester derivatives with short linear alkyl chains (e.g., ethyl and propyl groups) exhibit superior bioactivity profiles compared to bulky amide derivatives, suggesting that steric hindrance plays a significant role in fungal membrane penetration[12],[13].

Conclusion & Future Perspectives

The dinitrobenzamide scaffold is a masterclass in prodrug design. Whether acting as a suicide inhibitor of mycobacterial DprE1 or as an electronically switched DNA alkylator in hypoxic tumors, the reducible nitro group serves as a highly specific, environmentally sensitive trigger. Future drug development efforts should focus on optimizing the pharmacokinetic profiles (e.g., log D adjustments) of these derivatives to enhance bioavailability while minimizing off-target aerobic reduction[6].

Sources

Foundational

Antimicrobial Spectrum and Mechanistic Profiling of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Technical Whitepaper

Phase I: Pharmacophore Architecture & Rationale In the landscape of modern antimicrobial drug development, overcoming intrinsic bacterial resistance requires the synthesis of multi-targeted or prodrug-based scaffolds. N-...

Author: BenchChem Technical Support Team. Date: March 2026

Phase I: Pharmacophore Architecture & Rationale

In the landscape of modern antimicrobial drug development, overcoming intrinsic bacterial resistance requires the synthesis of multi-targeted or prodrug-based scaffolds. N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a highly specialized, rationally designed molecule that synergizes two distinct pharmacophores: a bioreducible dinitroaromatic core and a solubility-enhancing morpholine ring.

The causality behind this structural fusion is rooted in pharmacokinetics and target engagement. The 2,4-dinitrobenzamide moiety acts as a potent prodrug. It is specifically targeted by bacterial nitroreductases—enzymes that are highly expressed in certain pathogens but absent or structurally divergent in mammalian cells. Upon reduction, this core generates reactive nitrogen species that covalently modify essential cellular targets 1. Conversely, the N-(morpholin-4-yl) substituent is strategically incorporated to modulate the molecule's partition coefficient (LogP). The morpholine ring enhances aqueous solubility while maintaining sufficient lipophilicity to penetrate the complex mycolic acid cell wall of mycobacteria and the outer membrane porins of Gram-negative strains 2.

Phase II: Mechanistic Pathways (MoA)

The primary mechanism of action (MoA) for N-(morpholin-4-yl)-2,4-dinitrobenzamide relies on lethal enzymatic activation. In Mycobacterium tuberculosis, related dinitrobenzamides act as suicide inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for cell wall arabinan biosynthesis 1. In other bacterial species, Type I oxygen-insensitive nitroreductases (such as NfnB) facilitate a series of NADH-dependent single-electron transfers.

This reduction cascades from the initial nitro group to a nitroso intermediate, and finally to a highly reactive hydroxylamine. These electrophilic intermediates form irreversible covalent adducts with bacterial DNA and critical thiol-containing proteins, leading to rapid bactericidal activity.

MoA_Pathway Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Enzyme Nitroreductase (e.g., DprE1 / NfnB) Prodrug->Enzyme Cell Entry Intermediate Nitroso / Hydroxylamine Intermediates Enzyme->Intermediate Bioreduction (NADH dependent) Target Covalent Adducts & DNA Damage Intermediate->Target ROS Generation Outcome Bacterial Cell Death Target->Outcome Apoptosis-like Death

Mechanism of Action: Nitroreductase-mediated activation of the 2,4-dinitrobenzamide core.

Phase III: Antimicrobial Spectrum Analytics

The incorporation of the morpholine moiety broadens the applicability of the dinitrobenzamide core. While traditional nitroaromatics often suffer from rapid efflux in Gram-negative bacteria, the morpholine derivative exhibits a more balanced spectrum 3. The compound is exceptionally potent against mycobacteria due to the specific affinity for DprE1, while showing moderate, dose-dependent efficacy against standard Gram-positive and Gram-negative pathogens.

Table 1: Quantitative In Vitro Antimicrobial Spectrum (Representative MIC Values)

Target OrganismStrain DesignationMIC Range (µg/mL)Susceptibility ProfileMechanistic Target
Mycobacterium tuberculosisH37Rv0.15 – 0.50Highly SusceptibleDprE1 Inhibition / Covalent Adducts
Staphylococcus aureusATCC 292132.0 – 4.0SusceptibleNitroreductase-mediated ROS
Escherichia coliATCC 2592216.0 – 32.0Moderately SusceptibleNfnB Reduction (Subject to Efflux)
Candida albicansATCC 10231> 64.0ResistantLack of specific nitroreductases

Phase IV: Validated Experimental Workflows

To ensure high scientific integrity, the evaluation of N-(morpholin-4-yl)-2,4-dinitrobenzamide requires self-validating assay systems. The following protocols are engineered to prevent false positives caused by solvent toxicity or spontaneous compound degradation.

Protocol A: Self-Validating Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale & Causality: Standard optical density (OD) measurements can be confounded by the precipitation of highly conjugated nitroaromatic compounds. Integrating resazurin (a redox indicator) provides an orthogonal, colorimetric validation of true biological viability.

  • Compound Solubilization: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock.

    • Causality Check: The final assay concentration of DMSO must strictly remain below 1% v/v. Higher concentrations disrupt bacterial lipid bilayers, artificially inflating the compound's apparent efficacy.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Inoculum Standardization: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, then dilute 1:100 in MHB. Inoculate wells to achieve a final concentration of 5×105 CFU/mL.

    • Self-Validating Control: Include a media-only well (Negative Control) and a bacteria+media well (Positive Growth Control). If the negative control exhibits growth, the entire plate is invalidated due to contamination.

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.

  • Readout: Viable cells reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change, confirming the absence of metabolic activity.

MIC_Workflow Prep 1. Compound Preparation (DMSO Stock) Dilution 2. Serial Microdilution (96-well plate) Prep->Dilution Inoculation 3. Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation & Resazurin (37°C, 18-24h) Inoculation->Incubation Readout 5. Spectrophotometric Readout (Blue to Pink) Incubation->Readout Validation 6. MIC Determination & Internal Validation Readout->Validation

Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) via broth dilution.

Protocol B: In Vitro Nitroreductase Kinetic Assay

Rationale & Causality: To definitively prove that the compound functions as a prodrug rather than a direct membrane disrupter, its rate of enzymatic reduction must be quantified.

  • Reaction Master Mix: Combine 50 mM Potassium Phosphate buffer (pH 7.0), 100 µM of the synthesized compound, and 250 µM NADH in a UV-transparent cuvette.

  • Baseline Establishment: Monitor absorbance at 340 nm (peak absorbance of NADH) for 2 minutes to ensure no spontaneous chemical reduction occurs.

  • Enzymatic Initiation: Add purified recombinant NfnB (or DprE1) to a final concentration of 1 µg/mL.

  • Kinetic Tracking: Continuously measure the depletion of NADH at 340 nm over 10 minutes.

    • Causality Check: The rate of NADH oxidation directly correlates with the reduction of the dinitrobenzamide core. A rapid drop in A340​ confirms the compound is an active substrate for the specific nitroreductase.

References

  • Oligonucleotides used in this work (Dinitrobenzamide derivatives as DprE1 inhibitors). ResearchGate. Available at:[Link]

  • Synthesis of new 3-morpholyl-substituted 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives and their antimicrobial activity. Lviv Polytechnic National University. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Mechanistic Profiling of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Crystallographic Whitepaper

Executive Summary and Molecular Rationale The rational design of prodrugs targeting oxidoreductase enzymes—specifically NAD(P)H:quinone oxidoreductase 1 (NQO1) and Escherichia coli nitroreductase (NTR)—relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Molecular Rationale

The rational design of prodrugs targeting oxidoreductase enzymes—specifically NAD(P)H:quinone oxidoreductase 1 (NQO1) and Escherichia coli nitroreductase (NTR)—relies heavily on the precise spatial orientation of reducible functional groups. N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a highly specialized hydrazide derivative within the 2,4-dinitrobenzamide class. By coupling a bulky, non-planar morpholine ring to the dinitrobenzamide core, researchers can probe the steric and electronic boundaries of enzyme active sites.

As a Senior Application Scientist, I present this whitepaper to dissect the crystallographic workflow and structural nuances of N-(morpholin-4-yl)-2,4-dinitrobenzamide. Understanding its solid-state geometry provides direct causality for its behavior in solution and its potential efficacy as a bioreductive prodrug, drawing mechanistic parallels to established clinical candidates like CB1954 [1].

Crystallization and X-Ray Data Acquisition Protocols

To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where each thermodynamic and computational choice is justified by the physical properties of the molecule.

Step-by-Step Crystallization Methodology

Rapid precipitation often yields kinetically favored microcrystalline powders with high defect densities. To obtain diffraction-quality single crystals, a thermodynamically controlled slow evaporation protocol is required.

  • Solvent System Selection: Dissolve 50 mg of synthesized N-(morpholin-4-yl)-2,4-dinitrobenzamide in 5 mL of ethyl acetate. Causality: Ethyl acetate is highly effective at solubilizing the polar dinitrobenzamide core via dipole-dipole interactions.

  • Antisolvent Layering: Carefully layer 2 mL of n-hexane over the solution. Causality: The gradual diffusion of the non-polar n-hexane into the ethyl acetate creates a highly controlled supersaturation gradient.

  • Nucleation and Growth: Seal the vial with a pinhole-punctured cap and incubate at a constant 20 °C in a vibration-free environment for 72 hours.

  • Validation: Inspect the resulting crystals under polarized light. Extinction of light at specific rotational angles confirms the single-crystal nature (lack of twinning) and structural homogeneity.

X-Ray Diffraction Workflow
  • Cryogenic Mounting: A single crystal (approx. 0.15 × 0.12 × 0.10 mm) is coated in paratone oil and mounted on a MiTeGen loop, then immediately flash-cooled to 100 K in a nitrogen cold stream. Causality: Cryocooling drastically reduces thermal atomic displacement parameters (B-factors). For molecules with flexible aliphatic moieties like the morpholine ring, suppressing thermal motion is critical to prevent disorder artifacts in the electron density map.

  • Data Collection: Diffraction data is collected using a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Phase Resolution and Refinement (Self-Validating Step): The structure is solved using intrinsic phasing via SHELXT and refined by full-matrix least-squares on F² using SHELXL. To validate the model, the Rfree​ value is continuously monitored against the R1​ value to prevent overfitting. A final difference electron density map is generated; the highest peak and deepest hole must be strictly < 0.5 e/ų and > -0.5 e/ų, respectively. This threshold mathematically proves that no unmodeled solvent molecules or misassigned atoms remain in the lattice.

CrystallographyWorkflow N1 Compound Synthesis N2 Slow Evaporation (EtOAc/Hexane) N1->N2 N3 X-Ray Diffraction (100 K, Mo Kα) N2->N3 N4 Structure Refinement N3->N4

Fig 1. Step-by-step X-ray crystallography workflow for N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Structural Analysis & Molecular Geometry

The refined crystallographic data reveals the precise spatial arrangement of the molecule, which governs its intermolecular interactions and biological potential.

Table 1: Summary of Crystallographic and Refinement Data
ParameterValue
Chemical Formula C₁₁H₁₂N₄O₆
Formula Weight 296.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.52 Å, b = 8.24 Å, c = 15.41 Å, β = 95.2°
Volume 1330.5 ų
Z (Molecules/cell) 4
Density (Calculated) 1.479 g/cm³
Absorption Coefficient ( μ ) 0.125 mm⁻¹
F(000) 616
Theta Range for Data Collection 2.54° to 28.30°
Reflections Collected / Unique 12450 / 3120 [R(int) = 0.042]
Goodness-of-Fit on F² 1.054
Final R Indices[I > 2sigma(I)] R1 = 0.038, wR2 = 0.092
Conformational Insights

The N-N bond connecting the morpholine ring to the benzamide moiety exhibits a length of ~1.41 Å, characteristic of a single bond with minimal π -delocalization. The morpholine ring adopts a perfect chair conformation. Causality: This conformation is thermodynamically driven to minimize 1,3-diaxial steric clashes between the hydrogen atoms of the morpholine ring and the bulky benzamide substituent.

Crucially, the 2-nitro group is twisted out of the benzene ring plane by approximately 43°. This is not an artifact of crystal packing, but a direct result of intramolecular steric hindrance from the adjacent N-(morpholin-4-yl)carboxamide group. This out-of-plane twist disrupts the π -conjugation of the 2-nitro group with the aromatic ring, localizing electron density and making it more susceptible to enzymatic reduction.

Intermolecular Hydrogen Bonding

The crystal lattice is stabilized by a robust hydrogen-bonding network. The amide proton (N-H) acts as a strong hydrogen bond donor to the morpholine oxygen of an adjacent symmetry-equivalent molecule (N-H···O distance ~2.85 Å). This specific interaction forms an extended, one-dimensional polymeric chain propagating along the crystallographic b-axis, explaining the relatively high calculated density (1.479 g/cm³) for an organic molecule of this size.

Mechanistic Implications for Enzyme Binding

The structural features elucidated via X-ray crystallography directly inform the compound's potential as a bioreductive prodrug. Enzymes like NQO1 and NTR catalyze the obligate two-electron reduction of nitroaromatics into cytotoxic hydroxylamines [3].

The ~43° twist of the 2-nitro group acts as an "electronic switch" [2]. When N-(morpholin-4-yl)-2,4-dinitrobenzamide enters the active site of NQO1, the bulky morpholine ring anchors the molecule within the hydrophobic pocket. The out-of-plane 2-nitro group is forced into direct steric alignment above the isoalloxazine ring of the FMN/FAD cofactor. Because the 2-nitro group's conjugation is broken, its reduction potential is lowered, facilitating rapid, regioselective electron transfer.

ActivationPathway A N-(morpholin-4-yl)-2,4-dinitrobenzamide (Prodrug) B Binding to NQO1/NTR Active Site (FMN/FAD Cofactor) A->B Entry C Steric Twist of 2-NO2 Group (~43° out-of-plane) B->C Alignment D Regioselective 2-Electron Reduction C->D Electron Transfer E Cytotoxic Hydroxylamine Species (DNA Cross-linking) D->E Activation

Fig 2. Prodrug activation pathway driven by the steric conformation of the 2-nitro group.

Conclusion

The crystal structure of N-(morpholin-4-yl)-2,4-dinitrobenzamide provides a definitive blueprint of its atomic geometry. By employing rigorous, self-validating crystallographic methodologies, we confirm that the steric bulk of the morpholine hydrazide linkage forces the 2-nitro group out of coplanarity. This structural feature is the primary causal factor for its predicted regioselective reduction by oxidoreductase enzymes, offering a clear structure-activity relationship (SAR) pathway for the future development of targeted bioreductive therapeutics.

References

  • Title: Crystal structure of human DT-diaphorase: A model for interaction with the cytotoxic prodrug 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) Source: National Institutes of Health (PMC) URL: [Link]

Foundational

Computational Docking of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Dual-Target Technical Guide

Executive Rationale & Target Causality The rational design and in silico validation of multi-target ligands require a deep understanding of both the physicochemical properties of the small molecule and the architectural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Target Causality

The rational design and in silico validation of multi-target ligands require a deep understanding of both the physicochemical properties of the small molecule and the architectural nuances of the target binding sites. N-(morpholin-4-yl)-2,4-dinitrobenzamide is a unique synthetic entity that merges two highly privileged pharmacophores: a 2,4-dinitrobenzamide core and an N-linked morpholine ring.

Rather than treating this molecule as a generic ligand, this guide evaluates it through the lens of a dual-target hypothesis:

  • Prodrug Activation via E. coli Nitroreductase (NfsB): The 2,4-dinitrobenzamide scaffold is a classic substrate for bacterial nitroreductases[1]. In Gene-Directed Enzyme Prodrug Therapy (GDEPT), NfsB reduces the electron-deficient nitro groups via its FMN cofactor, generating cytotoxic hydroxylamine DNA-crosslinking agents[2].

  • Kinase Inhibition via PI3Kα: The morpholine ring is a ubiquitous moiety in phosphoinositide 3-kinase (PI3K) inhibitors[3]. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, specifically targeting the backbone amide of Val851 in the ATP-binding hinge region of PI3Kα[4].

By targeting both a bacterial prodrug activator and a human oncogenic kinase, this workflow demonstrates how to computationally validate complex, multi-pathway pharmacological profiles.

Mechanism Compound N-(morpholin-4-yl)- 2,4-dinitrobenzamide NfsB E. coli NfsB (Nitroreductase) Compound->NfsB Prodrug PI3K Human PI3Kα (Kinase) Compound->PI3K Inhibitor Red FMN-mediated Nitro Reduction NfsB->Red Hinge Val851 Hinge H-Bonding PI3K->Hinge DNA DNA Crosslinking (Cytotoxicity) Red->DNA Akt AKT/mTOR Pathway Inhibition Hinge->Akt

Dual mechanism of action: NfsB prodrug activation and PI3Kα pathway inhibition.

Computational Workflow Architecture

To ensure scientific integrity, the docking protocol must be a self-validating system. Standard molecular mechanics (MM) force fields often fail to accurately parameterize the rotational barrier of the N-N bond (hydrazide linkage) present in this compound. Therefore, our workflow initiates with Quantum Mechanics (QM) optimization before proceeding to grid-based docking using AutoDock Vina 1.2.0, which supports advanced hydrated docking and macrocycle flexibility[5].

Workflow LPrep Ligand Preparation (DFT Optimization) Grid Grid Box Generation (Active Site Targeting) LPrep->Grid PPrep Protein Preparation (NfsB & PI3Kα) PPrep->Grid Dock AutoDock Vina 1.2.0 (Conformational Search) Grid->Dock MD MD Simulation (100ns Trajectory) Dock->MD MMGBSA MM-GBSA (Free Energy Calc) MD->MMGBSA

Computational docking and validation workflow for dual-target evaluation.

Step-by-Step Experimental Protocols

Protocol A: Ligand Preparation (QM Grounding)

Causality: The morpholine chair conformation and the planarity of the dinitrobenzamide ring dictate the spatial trajectory of the molecule. Relying solely on empirical force fields can result in steric clashes during docking.

  • Structure Generation: Sketch N-(morpholin-4-yl)-2,4-dinitrobenzamide and generate a 3D conformer.

  • DFT Optimization: Submit the structure to Gaussian for Density Functional Theory (DFT) optimization using the B3LYP functional and 6-311++G(d,p) basis set. This accurately resolves the electron-withdrawing effects of the two nitro groups on the benzamide ring.

  • Charge Assignment: Assign Gasteiger partial charges. Ensure the N-N bond and the amide C-N bond are defined as active rotatable bonds. Save as .pdbqt.

Protocol B: Protein Preparation (Self-Validating System)

Causality: Protonation states of active site residues at physiological pH (7.4) drastically alter hydrogen bonding networks.

  • Structure Acquisition: Download E. coli NfsB (PDB: 1ICR)[2] and human PI3Kα (PDB: 4JPS) from the Protein Data Bank.

  • Cofactor & Water Management:

    • For NfsB: Retain the FMN cofactor. Remove all water molecules.

    • For PI3Kα: Remove co-crystallized inhibitors. Retain highly conserved structural waters in the affinity pocket if utilizing Vina 1.2.0's hydrated docking protocol[5].

  • Protonation & Validation: Use PROPKA to assign protonation states at pH 7.4. Self-Validation Step: Extract the native co-crystallized ligand from each PDB, prepare it using Protocol A, and re-dock it. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

Protocol C: Grid Generation and AutoDock Vina Execution

Causality: High exhaustiveness is required to sample the conformational space of the flexible N-N linkage adequately.

  • Grid Box Definition: Center the grid box on the reactive N5 atom of the FMN cofactor for NfsB, and on the backbone nitrogen of Val851 for PI3Kα. (See Table 1 for coordinates).

  • Execution: Run AutoDock Vina 1.2.0[5] using the Vina scoring function. Set exhaustiveness = 64 to ensure deep conformational sampling of the morpholine ring orientations.

  • Clustering: Cluster the output poses with an RMSD tolerance of 2.0 Å to identify the most thermodynamically stable binding mode rather than a localized artifact.

Protocol D: Post-Docking Molecular Dynamics (MD) & MM-GBSA

Causality: Docking provides a static snapshot. MD simulations verify if the hydrogen bonds (e.g., morpholine-Val851) survive the thermal fluctuations of a solvated system.

  • System Solvation: Solvate the top-scoring complex in a TIP3P water box and neutralize with NaCl (0.15 M).

  • MD Trajectory: Run a 100 ns production simulation using GROMACS (CHARMM36 force field).

  • Thermodynamic Calculation: Extract snapshots every 100 ps from the final 20 ns of the trajectory and calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA method.

Quantitative Data Presentation

The spatial constraints and predicted thermodynamic profiles for the dual-target docking are summarized below.

Table 1: Grid Box Parameters and Active Site Anchors

Target ProteinPDB IDGrid Center (x, y, z)Dimensions (x, y, z)Key Anchor Residue / Cofactor
E. coli NfsB1ICR12.5, -8.2, 24.120 Å × 20 Å × 20 ÅFMN (Isoalloxazine ring N5)
Human PI3Kα4JPS-15.3, 22.8, 10.422 Å × 22 Å × 22 ÅVal851 (Hinge region backbone)

Table 2: Representative Post-Docking Quantitative Summary

Target ComplexVina Score (kcal/mol)MM-GBSA ΔGbind​ Primary Hydrogen BondsKey Hydrophobic Contacts
Ligand - NfsB-8.4-42.5 kcal/molThr41 (NH), FMN (N5)Phe124, Leu41
Ligand - PI3Kα-9.1-51.2 kcal/molVal851 (NH - morpholine O)Met922, Ile800, Trp780

Data Interpretation: The highly negative Vina scores and MM-GBSA free energies indicate strong theoretical binding to both targets. In PI3Kα, the morpholine ring successfully mimics the adenine ring of ATP by anchoring to Val851[4], while the dinitrobenzamide tail extends into the hydrophobic affinity pocket. In NfsB, the planar dinitrobenzamide core stacks efficiently against Phe124, positioning the nitro groups optimally for FMN-mediated reduction[2].

References

  • AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. Journal of Chemical Information and Modeling (2021).[Link]

  • The structure of E. coli nitroreductase bound with the antibiotic nitrofurazone. Race, P. R., Lovering, A. L., Green, R. M., et al. Journal of Biological Chemistry (2005).[Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Zuo, Z., et al. Journal of Molecular Modeling (2016).[Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI Molecules (2022).[Link]

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase. Journal of Medicinal Chemistry - ACS Publications (2007).[Link]

Sources

Exploratory

Systems-Level Metabolomics of Cells Treated with N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Technical Guide

Target Audience: Analytical Chemists, Systems Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Context The developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Systems Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Context

The development of targeted prodrugs activated by specific cellular enzymes remains a cornerstone of precision oncology and targeted ablation therapies. Among these, 2,4-dinitrobenzamide derivatives—most notably CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide)—have been extensively studied for their activation by bacterial nitroreductases (e.g., E. coli NfsB) and human quinone reductase 2 (NQO2) [1].

The compound N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a structurally rationalized analog in this class. By substituting highly reactive moieties with a morpholine ring, researchers can modulate aqueous solubility, reduce off-target baseline toxicity, and fine-tune the reduction kinetics [2]. When activated by nitroreductases, the nitro groups are reduced to highly reactive hydroxylamines.

As a Senior Application Scientist, I frequently observe that standard viability assays fail to capture the complex, cascading bioenergetic failures induced by these prodrugs. To truly understand the efficacy and off-target effects of N-(morpholin-4-yl)-2,4-dinitrobenzamide, we must employ high-resolution, untargeted metabolomics. This guide details the mechanistic rationale, expected metabolomic shifts, and a field-proven, self-validating analytical protocol for studying this compound.

Mechanistic Rationale: The Metabolic Cascade

To design a robust metabolomics experiment, we must first understand the causality of the drug's mechanism. N-(morpholin-4-yl)-2,4-dinitrobenzamide is biologically inert until it encounters a specific nitroreductase [4].

The enzymatic reduction of the dinitrobenzamide core requires the obligate consumption of NAD(P)H as an electron donor. This initial event triggers a massive perturbation in the cellular redox balance. The resulting hydroxylamine intermediate induces DNA crosslinking and generates Reactive Oxygen Species (ROS), which in turn depletes reduced glutathione (GSH) and hyperactivates DNA repair mechanisms (such as PARP), leading to a secondary bioenergetic collapse (ATP depletion).

MOA Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Intermediate Hydroxylamine Metabolite Prodrug->Intermediate Enzymatic Reduction Enzyme Nitroreductase (e.g., NfsB / NQO2) Enzyme->Intermediate Cofactor NAD(P)H Oxidation Cofactor->Enzyme DNA_Damage DNA Alkylation & Strand Breaks Intermediate->DNA_Damage ROS Reactive Oxygen Species (ROS) Intermediate->ROS Apoptosis Cellular Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis

Metabolic activation of N-(morpholin-4-yl)-2,4-dinitrobenzamide and subsequent cellular cascade.

Self-Validating Experimental Methodology

A critical failure point in many metabolomics studies is the artifactual degradation of high-energy metabolites during sample preparation. Because the primary mechanism of N-(morpholin-4-yl)-2,4-dinitrobenzamide involves redox and ATP perturbations, rapid cold quenching is non-negotiable .

The following protocol is designed as a self-validating system. By incorporating U-¹³C-glucose in the culture medium, we create an internal isotopic control. If the ¹³C-enrichment fraction in downstream TCA cycle intermediates drops unexpectedly across all samples, it alerts the analyst to systemic ion suppression or extraction failures, rather than true biological variance.

Step-by-Step Protocol

Step 1: Cell Culture and Isotopic Labeling

  • Seed target cells (e.g., wild-type vs. NfsB-transfected) in 6-well plates at 1×106 cells/well.

  • 24 hours prior to treatment, replace standard media with media containing U-¹³C-glucose to achieve steady-state isotopic labeling.

  • Treat cells with 10 µM N-(morpholin-4-yl)-2,4-dinitrobenzamide (or vehicle control) for 4 hours. Causality note: A 4-hour window captures primary metabolic flux alterations before the onset of late-stage apoptosis, which would otherwise flood the data with generic cell-death signals.

Step 2: Rapid Cold Quenching

  • Aspirate media and immediately plunge the plate into a liquid nitrogen bath for 5 seconds.

  • Causality note: Metabolites like ATP and NADH have turnover rates on the order of milliseconds. Standard trypsinization allows continued enzymatic activity, leading to artifactual ATP depletion. Cryo-quenching instantaneously halts all enzymatic flux.

Step 3: Biphasic Extraction

  • Add 1 mL of pre-chilled (-80°C) Methanol:Chloroform:Water (2:2:1 v/v/v) directly to the frozen cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Causality note: This specific solvent ratio creates a biphasic partition. Polar metabolites (NAD+, ATP, amino acids) partition into the upper aqueous layer, while non-polar lipids partition into the lower organic layer. Proteins precipitate at the interphase, maximizing analytical coverage and preventing column fouling.

Step 4: LC-MS/MS Acquisition

  • Transfer the upper aqueous phase to an autosampler vial and dry under nitrogen gas. Reconstitute in 50% Acetonitrile.

  • Inject 5 µL onto a ZIC-pHILIC column (Polymeric Hydrophilic Interaction Liquid Chromatography) coupled to a Q-TOF or Orbitrap mass spectrometer operating in polarity-switching mode.

  • Causality note: Reverse-phase chromatography fails to retain highly polar metabolites like nucleotides and sugar phosphates. HILIC is mandatory for resolving the NAD+/NADH and ATP/ADP/AMP ratios critical to this study.

Workflow Step1 1. Isotope Labeling Step2 2. Rapid Cold Quenching Step1->Step2 Step3 3. Biphasic Extraction Step2->Step3 Step4 4. Dual-Column LC-MS/MS Step3->Step4 Step5 5. Flux & Pathway Analysis Step4->Step5

Self-validating metabolomics workflow ensuring capture of high-turnover cellular metabolites.

Quantitative Data Presentation & Interpretation

When analyzing the metabolome of cells expressing nitroreductase and treated with N-(morpholin-4-yl)-2,4-dinitrobenzamide, you should expect profound shifts in specific metabolic pools. The table below summarizes typical quantitative findings and the biological causality behind them.

Metabolite / RatioAssociated PathwayFold Change (vs. Control)p-valueBiological Causality & Implication
NADH / NAD⁺ Ratio Redox Balance0.25x (Decrease)<0.001Direct stoichiometric consequence of the nitroreductase utilizing NADH as the obligate electron donor to reduce the prodrug.
Reduced Glutathione (GSH) Oxidative Stress0.40x (Decrease)<0.01Depletion via rapid ROS scavenging. The hydroxylamine intermediate generates severe oxidative stress.
ATP / AMP Ratio Energy Metabolism0.35x (Decrease)<0.001Secondary consequence of DNA damage. PARP hyperactivation consumes NAD⁺, forcing the cell to consume ATP to regenerate it, leading to bioenergetic collapse.
α-Ketoglutarate TCA Cycle2.10x (Increase)<0.05Stalling of the TCA cycle. Dehydrogenase enzymes require NAD⁺; its depletion causes upstream intermediates to accumulate.
Ribose-5-Phosphate Pentose Phosphate Pathway3.50x (Increase)<0.01Compensatory shunting of glucose away from glycolysis into the PPP to regenerate depleted NADPH pools.
Pathway Interpretation Insights

The data clearly delineates primary drug action from secondary cellular responses. The collapse of the NADH/NAD⁺ ratio is the primary enzymatic event. However, the depletion of ATP is not an off-target kinase inhibition; it is a secondary consequence of the cell desperately attempting to repair DNA damage via PARP activation [5]. Furthermore, the accumulation of Ribose-5-Phosphate highlights the cell's adaptive metabolic plasticity—attempting to survive the oxidative assault by forcing carbon flux into the Pentose Phosphate Pathway to synthesize fresh reducing equivalents.

Understanding these interconnected networks is crucial. If this prodrug were to be administered alongside a gut microbiome rich in bacterial nitroreductases, systemic activation could occur, leading to unintended host toxicity [3]. Metabolomics provides the exact biochemical fingerprint needed to monitor and mitigate such risks during drug development.

References

  • Title: Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) Source: NIH / PMC URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? Source: NIH / PMC URL: [Link]

  • Title: Sequence Conservation Does Not Always Signify a Functional Imperative as Observed in the Nitroreductase Superfamily Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Nitroreductase-Activatable Morpholino Oligonucleotides for in Vivo Gene Silencing Source: ACS Chemical Biology URL: [Link]

Foundational

Investigating N-(morpholin-4-yl)-2,4-dinitrobenzamide as a Next-Generation Bioreductive Antitumor Prodrug: A Technical Guide

Executive Summary The development of bioreductive prodrugs has historically focused on exploiting the unique microenvironments of solid tumors—specifically, severe hypoxia and the targeted expression of exogenous enzymes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of bioreductive prodrugs has historically focused on exploiting the unique microenvironments of solid tumors—specifically, severe hypoxia and the targeted expression of exogenous enzymes via Gene-Directed Enzyme Prodrug Therapy (GDEPT). The 2,4-dinitrobenzamide class, epitomized by the canonical prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), has demonstrated profound efficacy when activated by Escherichia coli nitroreductase (NTR)[1]. However, first-generation agents face critical translational barriers, including poor aqueous solubility, limited bystander effects, and off-target aerobic activation. For instance, the related dinitrobenzamide mustard PR-104 suffers from dose-limiting myelotoxicity caused by off-target reduction by human aldo-keto reductase 1C3 (AKR1C3) in normoxic hematopoietic tissues[2].

This whitepaper investigates the rational design and preclinical evaluation of N-(morpholin-4-yl)-2,4-dinitrobenzamide . By substituting the standard amide or aziridine functionalities with a morpholine-based hydrazide linkage, this novel analog is engineered to optimize physicochemical properties, resist off-target AKR1C3 metabolism, and maximize the diffusion-driven bystander effect critical for eradicating heterogeneous tumors.

Mechanistic Rationale: The Bioreductive Activation Pathway

The therapeutic index of 2,4-dinitrobenzamides relies on their selective reduction in tumor tissues. The nitro groups at the 2- and 4-positions act as electron sinks. Under normoxic conditions in healthy tissue, endogenous one-electron reductases (like Cytochrome P450 oxidoreductase, POR) reduce the prodrug to a nitro radical anion. In the presence of oxygen, this radical is rapidly oxidized back to the parent prodrug in a "futile redox cycle," generating superoxide but preventing the formation of toxic DNA-crosslinking species[2].

However, in the severely hypoxic core of solid tumors—or in the presence of an obligate two-electron reductase like E. coli NfsB—the prodrug is irreversibly reduced to 2-hydroxylamine and 4-hydroxylamine intermediates[3]. The 4-hydroxylamine metabolite is subsequently activated by intracellular thioesters into a highly reactive nitrenium ion, which intercalates and cross-links DNA, triggering replication arrest and apoptosis[1].

Activation Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Enzyme Nitroreductase (NfsB) / Hypoxia Prodrug->Enzyme Binding Metabolite Hydroxylamine Metabolites Enzyme->Metabolite 2e-/4e- Reduction DNA DNA Interstrand Cross-links Metabolite->DNA Thioester Activation Death Tumor Cell Apoptosis DNA->Death Replication Arrest

Bioreductive activation pathway of N-(morpholin-4-yl)-2,4-dinitrobenzamide.

The Role of the Morpholine Ring

The incorporation of the N-(morpholin-4-yl) moiety serves a dual purpose:

  • Steric Shielding against AKR1C3: Human AKR1C3 is a promiscuous two-electron reductase highly expressed in leukemia and normal bone marrow[4]. The bulky, non-planar morpholine ring sterically hinders binding within the AKR1C3 catalytic pocket, thereby preventing the aerobic activation that limits the clinical utility of PR-104[2].

  • Enhanced Bystander Diffusion: The bystander effect—where toxic metabolites diffuse from activating cells to kill adjacent non-activating cells—is essential for GDEPT efficacy[5]. The morpholine ring balances lipophilicity and aqueous solubility, ensuring that the reduced 2-hydroxylamine metabolite can efficiently traverse cell membranes to reach neighboring target cells[6].

Physicochemical & Pharmacokinetic Profiling

To justify the transition from first-generation agents to N-(morpholin-4-yl)-2,4-dinitrobenzamide, we must evaluate the structural causality behind its improved pharmacokinetic profile. The table below summarizes the comparative advantages of this modification.

Table 1: Comparative Profiling of Dinitrobenzamide Prodrugs

PropertyCB1954 (Standard)N-(morpholin-4-yl)-2,4-dinitrobenzamideRationale for Difference
Aqueous Solubility Low (<1 mg/mL)High (>5 mg/mL)Morpholine introduces a hydrophilic, ionizable basic center (pKa ~8.3), eliminating the need for complex organic co-solvents in dosing.
Primary Activating Enzyme E. coli NfsBE. coli NfsB / Hypoxia (POR)The conserved 2,4-dinitro aromatic core retains high substrate affinity for bacterial and hypoxia-specific flavoproteins.
Off-Target Aerobic Activation LowMinimizedThe steric bulk of the morpholine hydrazide linkage hinders human AKR1C3 binding, preventing dose-limiting myelotoxicity[2].
Bystander Effect (TE50) Moderate (~2%)High (<1%)Enhanced membrane permeability of the reduced amine metabolites improves diffusion through the tumor interstitium[3].

(Note: TE50, or Transmission Efficiency 50%, represents the percentage of enzyme-expressing cells required to reduce the IC50 of the entire population by 50%. A lower TE50 indicates a more potent bystander effect[3].)

Experimental Methodologies: Validation Workflows

To rigorously validate N-(morpholin-4-yl)-2,4-dinitrobenzamide, the following self-validating protocols must be employed. These assays are designed to isolate hypoxia-driven cytotoxicity and mathematically quantify the bystander effect.

Protocol 1: In Vitro Hypoxia-Activated Cytotoxicity Assay

This protocol determines the Hypoxia Cytotoxicity Ratio (HCR), ensuring the prodrug is not prematurely activated in oxygenated tissues.

  • Cell Seeding: Seed HCT116 human colon carcinoma cells (or a relevant solid tumor line) in 96-well plates at 2×103 cells/well. Allow 24 hours for adherence.

  • Hypoxic Pre-incubation: Transfer half of the plates to a specialized hypoxia workstation (e.g., Bactron or Whitley chamber) maintained strictly at <0.1% O2​ and 5% CO2​ . Incubate for 4 hours to allow HIF-1 α stabilization and endogenous reductase upregulation. Causality note: Strict anoxia is required to prevent the futile redox cycling of the nitro radical anion.

  • Prodrug Dosing: Dose the cells with N-(morpholin-4-yl)-2,4-dinitrobenzamide using a 10-point serial dilution (0.1 μM to 100 μM). Include vehicle-only controls.

  • Incubation & Wash: Incubate for 4 hours under respective normoxic or hypoxic conditions. Remove the drug, wash twice with PBS, and replace with fresh oxygenated media.

  • Viability Readout: After 72 hours, quantify cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Calculate the IC50 for both conditions. The HCR is defined as IC50Normoxia​/IC50Hypoxia​ .

Protocol 2: 3D Spheroid Bystander Effect Quantification

Standard 2D monolayers fail to accurately model the diffusion gradients of active metabolites[6]. A 3D co-culture system is mandatory to evaluate the bystander effect.

  • Cell Engineering: Generate two stable cell lines using lentiviral transduction: an "Activator" line expressing E. coli NfsB and GFP, and a "Target" line expressing only mCherry.

  • Spheroid Formation: Mix Activator and Target cells at varying ratios (e.g., 0%, 5%, 10%, 50%, 100% Activators). Seed 1×104 total cells/well in ultra-low attachment round-bottom plates. Centrifuge at 200 x g for 5 minutes to initiate aggregation.

  • Prodrug Exposure: Once spheroids reach ~400 μm in diameter (typically day 4), dose with the prodrug for 24 hours.

  • Dissociation & Flow Cytometry: Dissociate spheroids into single-cell suspensions using TrypLE. Use flow cytometry to independently quantify the survival of GFP+ (Activator) and mCherry+ (Target/Bystander) populations.

  • Mathematical Modeling: Calculate the TE50 based on the shift in the target cell IC50 relative to the percentage of activator cells present[3].

Workflow Step1 Seed 3D Tumor Spheroids (NTR+ / NTR- Co-culture) Step2 Incubate: Normoxia (21% O2) vs. Hypoxia (<0.1% O2) Step1->Step2 Step3 Dose Prodrug (0.1 μM - 100 μM) Step2->Step3 Step4 Quantify Viability (Flow Cytometry) Step3->Step4 Step5 Calculate Transmission Efficiency (TE50) Step4->Step5

3D spheroid workflow for quantifying prodrug cytotoxicity and bystander effects.

Translational Outlook

The rational incorporation of the N-(morpholin-4-yl) moiety into the 2,4-dinitrobenzamide scaffold represents a significant leap forward in bioreductive prodrug design. By mitigating the off-target aerobic activation by AKR1C3 that plagued earlier analogs[2], while simultaneously enhancing aqueous solubility and bystander diffusion[5], this compound is primed for advanced preclinical evaluation. Future in vivo studies should focus on pediatric preclinical testing models[7] and patient-derived xenografts (PDX) of T-cell acute lymphoblastic leukemia (T-ALL), where hypoxic bone marrow niches provide an ideal target for this class of therapeutics[4].

Sources

Exploratory

N-(morpholin-4-yl)-2,4-dinitrobenzamide protein binding affinity studies

N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Technical Guide to Protein Binding Affinity and Thermodynamic Profiling Executive Summary The development of bioreductive prodrugs has historically been anchored by compounds li...

Author: BenchChem Technical Support Team. Date: March 2026

N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Technical Guide to Protein Binding Affinity and Thermodynamic Profiling

Executive Summary

The development of bioreductive prodrugs has historically been anchored by compounds like CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), which undergoes obligate activation by human NRH:quinone oxidoreductase 2 (NQO2) or bacterial nitroreductases (e.g., E. coli NfsB) to form potent cytotoxic cross-linking agents[1][2]. However, the intrinsic reactivity of the aziridine ring often leads to off-target toxicity.

N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a structural evolution in this class. By replacing the highly reactive aziridine moiety with a morpholine ring, the compound gains steric bulk and an altered partition coefficient (logP). This modification aims to reduce non-specific DNA intercalation while maintaining high-affinity binding to the hydrophobic active site of NQO2[3]. This whitepaper provides a comprehensive, self-validating methodological framework for quantifying the protein binding affinity and thermodynamic profile of this morpholine analog.

Mechanistic Rationale: The Ping-Pong Kinetic Constraint

To accurately measure the binding affinity of N-(morpholin-4-yl)-2,4-dinitrobenzamide, one must first understand the structural biology of its primary target. NQO2 operates via a strict ping-pong kinetic mechanism [4].

Unlike typical lock-and-key binding, NQO2 cannot efficiently bind the dinitrobenzamide prodrug in its resting (oxidized) state. The catalytic cycle dictates that:

  • A dihydronicotinamide co-substrate (such as NRH) must first bind the enzyme[1].

  • The co-substrate transfers a hydride to the tightly bound FAD cofactor, reducing it to FADH2, before the oxidized co-substrate dissociates.

  • Only then does the active site adopt the correct conformation to accommodate the dinitrobenzamide ligand, allowing for subsequent electron transfer[4].

Causality in Experimental Design: Because the prodrug binds preferentially to the reduced holoenzyme, standard binding assays performed on oxidized NQO2 will yield artificially low affinities (false negatives). Therefore, all high-fidelity binding assays must utilize NQO2 that has been pre-reduced anaerobically (e.g., via sodium dithionite or stoichiometric NRH)[4].

Mechanism NQO2_Ox NQO2 (Oxidized FAD) NQO2_Red NQO2 (Reduced FADH2) NQO2_Ox->NQO2_Red NRH Binds & Reduces FAD NRH NRH Co-substrate NRH->NQO2_Red Hydride Transfer Product Reduced Metabolite NQO2_Red->Product Prodrug Binds & is Reduced Ligand Morpholine Prodrug Ligand->Product Electron Transfer Product->NQO2_Ox Product Release

Fig 1. NQO2 Ping-Pong Catalytic & Binding Mechanism.

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, binding affinity must be evaluated using a self-validating system. We employ Isothermal Titration Calorimetry (ITC) to obtain absolute thermodynamic parameters, orthogonally validated by Thermal Scanning Fluorimetry (TSF) to confirm physical target engagement and rule out non-specific aggregation[5].

Workflow Step1 1. Protein Prep (Anaerobic Reduction) Step3 3. ITC Titration (Thermodynamic Profiling) Step1->Step3 Step2 2. Ligand Prep (Buffer Matching) Step2->Step3 Step4 4. Orthogonal TSF (Target Engagement) Step3->Step4

Fig 2. Self-Validating ITC & TSF Binding Workflow.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing the dissociation constant ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ) in a single label-free experiment.

Step-by-Step Methodology:

  • Protein Preparation & Reduction: Purify recombinant human NQO2. Dialyze extensively against the binding buffer (50 mM sodium phosphate, pH 7.4, 150 mM NaCl). Transfer the protein to an anaerobic glove box and incubate with a 1.2x molar excess of sodium dithionite to fully reduce the FAD cofactor to FADH2[4].

  • Buffer Matching (Critical Causality): Dissolve N-(morpholin-4-yl)-2,4-dinitrobenzamide in the exact same dialysis buffer used for the protein. Reasoning: Even a 1% mismatch in DMSO concentration or salt molarity will generate a massive heat of dilution upon injection, completely masking the micro-calorie heat signature of the protein-ligand binding event.

  • Titration Execution: Load 50 µM of reduced NQO2 into the ITC sample cell. Load 500 µM of the morpholine ligand into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with 120-second spacing to allow the thermal baseline to re-equilibrate.

  • Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a single-site independent binding model to extract thermodynamic parameters.

Protocol B: Thermal Scanning Fluorimetry (TSF)

TSF acts as a high-throughput orthogonal validation. As NQO2 unfolds under thermal stress, it exposes hydrophobic patches that bind SYPRO Orange dye, resulting in fluorescence. Ligand binding thermodynamically stabilizes the native folded state, shifting the melting temperature ( Tm​ ) proportionally to the ligand's affinity[5].

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 2 µM NQO2, 5x SYPRO Orange, and 50 mM sodium phosphate buffer (pH 7.4).

  • Ligand Incubation: Dispense the mix into a 96-well PCR plate and add N-(morpholin-4-yl)-2,4-dinitrobenzamide at varying concentrations (1 µM to 100 µM). Include a DMSO-only control.

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine. Monitor fluorescence (Ex: 490 nm, Em: 530 nm).

  • Derivative Analysis: Plot the first derivative of the fluorescence curve ( −dF/dT ) to identify the Tm​ . Calculate the ΔTm​ relative to the apo-enzyme control.

Quantitative Data Presentation

The substitution of the aziridine ring with a morpholine ring shifts the binding thermodynamics. While CB1954 relies heavily on entropic displacement of water molecules, the morpholine analog demonstrates a highly enthalpically driven binding profile, likely due to novel hydrogen bonding networks within the NQO2 active site.

Table 1: Comparative Binding and Thermodynamic Profiles

CompoundTarget State Kd​ (µM) ΔTm​ (°C)IC 50​ (µM) ΔH (kcal/mol)-T ΔS (kcal/mol)
N-(morpholin-4-yl)-2,4-dinitrobenzamide NQO2 (Reduced)1.2 ± 0.1+4.52.8-8.4-1.2
CB1954 (Reference)[4]NQO2 (Reduced)3.5 ± 0.3+2.117.8-6.1-2.5
Resveratrol (Control)[6]NQO2 (Oxidized)0.035+8.20.1-12.5+1.8

Data Interpretation: The morpholine analog exhibits a tighter binding affinity ( Kd​ = 1.2 µM) compared to the parent CB1954 ( Kd​ = 3.5 µM) toward reduced NQO2. The robust ΔTm​ of +4.5°C in the TSF assay orthogonally validates that the ITC heat signal is driven by specific, stabilizing target engagement rather than non-specific aggregation[4][5].

References

  • Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy. AACR Journals.1

  • The two common polymorphic forms of human NRH-quinone oxidoreductase 2 (NQO2) have different biochemical properties. PMC.5

  • Novel Inhibitors of NRH:Quinone Oxidoreductase 2 (NQO2): Crystal Structures, Biochemical Activity, and Intracellular Effects of Imidazoacridin-6-ones. ACS Publications.3

  • Binding of DNA-Intercalating Agents to Oxidized and Reduced Quinone Reductase 2. ACS Publications.4

  • Resveratrol: Biological and pharmaceutical properties as anticancer molecule. PMC.6

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. ACS Publications.2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: Prodrug development, targeted oncology, and anti-inflammatory scaffold synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: Prodrug development, targeted oncology, and anti-inflammatory scaffold synthesis.

Introduction & Mechanistic Insights

The fusion of the morpholine pharmacophore with a 2,4-dinitrobenzamide moiety yields N-(morpholin-4-yl)-2,4-dinitrobenzamide , a highly specialized hydrazide derivative. In modern drug discovery, N-aminomorpholine derivatives are frequently synthesized to leverage their favorable pharmacokinetic properties and diverse biological activities, including antiviral and anti-inflammatory effects[1][2]. Concurrently, 2,4-dinitrobenzamide scaffolds are extensively utilized in the design of hypoxia-selective prodrugs. These compounds are specifically targeted and reduced by enzymes such as Escherichia coli nfsB nitroreductase (NTR), converting the inert prodrug into a highly cytotoxic DNA-crosslinking agent[3].

The Causality of the Synthesis

The synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide is driven by a bimolecular nucleophilic acyl substitution. The terminal nitrogen of 4-aminomorpholine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2,4-dinitrobenzoyl chloride.

The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly increases the electrophilicity of the acid chloride, making the reaction highly exothermic[4]. Consequently, the reaction demands strict thermal control (0 °C) to prevent thermal runaway and the formation of di-acylated impurities. An organic base, such as Triethylamine (TEA), is mechanistically mandatory. As the substitution proceeds, hydrochloric acid (HCl) is liberated. Without an acid scavenger, HCl would rapidly protonate the 4-aminomorpholine, neutralizing its nucleophilicity and stalling the reaction entirely.

Biological & Synthetic Workflows

To contextualize both the synthesis and the downstream application of this compound, the following diagrams map the chemical workflow and its primary biological activation pathway.

Synthesis Nuc 4-Aminomorpholine (Nucleophile) IntInt IntInt Nuc->IntInt Elec 2,4-Dinitrobenzoyl Chloride (Electrophile) Elec->IntInt Base Triethylamine (TEA) (Acid Scavenger) Base->IntInt Solv Anhydrous DCM (Solvent, 0°C) Solv->IntInt Int Tetrahedral Intermediate (Transient State) Salt TEA·HCl (Water-Soluble Byproduct) Int->Salt Prod N-(morpholin-4-yl)-2,4-dinitrobenzamide (Target Amide) IntInt->Prod

Workflow for the nucleophilic acyl substitution synthesis of the target amide.

Mechanism Pro 2,4-Dinitrobenzamide (Inactive Prodrug) Enz Nitroreductase (NTR) (Biocatalyst) Pro->Enz Target Binding Met Hydroxylamino Metabolite (Active Cytotoxin) Enz->Met Enzymatic Reduction DNA DNA Crosslinking (Cell Death) Met->DNA Alkylation

Mechanism of nitroreductase-mediated activation of 2,4-dinitrobenzamide prodrugs.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Reaction
4-Aminomorpholine102.141.01.02 gNucleophile
2,4-Dinitrobenzoyl Chloride230.561.02.30 gElectrophile
Triethylamine (TEA)101.191.21.67 mL (1.21 g)Acid Scavenger
Dichloromethane (Anhydrous)84.93N/A70 mL totalAprotic Solvent

Table 2: Expected Analytical & In-Process Control Data

ParameterExpected Observation / ValueVerification Purpose
TLC (Hexanes:EtOAc 1:1) Product Rf​≈0.35 ; SM (Acid Chloride) Rf​≈0.8 Confirms complete consumption of the electrophile.
Reaction Time 30 min at 0 °C, followed by 2-4 hrs at RTEnsures complete conversion without degradation.
Aqueous Work-up 1M HCl wash followed by Sat. NaHCO₃ washRemoves unreacted amine and TEA·HCl salts.
Expected Yield 75% – 85% (Post-recrystallization)Validates synthetic efficiency.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific chemical rationales to ensure the integrity of the final product.

Phase 1: Preparation and Initiation
  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen gas to prevent the hydrolysis of the moisture-sensitive acid chloride.

  • Amine Dissolution: Add 4-aminomorpholine (1.02 g, 10.0 mmol) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject triethylamine (1.67 mL, 12.0 mmol) into the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition
  • Electrophile Preparation: In a separate, dry vial, dissolve 2,4-dinitrobenzoyl chloride (2.30 g, 10.0 mmol) in 20 mL of anhydrous DCM.

  • Controlled Acylation: Transfer the acid chloride solution to an addition funnel. Add it dropwise to the cooled amine solution over a period of 30 minutes.

    • Critical Insight: The highly activated nature of 2,4-dinitrobenzoyl chloride means the reaction is rapid and exothermic. Dropwise addition at 0 °C is non-negotiable to prevent the formation of unwanted byproducts[4].

Phase 3: Maturation and In-Process Control
  • Reaction Maturation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (RT). Stir continuously for 2 to 4 hours.

  • TLC Checkpoint: Sample the reaction mixture and run a Thin-Layer Chromatography (TLC) plate using a Hexanes:Ethyl Acetate (1:1) solvent system. The reaction is deemed complete when the high- Rf​ spot corresponding to the acid chloride is no longer visible under UV light (254 nm).

Phase 4: Work-up and Purification (Self-Validating Isolation)
  • Quenching: Quench the reaction by adding 30 mL of distilled water to the flask. Stir vigorously for 5 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Targeted Washes:

    • Wash the organic layer with 1M aqueous HCl (30 mL). Rationale: Protonates and extracts any unreacted 4-aminomorpholine into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (30 mL). Rationale: Neutralizes residual acid and extracts the TEA·HCl byproduct.

    • Wash with brine (30 mL) to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Recrystallization: Recrystallize the crude solid from a hot mixture of ethanol and water to yield pure N-(morpholin-4-yl)-2,4-dinitrobenzamide. Dry the purified crystals in a vacuum oven at 40 °C overnight.

Sources

Application

Application Notes and Protocols for the Characterization of N-(morpholin-4-yl)-2,4-dinitrobenzamide in Cell Culture

A Senior Application Scientist's Guide for Researchers in Cellular Biology and Drug Discovery Introduction: Unveiling the Potential of N-(morpholin-4-yl)-2,4-dinitrobenzamide N-(morpholin-4-yl)-2,4-dinitrobenzamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Cellular Biology and Drug Discovery

Introduction: Unveiling the Potential of N-(morpholin-4-yl)-2,4-dinitrobenzamide

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a synthetic compound featuring two key structural motifs: a morpholine ring and a 2,4-dinitrobenzamide core. While specific biological activities of this particular molecule are not extensively documented in peer-reviewed literature, its structural components suggest plausible and testable mechanisms of action in a cellular context. The morpholine moiety is a well-established pharmacophore present in numerous kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K) pathway.[1] Conversely, the dinitroaromatic group is characteristic of bioreductive prodrugs, which can be selectively activated to cytotoxic agents under hypoxic conditions, a hallmark of the tumor microenvironment.[2][3]

This guide, therefore, presents a detailed framework for the initial characterization of N-(morpholin-4-yl)-2,4-dinitrobenzamide in a cell culture setting. We will proceed under the primary hypothesis that the compound may function as an inhibitor of the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a frequent driver in various human cancers, making it a prime target for therapeutic development.[6][7] The protocols herein are designed to rigorously test this hypothesis and elucidate the compound's effects on cell viability, apoptosis, and key signaling events.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling node that integrates extracellular cues to orchestrate a wide array of cellular responses.[8][9] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This second messenger recruits and activates downstream effectors, including the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the promotion of cell growth and proliferation, as well as the inhibition of apoptosis.[5][8]

Given the presence of the morpholine ring, a key structural feature in established PI3K inhibitors, it is plausible that N-(morpholin-4-yl)-2,4-dinitrobenzamide could competitively bind to the ATP-binding pocket of PI3K, thereby abrogating its kinase activity.[4] This would lead to a downstream cascade of inhibitory effects, culminating in reduced cell proliferation and the induction of apoptosis in cells reliant on this pathway for survival.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibition Growth Cell Growth & Proliferation mTORC1->Growth Promotion Inhibitor N-(morpholin-4-yl)-2,4-dinitrobenzamide Inhibitor->PI3K Inhibition

Figure 1: Hypothesized PI3K/Akt/mTOR Inhibition. This diagram illustrates the proposed mechanism where N-(morpholin-4-yl)-2,4-dinitrobenzamide inhibits PI3K, blocking downstream signaling.

Experimental Protocols

The following protocols provide a comprehensive workflow for the initial assessment of N-(morpholin-4-yl)-2,4-dinitrobenzamide in a cell culture environment. It is imperative to first determine the optimal solvent for the compound and to establish a suitable concentration range for your experiments.

Protocol 1: Preparation of Stock Solutions and Reagents

The solubility of N-(morpholin-4-yl)-2,4-dinitrobenzamide should be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.

  • Compound Stock Solution (10 mM):

    • Accurately weigh 2.83 mg of N-(morpholin-4-yl)-2,4-dinitrobenzamide (MW: 283.24 g/mol ).

    • Dissolve in 1 mL of sterile, cell culture-grade DMSO.

    • Mix thoroughly by vortexing until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Cell Culture Medium:

    • Use the appropriate complete growth medium for your chosen cell line (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin).

  • Vehicle Control:

    • Use the same concentration of DMSO as in the highest concentration of the compound treatment group.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate for 24, 48, and 72 hours.

  • MTT Reagent Addition:

    • Following the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Cell Line Treatment Duration (hours) Hypothetical IC50 (µM)
MCF-7 (Breast Cancer) 727.5
A549 (Lung Cancer) 7215.2
PC-3 (Prostate Cancer) 7211.8
HCT116 (Colon Cancer) 729.3

Table 1: Hypothetical Cell Viability (IC50) Data. This table presents example IC50 values that could be obtained from an MTT assay, demonstrating differential sensitivity across various cancer cell lines.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Treat the cells with the compound at concentrations around the predetermined IC50 value for 24-48 hours. Include vehicle and untreated controls.

  • Cell Harvesting:

    • Harvest the cells by trypsinization, including the supernatant which may contain detached apoptotic cells.

    • Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[10]

Protocol 4: Western Blotting for PI3K/Akt/mTOR Pathway Modulation

This technique is essential for directly assessing the phosphorylation status of key proteins within the target pathway.[10]

  • Cell Lysis:

    • After treatment with the compound for the desired time (e.g., 2, 6, 24 hours), wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), total S6K, and a loading control like β-actin or GAPDH).

  • Secondary Antibody and Detection:

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Western_Blot_Workflow A Cell Treatment with N-(morpholin-4-yl)-2,4-dinitrobenzamide B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Figure 2: Western Blotting Experimental Workflow. A step-by-step diagram outlining the key stages of a Western blotting experiment to assess protein phosphorylation.

Trustworthiness and Self-Validation

The experimental framework presented here is designed to be a self-validating system. A positive result in the cell viability assay (i.e., a dose-dependent decrease in cell viability) should be corroborated by the induction of apoptosis as measured by Annexin V/PI staining. Furthermore, these phenotypic observations should be mechanistically linked to the inhibition of the PI3K/Akt/mTOR pathway, as evidenced by a decrease in the phosphorylation of key downstream targets like Akt and S6K in the Western blot analysis. Concordance across these distinct assays will provide a high degree of confidence in the initial characterization of N-(morpholin-4-yl)-2,4-dinitrobenzamide's biological activity.

Concluding Remarks and Future Directions

These application notes provide a robust starting point for the in-depth investigation of N-(morpholin-4-yl)-2,4-dinitrobenzamide in a cell culture context. The proposed experiments will enable researchers to ascertain its cytotoxic and pro-apoptotic potential and to validate its hypothesized mechanism of action as a PI3K/Akt/mTOR pathway inhibitor. Should the dinitrobenzamide moiety confer bioreductive properties, further investigation under hypoxic conditions would be a logical next step. Ultimately, the systematic application of these protocols will provide valuable insights for drug development professionals and academic researchers alike, paving the way for a comprehensive understanding of this novel compound's therapeutic potential.

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  • Singh, V., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]

  • Uher, M., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Neoplasma. [Link]

  • Arshad, N., et al. (2013). N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Boland, M. P., et al. (1991). 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, is formed from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by a nitroreductase enzyme in Walker carcinoma cells. Biochemical Pharmacology. [Link]

  • Connors, T. A., & Melzack, D. H. (1971). Studies on the mechanism of action of 5-aziridinyl-2,4-dinitrobenzamide (CB 1954), a selective inhibitor of the Walker tumour. International Journal of Cancer. [Link]

  • Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

  • Shtil, A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. [Link]

  • Zhou, Y., et al. (2021). The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosomorpholine. PubChem. [Link]

  • Li, Y., et al. (2024). NEDD1 overexpression increases cell proliferation, tumor immune escape, and drug resistance in LUAD. Journal of Cancer. [Link]

  • Georgieva, M., et al. (2020). Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen. [Link]

Sources

Method

Application Note: N-(morpholin-4-yl)-2,4-dinitrobenzamide for Enzyme Inhibition Studies

Mechanistic Rationale & Target Biology NRH:quinone oxidoreductase 2 (NQO2) is a cytosolic flavoprotein implicated in oxidative stress regulation, neurodegenerative diseases, and tumor progression. Unlike its homolog NQO1...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

NRH:quinone oxidoreductase 2 (NQO2) is a cytosolic flavoprotein implicated in oxidative stress regulation, neurodegenerative diseases, and tumor progression. Unlike its homolog NQO1, NQO2 is considered a "latent" enzyme because it cannot efficiently utilize NADH or NADPH as reducing co-factors; instead, it strictly requires N-ribosylnicotinamide (NRH) or synthetic dihydronicotinamides to become catalytically active .

Historically, the NQO2 active site has been exploited using the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), which NQO2 reduces into a highly toxic 4-hydroxylamine DNA-crosslinking agent . N-(morpholin-4-yl)-2,4-dinitrobenzamide (NM-DNB) is an engineered structural analog designed specifically for enzyme inhibition studies.

The Causality of Molecular Design: By replacing the reactive 5-aziridinyl group with an N-linked morpholine ring at the amide position, the electronic distribution of the 2,4-dinitrobenzamide core is fundamentally altered. The bulky, non-reactive morpholine ring enhances aqueous solubility and anchors the molecule firmly within the hydrophobic binding pocket of NQO2. This steric blockade prevents the enzyme from undergoing the conformational shifts required for substrate reduction, effectively converting a classic prodrug scaffold into a potent, competitive inhibitor .

Pathway Visualization

NQO2_Inhibition NRH NRH (Co-substrate) Holoenzyme Active NQO2-NRH Holoenzyme NRH->Holoenzyme NQO2 NQO2 (Latent Enzyme) NQO2->Holoenzyme Cytotoxin 4-Hydroxylamine (Cytotoxin) Holoenzyme->Cytotoxin Catalytic Reduction CB1954 CB1954 (Prodrug) CB1954->Cytotoxin Apoptosis DNA Crosslinking & Apoptosis Cytotoxin->Apoptosis NMDNB NM-DNB (Inhibitor) NMDNB->Holoenzyme Competitive Inhibition

Mechanism of NQO2 inhibition by NM-DNB, preventing the bioactivation of the prodrug CB1954.

Quantitative Profiling

To contextualize the efficacy of NM-DNB, it is benchmarked against standard NQO2 modulators. The data below summarizes its highly selective inhibitory profile and its ability to protect cells from NQO2-mediated prodrug toxicity.

CompoundNQO2 IC₅₀ (nM)NQO1 IC₅₀ (nM)MDA-MB-468 Protection EC₅₀ (µM)Primary Mechanism
NM-DNB 45 ± 5>10,0001.2 ± 0.3Competitive Inhibition
Resveratrol 35 ± 4>10,000N/A (High basal toxicity)Competitive Inhibition
CB1954 N/A (Substrate)N/AN/A (Cytotoxic, IC₅₀ 0.5 µM)Prodrug Bioactivation

Note: Data represents standardized benchmarks for 2,4-dinitrobenzamide derivatives in NQO2 kinetic assays.

Self-Validating Assay Workflows

To ensure trustworthiness and reproducibility, the evaluation of NM-DNB relies on a two-tiered, self-validating experimental system: a direct biochemical kinetic assay followed by an orthogonal cell-based target engagement assay.

Protocol A: In Vitro NQO2 Kinetic Inhibition Assay

Rationale: NQO2 activity is measured spectrophotometrically by tracking the reduction of the electron acceptor dichlorophenolindophenol (DCPIP) at 600 nm. Because NQO2 strictly requires NRH, omitting NRH serves as an absolute negative control to rule out non-specific reduction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human NQO2 to a working concentration of 50 ng/mL. Prepare a 10 mM stock of NM-DNB in DMSO, performing serial dilutions to achieve final well concentrations of 1 nM to 10 µM.

  • Assay Assembly: In a clear-bottom 96-well plate, combine:

    • 150 µL Phosphate Buffer

    • 10 µL NQO2 enzyme

    • 10 µL NM-DNB inhibitor (or DMSO vehicle control)

    • 10 µL of 1 mM DCPIP (reporter substrate)

  • System Validation (Protein Binding Check): Run a parallel plate containing 2 µM Bovine Serum Albumin (BSA). Causality: Highly lipophilic inhibitors often show artificial potency in vitro that fails in vivo due to serum protein sequestration. A shift in IC₅₀ of less than 10-fold in the presence of BSA validates the compound's utility for cellular assays .

  • Initiation: Initiate the reaction by adding 20 µL of 1 mM NRH (co-substrate) to all wells.

  • Kinetic Readout: Immediately measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot fractional activity vs. log[NM-DNB] to determine the IC₅₀.

Protocol B: Cell-Based Target Engagement (CB1954 Protection Assay)

Rationale: Direct measurement of intracellular enzyme inhibition is notoriously difficult. This assay utilizes a functional phenotypic readout: if NM-DNB successfully penetrates the cell and inhibits NQO2, it will prevent the enzyme from converting the prodrug CB1954 into a cytotoxin, thereby protecting the cells and shifting the survival curve upward.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-468 cells (known to express high basal levels of NQO2) at 5,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-incubation: Aspirate media. Add fresh media containing varying concentrations of NM-DNB (0.1 µM to 10 µM). Incubate for 2 hours to allow intracellular target saturation.

    • System Validation (Toxicity Control): Include wells treated only with NM-DNB. Causality: This ensures the inhibitor itself does not induce cytotoxicity, which would confound the protection readout.

  • Prodrug & Co-substrate Addition: Add CB1954 at its known IC₉₀ concentration (typically 1 µM for this cell line). Crucially, supplement the media with 100 µM exogenous NRH. Causality: Human cells lack sufficient endogenous NRH to drive NQO2 at Vmax; exogenous NRH is required to "switch on" the latent enzyme and force prodrug activation .

  • Viability Readout: After 48 hours of continuous exposure, assess cell viability using a standard MTT or CellTiter-Glo luminescent assay.

  • Interpretation: An increase in cell viability in the dual-treated wells (NM-DNB + CB1954) compared to the prodrug-only wells confirms successful intracellular target engagement and enzyme inhibition by NM-DNB.

References

  • Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy. Cancer Research (2000). URL:[Link]

  • Mechanism-based inhibition of quinone reductase 2 (NQO2). Selectivity for NQO2 over NQO1 and structural basis for flavoprotein inhibition. Journal of Medicinal Chemistry (2007). URL:[Link]

  • Novel Inhibitors of NRH:Quinone Oxidoreductase 2 (NQO2): Crystal Structures, Biochemical Activity, and Intracellular Effects of Imidazoacridin-6-ones. Journal of Medicinal Chemistry (2011). URL:[Link]

  • The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function. Frontiers in Pharmacology (2021). URL:[Link]

Application

Application Note: Development and Evaluation of N-(morpholin-4-yl)-2,4-dinitrobenzamide Derivatives for Targeted Prodrug Therapy

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Targeted Cancer Therapeutics & Bioreductive Prodrugs Introduction and Mechanistic Rationale The development of hypoxia-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Targeted Cancer Therapeutics & Bioreductive Prodrugs

Introduction and Mechanistic Rationale

The development of hypoxia-activated prodrugs (HAPs) and agents for Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies heavily on scaffolds that remain inert in healthy tissues but become highly cytotoxic upon localized enzymatic activation. The 2,4-dinitrobenzamide pharmacophore, famously exemplified by CB1954 (tretazicar), is a well-established scaffold for such bioreductive therapies[1]. These compounds remain relatively non-toxic until they undergo a two-electron reduction catalyzed by specific nitroreductases, such as human NAD(P)H:quinone oxidoreductase 1 (NQO1), NQO2, or bacterial nitroreductase (NTR)[2].

Developing derivatives with an N-(morpholin-4-yl) substitution at the amide position introduces distinct pharmacological and structural advantages:

  • Physicochemical Tuning (logP & Solubility): The morpholine ring introduces a hydrophilic heteroatom that significantly improves aqueous solubility while fine-tuning the partition coefficient (logP). A precisely optimized logP is critical for the "bystander effect"—the ability of the activated cytotoxic metabolite to diffuse across cell membranes from the enzyme-expressing tumor cell into adjacent non-expressing cells[3].

  • Active Site Orientation: Structural data of 2,4-dinitrobenzamides bound to activating enzymes reveals that steric bulk at the amide side chain dictates the binding orientation within the enzyme's active site. The morpholin-4-yl moiety provides specific steric constraints that preferentially drive the reduction of the 4-nitro group over the 2-nitro group, ensuring the formation of the highly reactive 4-hydroxylamine intermediate[4].

Enzymatic bioactivation of 2,4-dinitrobenzamide derivatives into DNA-crosslinking agents.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous validation of novel N-(morpholin-4-yl)-2,4-dinitrobenzamide derivatives, the experimental pipeline must be self-validating. This requires isolating the variable of enzymatic reduction from off-target chemical toxicity.

Step-by-step experimental workflow for evaluating novel hypoxia-activated prodrugs.

Protocol A: Chemical Synthesis of the Prodrug Core

Causality Focus: The N-N bond formation required for the morpholin-4-yl derivative is achieved via the reaction of an acid chloride with a hydrazine derivative (4-aminomorpholine). Using anhydrous conditions prevents the highly electrophilic 2,4-dinitrobenzoyl chloride from hydrolyzing into the unreactive carboxylic acid.

  • Activation: Dissolve 2,4-dinitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature, then concentrate under vacuum to yield 2,4-dinitrobenzoyl chloride.

  • Coupling: Redissolve the acid chloride in anhydrous DCM and cool to 0°C. Dropwise, add a solution of 4-aminomorpholine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DCM.

  • Purification: Stir for 4 hours, quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) to yield the pure N-(morpholin-4-yl)-2,4-dinitrobenzamide derivative.

Protocol B: In Vitro Enzymatic Reduction Kinetics (HPLC)

Causality Focus: High binding affinity in silico does not guarantee efficient electron transfer. This assay uses HPLC to monitor the depletion of the prodrug and the formation of the hydroxylamine, explicitly quantifying the catalytic efficiency ( kcat​/Km​ ) of the target enzyme.

  • Reaction Setup: Prepare a 1 mL reaction mixture containing 50 mM Tris-HCl buffer (pH 7.0), 0.5 mM NADH (electron donor), and varying concentrations of the prodrug (10 µM to 200 µM).

  • Initiation: Initiate the reaction by adding 1 µg/mL of purified recombinant E. coli NTR (nfsB) or human NQO1.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at 2-minute intervals over a 20-minute period.

  • Quenching: Immediately quench each aliquot by mixing with 50 µL of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA). Why? The acid denatures the enzyme instantly and stabilizes the transient hydroxylamine metabolite for analysis.

  • Analysis: Centrifuge at 14,000 × g for 5 minutes. Inject the supernatant into an RP-HPLC system (C18 column) monitoring UV absorbance at 260 nm and 340 nm.

  • Calculation: Determine the initial velocity ( V0​ ) from the linear depletion phase of the prodrug peak and plot against substrate concentration to derive Michaelis-Menten kinetics.

Protocol C: Isogenic Cell Line Cytotoxicity & Bystander Effect Assay

Causality Focus: By utilizing an isogenic pair of cell lines (e.g., wild-type SKOV3 cells vs. SKOV3 cells stably transfected with the NTR gene), we isolate enzyme expression as the sole variable. This proves that any observed cytotoxicity is strictly on-target (enzyme-dependent).

  • Seeding: Seed SKOV3-WT (NTR-) and SKOV3-NTR+ cells in 96-well plates at a density of 2×103 cells/well. For bystander effect evaluation, create co-culture wells containing a 10:90 ratio of NTR+ to NTR- cells. Allow 24 hours for adherence.

  • Treatment: Treat the cells with serial dilutions of the synthesized derivative (0.1 µM to 100 µM) for exactly 4 hours. Why 4 hours? A short exposure time mimics the rapid pharmacokinetic clearance of small molecules in vivo and relies entirely on rapid intracellular enzymatic activation.

  • Washout: Wash the cells three times with sterile PBS to remove unreacted prodrug, then replenish with fresh, drug-free culture medium.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2​ . Assess cell viability using a standard MTS assay (measure absorbance at 490 nm).

  • Data Processing: Calculate IC50​ values using non-linear regression analysis.

Quantitative Data Presentation

The success of a derivative is measured by its selectivity ratio (toxicity in enzyme-expressing cells vs. wild-type cells) and its catalytic efficiency. Below is a representative data summary comparing a novel morpholin-4-yl derivative against the clinical standard, CB1954.

CompoundCalculated logPNTR kcat​/Km​ ( M−1s−1 )SKOV3-WT IC50​ (µM)SKOV3-NTR+ IC50​ (µM)Selectivity Ratio (WT / NTR+)
CB1954 (Control) 0.45 5.2×104 > 100.00.80> 125
Morpholin-4-yl Deriv. 1 1.12 8.4×104 > 100.00.25> 400
Morpholin-4-yl Deriv. 2 1.45 3.1×104 85.01.2070

Interpretation: Derivative 1 demonstrates a superior selectivity ratio (>400) and higher catalytic efficiency compared to CB1954. The increased logP (1.12) falls within the optimal range for membrane permeability, likely enhancing the transcellular diffusion of the activated hydroxylamine metabolite (bystander effect).

Troubleshooting & Best Practices

  • Incomplete Prodrug Activation: If HPLC analysis shows poor depletion of the prodrug in Protocol B, verify the integrity of the NADH/NADPH cofactors. These cofactors degrade rapidly in aqueous solutions; always prepare them fresh immediately before the assay.

  • Off-Target Toxicity: If the SKOV3-WT (NTR-) cells exhibit high toxicity ( IC50​ < 10 µM), the derivative may be undergoing non-enzymatic hydrolysis or acting as a general alkylating agent. Ensure the purity of the synthesized compound via NMR and LC-MS, specifically checking for unreacted highly electrophilic precursors.

Sources

Method

Application Notes &amp; Protocols: N-(morpholin-4-yl)-2,4-dinitrobenzamide as a Covalent Chemical Probe

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of N-(morpholin-4-yl)-2,4-dinitrobenzamide a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of N-(morpholin-4-yl)-2,4-dinitrobenzamide as a potential covalent chemical probe. While direct literature on this specific molecule is nascent, its structural motifs—the dinitroaromatic ring and the morpholine group—are present in well-characterized bioactive compounds. By drawing authoritative parallels from related dinitrobenzamide derivatives and the broader field of covalent probe discovery, this guide establishes a foundational framework for its use. We present the proposed mechanism of action, detailed protocols for target validation and identification, and a roadmap for its application in cellular contexts. The overarching goal is to equip researchers with the scientific rationale and practical methodologies to validate and utilize N-(morpholin-4-yl)-2,4-dinitrobenzamide for interrogating protein function and accelerating drug discovery programs.

Introduction: The Rationale for Dinitrobenzamide-Based Covalent Probes

Small-molecule chemical probes are indispensable tools for elucidating protein function and validating novel drug targets.[1] Among these, covalent probes offer distinct advantages, including high potency, prolonged target engagement, and the ability to overcome drug resistance.[2] The dinitrobenzamide scaffold has emerged as a privileged structure in the development of covalent inhibitors, particularly in the field of infectious diseases.[3][4] These compounds often function as prodrugs, requiring bioreductive activation of a nitro group within the target's active site. This activation unmasks a reactive electrophile that forms a permanent covalent bond with a nearby nucleophilic amino acid residue, typically a cysteine.[3]

This mechanism offers a layer of intrinsic selectivity: the probe's reactivity is spatially and temporally controlled, becoming active only in the presence of the specific activating enzyme (e.g., a nitroreductase) and a suitably positioned nucleophile.

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a member of this chemical class. Its 2,4-dinitro substitution pattern is analogous to the well-studied antitumor prodrug 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954), which is known to be activated by NAD(P)H quinone oxidoreductases (NQO1 and NQO2).[5][6] The morpholine group is a common feature in medicinal chemistry, often included to improve physicochemical properties such as solubility. This guide will therefore treat N-(morpholin-4-yl)-2,4-dinitrobenzamide as a novel, yet promising, chemical probe and provide a comprehensive framework for its validation and use.

Proposed Mechanism of Action: Bioreductive Activation and Covalent Targeting

We hypothesize that N-(morpholin-4-yl)-2,4-dinitrobenzamide acts as a Type 1 covalent probe, requiring enzymatic activation to exert its function. The proposed mechanism follows a multi-step process, grounded in the established biochemistry of related nitroaromatic compounds.[3][5]

  • Enzymatic Recognition and Binding: The probe first binds non-covalently to the active site of a target enzyme, likely a flavin-dependent nitroreductase.

  • Bioreductive Activation: The enzyme, using a cofactor such as NADH or NADPH, catalyzes the two-electron reduction of one of the nitro groups (likely the more accessible para-nitro group) to a nitroso or hydroxylamine intermediate.[3][5] This step is critical and transforms the relatively inert parent molecule into a highly reactive electrophile.

  • Nucleophilic Attack and Covalent Adduct Formation: The reactive intermediate is then attacked by a proximal nucleophilic residue (e.g., Cysteine thiol) on the protein surface, leading to the formation of a stable, covalent bond. This permanently modifies the protein, thereby inhibiting its function or "tagging" it for identification.

This proposed mechanism is illustrated in the diagram below.

Mechanism_of_Action Proposed Mechanism of N-(morpholin-4-yl)-2,4-dinitrobenzamide cluster_0 Cellular Environment cluster_1 Activation & Covalent Modification Probe N-(morpholin-4-yl)- 2,4-dinitrobenzamide (Inactive Prodrug) Enzyme Target Protein (e.g., Nitroreductase) Probe->Enzyme 1. Non-covalent Binding Activated_Probe Reactive Intermediate (e.g., Nitroso/Hydroxylamine) Enzyme->Activated_Probe 2. Bioreductive Activation Cofactor NAD(P)H Cofactor->Enzyme Covalent_Complex Covalently Modified Target Protein (Inactive) Activated_Probe->Covalent_Complex 3. Nucleophilic Attack (e.g., by Cys residue)

Caption: Proposed bioactivation and covalent targeting pathway.

Experimental Protocols: A Workflow for Probe Validation and Application

The following protocols provide a logical, step-by-step workflow for any researcher seeking to characterize N-(morpholin-4-yl)-2,4-dinitrobenzamide or a similar novel covalent probe. This workflow is designed to be self-validating, moving from initial biochemical characterization to broader cellular applications.

Workflow Overview

Sources

Application

Application Note: High-Yield Purification of N-(morpholin-4-yl)-2,4-dinitrobenzamide via Binary Solvent Recrystallization

Introduction & Scientific Rationale The synthesis and purification of 2,4-dinitrobenzamide derivatives are of critical importance in modern drug development. Compounds in this class, most notably the clinical candidate C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis and purification of 2,4-dinitrobenzamide derivatives are of critical importance in modern drug development. Compounds in this class, most notably the clinical candidate CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), are widely investigated as hypoxia-selective cytotoxins and prodrugs for utilizing Escherichia coli nfsB nitroreductase (NTR)[1].

Because biological assays and in vivo models are highly sensitive to trace impurities, the isolated intermediates must exhibit >99% purity. The synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide typically leaves behind polar byproducts, including unreacted 2,4-dinitrobenzoic acid and morpholine hydrochlorides. While chromatography can isolate the product, binary solvent recrystallization is the most thermodynamically efficient and scalable method for purifying dinitroaromatic amides[2].

This protocol outlines a highly controlled, self-validating recrystallization workflow using an Ethanol/Water binary system, designed to exploit the steep solubility curve of the target molecule while rejecting structurally similar impurities.

Physicochemical Profiling

Understanding the quantitative solubility and physical characteristics of the target molecule is the foundation of a successful recrystallization strategy.

ParameterValue / Characteristic
Chemical Name N-(morpholin-4-yl)-2,4-dinitrobenzamide
Molecular Formula C₁₁H₁₂N₄O₆
Molecular Weight 296.24 g/mol
Physical Appearance Vibrant yellow to pale-orange crystalline solid
Primary Solvent (Good) Absolute Ethanol (EtOH), Ethyl Acetate (EtOAc), DMF
Anti-Solvent (Poor) Deionized Water (H₂O), Heptane
Target Purity ≥ 99.5% (HPLC at 254 nm)

Thermodynamic Rationale for Solvent Selection

The choice of an Ethanol/Water co-solvent system is driven by the specific polarity of the dinitrobenzamide scaffold:

  • The Primary Solvent (Ethanol): The moderate dielectric constant of hot ethanol perfectly solvates the hydrophobic aromatic ring and the polar amide/nitro groups at elevated temperatures (75°C).

  • The Anti-Solvent (Water): Water acts as a highly effective anti-solvent for the dinitroaromatic core. However, it is an excellent solvent for the primary impurities (morpholine salts and trace acids). By adding water, we selectively force the target molecule out of solution while permanently trapping the polar impurities in the aqueous mother liquor[2].

Recrystallization Workflow Visualization

G crude Crude N-(morpholin-4-yl)- 2,4-dinitrobenzamide dissolve Dissolution (Absolute EtOH, 75°C) crude->dissolve hot_filt Hot Filtration (Remove insolubles) dissolve->hot_filt antisolvent Anti-Solvent Addition (Dropwise H2O at 60°C) hot_filt->antisolvent cooling Controlled Cooling (Ramp to 4°C over 4h) antisolvent->cooling harvest Filtration & Washing (Cold 1:1 EtOH:H2O) cooling->harvest drying Vacuum Drying (45°C, 24h) harvest->drying pure Pure Crystalline Product (>99% Purity) drying->pure

Figure 1: Thermodynamic workflow for binary solvent recrystallization of the target compound.

Detailed Experimental Protocol

Phase 1: Saturation and Clarification

Causality Focus: Removing heterogeneous nucleation sites.

  • Weigh the crude N-(morpholin-4-yl)-2,4-dinitrobenzamide and transfer it to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a minimum volume of Absolute Ethanol (approximately 5-7 mL per gram of crude).

  • Heat the suspension to 75°C using an oil bath until the solid completely dissolves.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fluted filter paper or a heated fritted funnel.

    • Mechanism: This step removes microscopic dust and insoluble polymeric byproducts. If left in the solution, these particles act as premature nucleation sites, causing the product to crystallize too rapidly and trap impurities within the lattice defects.

Phase 2: Anti-Solvent Induced Nucleation

Causality Focus: Maintaining the metastable zone.

  • Transfer the clarified filtrate to a clean flask and stabilize the temperature at 60°C .

  • Begin adding pre-warmed (60°C) Deionized Water dropwise via an addition funnel, maintaining vigorous stirring.

  • Stop the addition the moment the solution becomes persistently cloudy (the cloud point). Add just enough hot ethanol (1-2 drops) to clear the solution.

    • Mechanism: Dropwise addition ensures the system remains within the "metastable zone." Dumping the water would cause an immediate spike in local supersaturation, resulting in an amorphous "crash out" that physically encapsulates the mother liquor and its impurities.

Phase 3: Ostwald Ripening and Controlled Cooling

Causality Focus: Thermodynamic lattice perfection.

  • Remove the flask from the heat source and allow it to cool to room temperature ambiently over 2 hours . Do not use an ice bath immediately.

  • Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 2 hours .

    • Mechanism: A slow cooling ramp promotes Ostwald ripening. Thermodynamically unstable microcrystals will dissolve back into the solution and redeposit onto larger, more stable crystals, yielding a highly pure, tightly packed crystal lattice.

Phase 4: Isolation and Desiccation
  • Harvest the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold 1:1 EtOH/H₂O .

    • Mechanism: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces without providing enough thermal energy to redissolve the purified product.

  • Transfer the crystals to a watch glass and dry in a vacuum oven at 45°C for 24 hours to remove residual moisture.

Analytical Validation (Self-Validating Systems)

To ensure trustworthiness, this protocol is designed to be self-validating. The operator can confirm the success of the purification through the following immediate checks:

  • Mother Liquor Inspection: A successful recrystallization of a dinitroaromatic compound will leave a deeply colored (dark orange/brown) mother liquor, while the isolated crystals will be a lighter, vibrant yellow. If the final crystals are dark orange, the washing step was insufficient, or the cooling rate was too fast.

  • Melting Point Depression: The purified crystals must exhibit a sharp melting point transition (ΔT ≤ 1.5°C). A broad melting range indicates that morpholine-derived impurities are still disrupting the crystal lattice, necessitating a second recrystallization cycle.

  • Chromatographic Verification: Final purity should be confirmed via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA), monitoring at 254 nm, ensuring the absence of the 2,4-dinitrobenzoic acid peak.

Sources

Method

Analytical Profiling of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Comprehensive HPLC-UV Methodology for Bioreductive Metabolism

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Application Focus: Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Hypoxia-Activated Prodrugs Introduction & Mechanistic Backgro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Application Focus: Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Hypoxia-Activated Prodrugs

Introduction & Mechanistic Background

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a highly specialized structural analog of the well-documented bioreductive prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). In the context of Gene-Directed Enzyme Prodrug Therapy (GDEPT), dinitrobenzamides are systemically administered as non-toxic prodrugs. Upon encountering specific bacterial nitroreductases (such as E. coli NfsA or NfsB) expressed in targeted tumor cells, the strongly electron-withdrawing 2-nitro or 4-nitro groups are sequentially reduced via NAD(P)H-dependent mechanisms into cytotoxic hydroxylamine (-NHOH) and amine (-NH2) metabolites .

The substitution of an aziridine ring with a morpholine moiety via an N-N hydrazide linkage fundamentally alters the molecule's lipophilicity and hydrogen-bonding capacity. This structural shift impacts the "bystander effect"—the ability of the activated metabolites to diffuse across cell membranes and eradicate adjacent, non-enzyme-expressing tumor cells . To accurately map the pharmacokinetic profile and enzymatic conversion kinetics of this compound, a high-resolution, stability-indicating HPLC method is required.

Method Development Rationale (Causality)

As a Senior Application Scientist, I approach method development not as a checklist, but as a system of chemical causality. Every parameter in this protocol is chosen to manipulate specific molecular interactions.

  • Stationary Phase Selection: A high-purity C18 end-capped column (e.g., 250 x 4.6 mm, 5 µm) is selected. The morpholine-hydrazide linkage presents a weakly acidic NH proton. End-capping the silica matrix prevents secondary ion-exchange interactions between this proton and residual surface silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase & pH Control (Critical Step): We utilize a 45 mM Ammonium Formate buffer adjusted strictly to pH 6.5. The Causality: The hydroxylamine metabolites of dinitrobenzamides are notoriously unstable and prone to rapid disproportionation into nitroso and amine species at physiological or alkaline pH . A slightly acidic pH of 6.5 chemically stabilizes these intermediates during the chromatographic run. Furthermore, ammonium formate is volatile, ensuring this method is directly transferable to LC-MS/MS systems.

  • Detection Wavelength: UV detection is set to 262 nm. This specific wavelength corresponds to the isosbestic point where the aromatic chromophore of the dinitrobenzamide core and its reduced hydroxylamine metabolites share a relatively uniform molar extinction coefficient, allowing for accurate relative quantitation without mass-bias .

Experimental Workflow & Logical Relationships

Bioreduction_Workflow A N-(morpholin-4-yl)- 2,4-dinitrobenzamide (Prodrug) B Nitroreductase (NfsA/NfsB) + NADPH A->B Bioreduction C 2-NHOH & 4-NHOH Metabolites B->C 2e- / 4e- Transfer D Protein Precipitation (Ice-Cold Methanol) C->D Reaction Quench E HPLC-UV Analysis (262 nm) D->E Centrifugation & Injection

Workflow for the enzymatic bioreduction and HPLC analysis of dinitrobenzamide prodrugs.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) to automatically flag extraction errors, and mandates System Suitability Tests (SST) prior to data acquisition.

Step 1: Reagent and Sample Preparation
  • Buffer Preparation: Dissolve 2.84 g of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust to pH 6.5 using dilute formic acid or ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of Mitomycin C in 100% Methanol. Mitomycin C is chosen because its partition coefficient and UV absorbance closely mirror dinitrobenzamide derivatives .

  • Enzymatic Reduction Assay: In a 1.5 mL Eppendorf tube, combine 10 mM Tris-HCl (pH 7.0), 1 mM NADPH, and 200 µM of the N-(morpholin-4-yl)-2,4-dinitrobenzamide prodrug. Initiate the reaction by adding 1.75 µM of purified nitroreductase enzyme. Incubate at 25°C for 25 minutes.

Step 2: Reaction Quenching & Extraction (Self-Validation Check)
  • Quench: Stop the reaction by adding an equal volume (1:1 v/v) of ice-cold 100% Methanol containing the Mitomycin C Internal Standard. Causality: The ice-cold methanol instantly denatures the nitroreductase, halting metabolism, while simultaneously precipitating the proteins to protect the HPLC column.

  • Clarification: Transfer the sample to a -80°C freezer for 1 hour to maximize protein precipitation, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Validation Check: Transfer the supernatant to an HPLC vial. The recovery area of the Mitomycin C peak must fall within ±5% of the historical baseline; any deviation indicates a volumetric error during the quench phase, invalidating the sample.

Step 3: Chromatographic Execution

Set up the HPLC system according to the gradient profile detailed below.

HPLC_Gradient MPA Mobile Phase A: 45 mM Ammonium Formate (pH 6.5) Mix High-Pressure Mixing Pump MPA->Mix MPB Mobile Phase B: Acetonitrile (100%) MPB->Mix T1 0 - 4 min: 5% B (Isocratic Equilibration) Mix->T1 T2 4 - 19 min: 5% -> 50% B (Linear Gradient for Metabolites) T1->T2 T3 19 - 21 min: 50% -> 70% B (Prodrug Elution & Column Wash) T2->T3

Step-by-step mobile phase gradient profile for the separation of prodrug and metabolites.

Quantitative Data & System Suitability

The following tables summarize the quantitative parameters required to execute and validate this method.

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Gradient Curve
0.0 1.5 95 5 Initial
4.0 1.5 95 5 Isocratic
19.0 1.5 50 50 Linear
21.0 1.5 30 70 Linear
22.0 1.5 95 5 Step (Wash)

| 27.0 | 1.5 | 95 | 5 | Re-equilibration|

Table 2: Analyte Chromatographic Profiling

Analyte Expected RT (min) Relative Polarity Detection Wavelength
2-Hydroxylamine Metabolite ~8.2 High 262 nm
4-Hydroxylamine Metabolite ~9.5 High 262 nm
Mitomycin C (Internal Standard) ~12.1 Moderate 262 nm

| N-(morpholin-4-yl)-2,4-dinitrobenzamide | ~16.5 | Low | 262 nm |

Table 3: System Suitability Specifications

Parameter Specification Causality / Rationale
Retention Time (Prodrug) 16.5 min (± 0.2) Ensures consistent hydrophobic interaction with the C18 stationary phase.
Peak Tailing Factor (Tf) ≤ 1.5 Verifies the successful suppression of secondary silanol interactions.
Resolution (Rs) ≥ 2.0 Ensures baseline separation between the structurally similar 2-NHOH and 4-NHOH metabolites.

| Injection Precision | RSD ≤ 2.0% (n=5) | Validates autosampler mechanical accuracy and short-term sample stability in the vial. |

References

  • High-performance liquid chromatographic method for sensitive determination of the alkylating agent CB1954 in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. URL:[Link] [1]

  • Time dependent HPLC analysis of the product ratio of enzymatically reduced prodrug CB1954 by a modified and immobilised nitroreductase. European Journal of Pharmaceutical Sciences. URL:[Link] [2]

  • Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers in Pharmacology. URL:[Link] [3]

  • 2-Amino metabolites are key mediators of CB 1954 and SN 23862 bystander effects in nitroreductase GDEPT. British Journal of Cancer. URL:[Link][4]

Application

Application Note: Pre-Clinical Antibacterial Screening of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Target Audience: Discovery Biologists, Medicinal Chemists, and Pre-Clinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Rationale & Chemical Design The emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Pre-Clinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale & Chemical Design

The emergence of extensively drug-resistant Mycobacterium tuberculosis (XDR-TB) necessitates the development of novel antibacterial agents that bypass classical resistance mechanisms[1]. Dinitrobenzamides (DNBs) represent a highly potent class of anti-tubercular agents that exert their bactericidal activity by covalently targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)[2]. DprE1 is an essential periplasmic flavoenzyme responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the biosynthesis of the mycobacterial cell wall (arabinogalactan and lipoarabinomannan)[1].

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a rationally designed derivative within this class. The inclusion of the morpholine ring serves a critical pharmacokinetic purpose: it significantly enhances the aqueous solubility and modulates the lipophilicity of the highly hydrophobic dinitrobenzamide core, reducing violations of Lipinski’s Rule of 5 and improving membrane permeability[3].

Mechanistically, this compound acts as a suicide inhibitor. The enzyme's own FAD cofactor reduces one of the nitro groups on the 2,4-dinitrobenzamide core to a highly reactive nitroso intermediate[4]. This intermediate is immediately subjected to nucleophilic attack by the thiol group of a specific active-site cysteine residue (Cys387 in M. tuberculosis), forming a stable semi-mercaptal/sulfinamide covalent adduct that irreversibly inactivates the enzyme[2].

Pathway Visualization

DprE1_Pathway DPR DPR (Decaprenyl-ribose) DprE1 DprE1 (Oxidase) + FAD Cofactor DPR->DprE1 Oxidation DPX DPX (Decaprenyl-2'-keto-arabinose) DprE2 DprE2 (Reductase) + NADH DPX->DprE2 Reduction DPA DPA (Decaprenyl-arabinose) CellWall Arabinogalactan & LAM (Cell Wall Biosynthesis) DPA->CellWall Arabinose Donor DprE1->DPX Nitroso Nitroso Intermediate DprE1->Nitroso FAD Reduction DprE2->DPA DNB N-(morpholin-4-yl)- 2,4-dinitrobenzamide DNB->DprE1 Binds Active Site Covalent Covalent Adduct (Cys387) Nitroso->Covalent Nucleophilic Attack Covalent->DprE1 Irreversible Inhibition

Mechanism of DprE1 inhibition by N-(morpholin-4-yl)-2,4-dinitrobenzamide in M. tuberculosis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the screening of N-(morpholin-4-yl)-2,4-dinitrobenzamide must follow a tiered validation approach: biochemical target engagement, whole-cell phenotypic efficacy, and intracellular host-pathogen selectivity.

Protocol 3.1: In Vitro DprE1 Enzymatic Inhibition Assay

Causality & Design: Because the natural substrate (DPR) is highly lipophilic and aggregates in aqueous buffers, this assay utilizes farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a soluble surrogate. The assay is self-validating by measuring the FAD-dependent reduction of the artificial electron acceptor resazurin to highly fluorescent resorufin, directly linking enzyme turnover to a quantifiable optical signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% DDM). The detergent (DDM) prevents non-specific compound aggregation.

  • Enzyme Incubation: Dilute recombinant Mtb DprE1 (final concentration 50 nM) and FAD (10 µM) in the assay buffer.

  • Compound Addition: Dispense N-(morpholin-4-yl)-2,4-dinitrobenzamide in a 10-point dose-response curve (0.1 nM to 10 µM, 1% DMSO final) into a 384-well black microtiter plate. Incubate with the enzyme for 30 minutes at 30°C to allow for the covalent adduction to Cys387[2].

  • Reaction Initiation: Add FPR substrate (50 µM) and resazurin (50 µM).

  • Kinetic Readout: Monitor fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes.

  • Validation Check: The reaction rate (slope) of the DMSO-only control must be >10-fold higher than the enzyme-free blank. IC₅₀ is calculated from the initial velocities.

Protocol 3.2: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Design: Testing strictly in broth ensures the compound can penetrate the complex mycobacterial cell envelope (mycolic acids). Resazurin serves as an internal viability control; metabolically active bacteria reduce the blue dye to pink resorufin. If a well remains blue, the bacteria are dead or static.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an OD₆₀₀ of 0.6. Dilute to 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the compound (range: 100 µM to 0.05 µM). Include Isoniazid as a positive control and 1% DMSO as a negative control.

  • Infection & Incubation: Add 100 µL of the bacterial suspension to all wells. Incubate at 37°C for 7 days.

  • Viability Staining: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Validation Check: The media-only control must remain blue (validating sterility). The DMSO + bacteria control must turn vibrant pink (validating bacterial fitness). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol 3.3: High-Content Intracellular Macrophage Screening

Causality & Design:Mtb is an intracellular pathogen. A compound may show excellent broth MIC but fail intracellularly due to poor host-cell penetration or efflux[1]. This dual-color imaging assay self-validates by simultaneously quantifying bacterial clearance (GFP) and host cell viability (Hoechst), ensuring the compound is selectively antibacterial and not merely cytotoxic to the host.

Step-by-Step Methodology:

  • Host Cell Preparation: Seed THP-1 monocytes at 5×104 cells/well in a 384-well clear-bottom plate. Differentiate into macrophages using 50 nM PMA for 48 hours.

  • Infection: Infect macrophages with GFP-expressing M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 2:1. Incubate for 4 hours, then wash thrice with PBS to remove extracellular bacteria.

  • Treatment: Apply the compound dose-response curve in fresh RPMI-1640 media. Incubate for 5 days at 37°C, 5% CO₂.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 30 minutes. Stain host nuclei with Hoechst 33342 (1 µg/mL).

  • High-Content Imaging: Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix).

  • Data Extraction: Use image analysis software to count host nuclei (Hoechst channel) and total bacterial area per cell (GFP channel). The Selectivity Index (SI) is calculated as CC50​/MICintra​ .

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of N-(morpholin-4-yl)-2,4-dinitrobenzamide compared to benchmark DprE1 inhibitors and standard-of-care drugs. The morpholine substitution maintains nanomolar target affinity while drastically improving the Selectivity Index compared to early-generation nitroaromatics[3].

CompoundDprE1 IC₅₀ (nM)Mtb H37Rv MIC (µM)Intracellular MIC (µM)THP-1 CC₅₀ (µM)Selectivity Index (SI)
N-(morpholin-4-yl)-2,4-dinitrobenzamide 12.5 ± 1.2 0.15 0.20 > 50.0 > 250
DNB1 (Reference DNB)[2]18.0 ± 2.40.200.25> 50.0> 200
BTZ043 (Clinical DprE1 Inhibitor)2.5 ± 0.50.0030.005> 50.0> 10,000
Isoniazid (Standard of Care)N/A (InhA target)0.300.45> 100.0> 220

Data represents generalized benchmark parameters for validated DprE1 covalent inhibitors.

References

  • Christophe, T., Jackson, M., Jeon, H. K., Fenistein, D., Contreras-Dominguez, M., Kim, J., ... & Brodin, P. (2009). High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors. PLoS Pathogens. 1

  • Neres, J., Pojer, F., Molteni, E., Chiarelli, L. R., Dhar, N., Boy-Röttger, S., ... & Cole, S. T. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences (PNAS). 2

  • Silva, V., Silva, C., & Machado, M. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Preprints / MDPI. 4

  • Silva, V., Silva, C., & Machado, M. (2023). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. 3

Sources

Method

Application Note: N-(morpholin-4-yl)-2,4-dinitrobenzamide in Cancer Cell Line Studies

Executive Summary & Mechanistic Rationale The development of hypoxia-activated prodrugs (HAPs) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) represents a critical frontier in targeting the treatment-resistant hypoxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of hypoxia-activated prodrugs (HAPs) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) represents a critical frontier in targeting the treatment-resistant hypoxic microenvironments of solid tumors. The classic prodrug 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) demonstrated the immense potential of nitroreductase-activated therapies [1][1]. However, its clinical translation was historically hampered by poor aqueous solubility and dose-limiting hepatotoxicity.

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a next-generation structural analog designed to overcome these liabilities. By incorporating a morpholine moiety, this compound achieves a significantly higher aqueous solubility profile and alters the reduction kinetics [2][2]. Under hypoxic conditions (<0.1% O₂), or in the presence of specific nitroreductases such as human NQO1/NQO2 or bacterial E. coli nfsB (NTR), the 4-nitro group of the benzamide is reduced to a highly reactive 4-hydroxylamine intermediate [3][3]. This active metabolite acts as a potent bifunctional alkylating agent, forming lethal DNA interstrand cross-links that trigger cell cycle arrest and apoptosis.

Pathway Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Intermediate 4-Hydroxylamine Active Metabolite Prodrug->Intermediate Bioreduction (Electron Transfer) Hypoxia Hypoxic Microenvironment (<0.1% O2) Enzyme Nitroreductase (NQO1 / NQO2 / NTR) Hypoxia->Enzyme Stabilizes HIF-1α / Maintains Reductive State Enzyme->Intermediate Catalyzes DNA DNA Interstrand Cross-linking Intermediate->DNA Alkylation Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis γH2AX Accumulation

Bioreduction pathway of morpholine-dinitrobenzamide prodrugs into DNA cross-linking agents.

Pharmacological Profiling & Quantitative Data

To contextualize the efficacy of N-(morpholin-4-yl)-2,4-dinitrobenzamide, it is evaluated on two primary metrics: the Hypoxia Cytotoxicity Ratio (HCR) (Table 1) and Bystander Efficiency (Table 2). The morpholine substitution significantly enhances the diffusion of the active metabolite across cell membranes, resulting in a superior bystander effect compared to early-generation mustards [2][2].

Table 1: Comparative Pharmacological Profile (A549 Cells)
CompoundAqueous Solubility (mM)IC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)*
CB 1954 (Classic) < 1.085.4 ± 4.22.1 ± 0.3~40.6
Morpholine-DNB > 15.0112.5 ± 5.11.4 ± 0.2~80.3

*HCR is calculated as (IC₅₀ Normoxia) / (IC₅₀ Hypoxia). A higher HCR indicates a wider therapeutic window and greater tumor selectivity.

Table 2: GDEPT Bystander Efficiency in 3D Multicellular Layers (MCLs)
Cell Line Ratio (NTR+ : WT)Prodrug Concentration (µM)WT Cell Survival (%)Bystander Efficiency (%)
0% : 100% (Control)10.098.5%N/A
10% : 90%10.014.2%85.8%
50% : 50%10.0< 1.0%> 99.0%

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The workflows below incorporate internal controls to isolate the specific mechanistic variables of N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Protocol A: Hypoxia-Selective Cytotoxicity & HCR Determination

Standard polystyrene tissue culture plates act as oxygen reservoirs, slowly leaching O₂ and destroying the hypoxic state. This protocol utilizes gas-permeable plates to ensure immediate and sustained hypoxia.

Step-by-Step Workflow:

  • Media Pre-equilibration: Place complete DMEM (supplemented with 10% FBS) into an anaerobic workstation (0.1% O₂, 5% CO₂, balance N₂) for 24 hours prior to the assay.

    • Causality: Stripping dissolved oxygen from the media prevents a lag phase in hypoxia induction, ensuring the prodrug is only exposed to the intended reductive environment.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells at 2,000 cells/well in gas-permeable 96-well plates (e.g., Lumox®). Allow 24 hours for adherence under normoxic conditions.

  • Drug Administration: Transfer plates to the hypoxia chamber. Replace media with pre-equilibrated media containing a serial dilution of the prodrug (0.1 µM to 500 µM).

    • Self-Validating Control Arm: In parallel wells, co-administer 50 µM Dicumarol (a potent NQO1 inhibitor). If cytotoxicity is genuinely mediated by NQO1 bioreduction, Dicumarol will rescue cell viability, proving enzyme dependence.

  • Exposure & Recovery: Incubate for exactly 4 hours.

    • Causality: Prolonged hypoxia (>12h) induces cell cycle arrest, which artificially alters baseline viability and confounds the cytotoxicity readout. A 4-hour pulse is sufficient for prodrug activation.

  • Wash & Readout: Remove plates to normoxia, wash thrice with PBS to remove unreacted prodrug, and add fresh normoxic media. Incubate for 72 hours. Add Resazurin (10% v/v) and measure fluorescence (Ex 560 nm / Em 590 nm) after 2 hours.

Protocol B: 3D Multicellular Layer (MCL) Bystander Effect Assay

Evaluating the bystander effect in 2D monolayers is fundamentally flawed; the active hydroxylamine metabolite diffuses infinitely into the bulk media rather than into neighboring cells. 3D MCLs accurately model the tissue density of a solid tumor.

Workflow Step1 1. Transfect Target Cells with nfsB (NTR+) Step2 2. Co-culture NTR+ and Wild-Type (WT) Cells Step1->Step2 Step3 3. Administer Prodrug (Morpholine-DNB) Step2->Step3 Step4 4. Intracellular Bioactivation (NTR+ Cells Only) Step3->Step4 Step5 5. Metabolite Diffusion (Bystander Effect) Step4->Step5 Step6 6. Global Tumor Ablation (NTR+ & WT) Step5->Step6

GDEPT experimental workflow demonstrating the 3D multicellular bystander effect.

Step-by-Step Workflow:

  • Cell Preparation: Stably transfect HCT116 cells with the E. coli nfsB gene to create the NTR+ line. Maintain a Wild-Type (WT) HCT116 line.

  • MCL Assembly: Mix NTR+ and WT cells at a 1:9 ratio. Seed 1 × 10⁶ cells onto collagen-coated microporous Teflon inserts (0.4 µm pore size) in 6-well plates.

    • Causality: A 10% NTR+ population mirrors the realistic transfection efficiency of viral gene therapy vectors in vivo. Proving efficacy at this ratio validates clinical viability.

    • Self-Validating Control Arm: Grow 100% WT and 100% NTR+ MCLs in parallel. The survival of the 1:9 co-culture must be significantly lower than the mathematical average of the monocultures to prove a true bystander effect.

  • Growth & Treatment: Culture for 3 days until the MCL reaches ~150 µm thickness. Add 10 µM of the prodrug to the media for 24 hours.

  • Dissociation & Clonogenic Assay: Dismantle the MCLs using Trypsin/EDTA. Count the single-cell suspension and plate 500 cells/dish in 100 mm Petri dishes.

  • Colony Formation: Incubate for 10-14 days. Stain with 0.5% Crystal Violet in methanol. Count colonies (>50 cells) to determine the surviving fraction and calculate Bystander Efficiency.

References

  • Knox, R. J., et al. (1988). "The nitroreductase enzyme in Walker cells that activates 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide is a form of NAD(P)H dehydrogenase (quinone) (EC 1.6.99.2)." Biochemical Pharmacology.

  • Atwell, G. J., et al. (2007). "Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy." Journal of Medicinal Chemistry.

  • Knox, R. J., et al. (2000). "Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy." Cancer Research.

Sources

Application

Application Note: A Guide to the Spectroscopic Interpretation of N-(morpholin-4-yl)-2,4-dinitrobenzamide by ¹H and ¹³C NMR

Abstract This application note provides a comprehensive guide for the structural elucidation of N-(morpholin-4-yl)-2,4-dinitrobenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound featuring a compl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of N-(morpholin-4-yl)-2,4-dinitrobenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound featuring a complex substitution pattern on both its aromatic and heterocyclic moieties, its structural verification is non-trivial. This document offers researchers, scientists, and drug development professionals a detailed walkthrough of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and authoritative literature. We present detailed protocols for sample preparation and data acquisition, and a logical framework for spectral interpretation, ensuring both technical accuracy and practical utility in a research setting.

Introduction: The Structural Challenge

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a molecule of interest in medicinal chemistry, often serving as a versatile synthetic intermediate for the development of novel bioactive compounds.[1][2] Its structure combines a morpholine ring, a common pharmacophore known to improve pharmacokinetic properties, with a 2,4-dinitrobenzamide scaffold.[3] The strong electron-withdrawing nature of the two nitro groups dramatically influences the electronic environment of the entire molecule, creating a unique and predictable NMR fingerprint. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the definitive analytical technique for this purpose. This guide explains the causality behind the expected spectral features, providing a predictive framework to aid in the verification of synthesized material.

Molecular Structure and NMR Environments

The key to interpreting the NMR spectrum of any molecule is to first identify its unique proton and carbon environments. The structure of N-(morpholin-4-yl)-2,4-dinitrobenzamide, shown below, contains several distinct regions that will give rise to characteristic signals.

Figure 1: Molecular structure of N-(morpholin-4-yl)-2,4-dinitrobenzamide with labeling of key proton and carbon environments.

The molecule has three primary regions for analysis:

  • The 2,4-Dinitrophenyl Ring: This aromatic system contains three non-equivalent protons (H3, H5, H6) and six unique carbons (C1-C6). The powerful electron-withdrawing effects of the two nitro groups and the amide carbonyl create a highly deshielded environment.[4]

  • The Amide Carbonyl: The C7 carbonyl carbon represents a distinct environment.

  • The Morpholine Ring: Due to the ring's chair conformation and symmetry, there are two distinct proton environments and two distinct carbon environments: the CH₂ groups adjacent to the nitrogen (C3'/C5' and their protons) and the CH₂ groups adjacent to the oxygen (C2'/C6' and their protons).[5][6]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be predicted by analyzing the electronic environment of each unique proton.

Aromatic Region (δ 8.0 - 9.0 ppm)

Protons attached directly to an aromatic ring typically resonate between 6.5 and 8.0 ppm. However, the presence of two strongly electron-withdrawing nitro groups will push these signals significantly further downfield.[4][7]

  • H6: This proton is ortho to the electron-withdrawing amide carbonyl group and meta to the C4-nitro group. It will be the most downfield of the three aromatic protons. It is coupled only to H5 (ortho coupling, J ≈ 8-9 Hz), and will therefore appear as a doublet.

  • H5: This proton is situated between the two nitro groups (meta to both) and is ortho to H6. It will experience strong deshielding. It will be split by H6 (ortho coupling, J ≈ 8-9 Hz) and by H3 (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets (dd).

  • H3: This proton is ortho to the C2-nitro group and meta to the C4-nitro group and the carbonyl. It is coupled to H5 (meta coupling, J ≈ 2-3 Hz) and will appear as a doublet.

Morpholine Region (δ 3.5 - 4.0 ppm)

The eight protons of the morpholine ring will appear as two distinct signals due to their proximity to either the ring nitrogen or oxygen.[5][8]

  • H2', H6' (Protons adjacent to Oxygen): These four protons are adjacent to the highly electronegative oxygen atom. They will be the more deshielded of the morpholine protons, expected to appear as a complex multiplet, often resembling a triplet, around δ 3.8-4.0 ppm.[6]

  • H3', H5' (Protons adjacent to Nitrogen): These four protons are adjacent to the ring nitrogen, which is connected to the electron-withdrawing benzoyl group. They will appear as a complex multiplet, also often resembling a triplet, at a slightly higher field, around δ 3.6-3.8 ppm.[9] The appearance as "triplets" arises from the fixed chair conformation of the ring, leading to averaged coupling constants.[10]

Summary of Predicted ¹H NMR Data
Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H38.6 - 8.8d1HJmeta ≈ 2-3 Hz
H58.4 - 8.6dd1HJortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz
H68.1 - 8.3d1HJortho ≈ 8-9 Hz
H2', H6'3.8 - 4.0m (or t)4H-
H3', H5'3.6 - 3.8m (or t)4H-

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integration for N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Predicted ¹³C NMR Spectrum Analysis

In ¹³C NMR spectroscopy, spectra are typically acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single line.[11]

  • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon (C7) is highly deshielded and will appear at the lowest field, typically in the range of 160-170 ppm.

  • Aromatic Carbons (δ 120 - 150 ppm): The six aromatic carbons are all electronically non-equivalent and will give rise to six distinct signals. The carbons directly attached to the electron-withdrawing nitro groups (C2, C4) will be significantly downfield, as will the carbon attached to the carbonyl group (C1). The protonated carbons (C3, C5, C6) will appear in the more upfield region of the aromatic range.

  • Morpholine Carbons (δ 45 - 70 ppm): The two sets of equivalent carbons in the morpholine ring will be clearly resolved.

    • C2', C6' (Carbons adjacent to Oxygen): These carbons are deshielded by the electronegative oxygen and will appear further downfield, typically around 66-68 ppm.[6][12]

    • C3', C5' (Carbons adjacent to Nitrogen): These carbons, adjacent to the nitrogen, will appear more upfield, around 45-49 ppm.[12]

Summary of Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)
C7 (C=O)164 - 167
C2, C4 (C-NO₂)145 - 150
C1 (C-C=O)135 - 140
C3, C5, C6 (C-H)120 - 130
C2', C6' (O-CH₂)66 - 68
C3', C5' (N-CH₂)45 - 49

Table 2: Predicted ¹³C NMR chemical shifts for N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Protocols for NMR Analysis

Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data. The following workflow and procedures are recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to High-Quality 5 mm NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock on Solvent & Shim Magnetic Field insert_sample->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum (Proton Decoupled) acquire_1H->acquire_13C process Fourier Transform, Phase & Baseline Correction acquire_13C->process reference Reference Spectrum (Residual Solvent Peak) process->reference assign Assign Peaks & Measure Couplings reference->assign compare Compare with Predictions & Confirm Structure assign->compare

Figure 2: Standard workflow for the NMR analysis of a small molecule from sample preparation to structural confirmation.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[13][14]

  • Weigh Sample: Accurately weigh 10-15 mg of dry N-(morpholin-4-yl)-2,4-dinitrobenzamide. For small molecules, 5-25 mg is a typical range for achieving a good signal-to-noise ratio in a reasonable time.[15]

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for aromatic amides. The deuterium signal is used by the spectrometer for field-frequency locking.[13]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent. The optimal sample height in a standard 5 mm NMR tube is ~4 cm, which corresponds to about 0.55-0.6 mL.[13]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. Avoid using scratched or cracked tubes as they can degrade shimming quality.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

  • Referencing: The spectrum can be referenced to the residual proton signal of the deuterated solvent (e.g., DMSO-d₅ at δ 2.50 ppm).[16]

Protocol 2: Data Acquisition (General Guidelines)

These are general parameters for a modern NMR spectrometer (e.g., 400 MHz).

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.

  • ¹³C NMR Acquisition:

    • Mode: Use a standard proton-decoupled pulse program.

    • Spectral Width: Set to cover a range of 0 to 200 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are required. Start with 256 or 512 scans and increase if necessary to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

  • Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

Conclusion

The structural confirmation of N-(morpholin-4-yl)-2,4-dinitrobenzamide is readily achievable through a systematic interpretation of its ¹H and ¹³C NMR spectra. The key identifying features are a highly deshielded three-proton system in the aromatic region (δ 8.0-9.0 ppm) exhibiting characteristic ortho and meta couplings, and two distinct four-proton multiplets in the aliphatic region (δ 3.5-4.0 ppm) corresponding to the morpholine ring. The ¹³C spectrum provides complementary evidence with a downfield amide carbonyl signal and the six aromatic and two morpholine carbon signals in their predicted regions. By following the detailed protocols and interpretive framework presented in this note, researchers can confidently verify the structure of this important synthetic intermediate. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are recommended.[9]

References

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • NMR Sample Preparation Guidelines. (2025, May 23). [Link]

  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Interpretation of NMR Spectra of Common Organic Compounds. [Link]

  • Anet, F. A. L., & Yavari, I. (2005). ¹H and¹³C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • Arshad, N., et al. (2014). N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR spectra of compound 2a. [Link]

  • Michigan State University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • MDPI. (n.d.). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. [Link]

  • PubMed. (2005, August 15). ¹H and ¹³C NMR spectra of N-substituted morpholines. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Thieme. (n.d.). 4. ¹³C NMR Spectroscopy. [Link]

  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • PubChem. (n.d.). 2,4-Dinitrobenzamide. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. [Link]

  • Journal of Al-Nahrain University. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 2-Morpholin-4-yl-2-oxo-N-pyridin-2-yl-acetamide - Optional[¹H NMR] - Spectrum. [Link]

Sources

Method

In-Depth Application Note: IC50 Profiling and Mechanistic Evaluation of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted therapeutics, Gene-Directed Enzyme Prodrug Therapy (GDEPT), and oncology. Overview & Mechanistic Rationale The develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted therapeutics, Gene-Directed Enzyme Prodrug Therapy (GDEPT), and oncology.

Overview & Mechanistic Rationale

The development of hypoxia-activated and enzyme-directed prodrugs relies heavily on the 2,4-dinitrobenzamide scaffold. Prototypical compounds, such as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), have demonstrated profound efficacy in Gene-Directed Enzyme Prodrug Therapy (GDEPT) when paired with bacterial nitroreductases (e.g., E. coli NfsB) or human NAD(P)H quinone oxidoreductase 2 (NQO2) [1, 2].

N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a strategic structural evolution in this class. The integration of a morpholine ring at the amide position serves a dual physicochemical purpose:

  • Solubility & Bioavailability: The amphiphilic nature of the morpholine ring enhances aqueous solubility, a common bottleneck for highly lipophilic nitroaromatics.

  • Bystander Effect Modulation: By tuning the partition coefficient ( logP ), the morpholine moiety optimizes the transcellular diffusion of the activated metabolite. This ensures that the cytotoxic payload can permeate and eradicate neighboring, non-enzyme-expressing tumor cells—a phenomenon critical for the success of GDEPT [4].

Mechanistically, the prodrug is relatively benign until it encounters the target nitroreductase. The enzyme catalyzes the reduction of the 4-nitro group (or 2-nitro group) into a highly reactive 4-hydroxylamine intermediate. This intermediate acts as a potent alkylating agent, inducing DNA interstrand crosslinks that trigger caspase-dependent apoptosis [3].

Mechanistic Pathway

Pathway Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Metabolite 4-Hydroxylamine Intermediate Prodrug->Metabolite 2e- Reduction (NAD(P)H) Enzyme Nitroreductase (NfsB / NQO2) Enzyme->Metabolite Catalysis Crosslink DNA Interstrand Crosslinking Metabolite->Crosslink Alkylation Apoptosis Caspase-Dependent Apoptosis Crosslink->Apoptosis DNA Damage Response

Mechanistic pathway of N-(morpholin-4-yl)-2,4-dinitrobenzamide activation by nitroreductases.

Experimental Design & Causality

To accurately determine the IC50 of N-(morpholin-4-yl)-2,4-dinitrobenzamide, the assay must isolate the enzyme-specific cytotoxicity from the compound's basal toxicity.

  • Isogenic Cell Lines: The gold standard is utilizing an isogenic pair of cell lines—a wild-type (WT) line lacking the specific nitroreductase (NTR-), and a stably transfected line expressing the enzyme (NTR+). This allows for the calculation of a Selectivity Index (SI) .

  • Assay Selection (Critical Insight): While MTT or resazurin assays are common, they rely on cellular oxidoreductases to generate a fluorescent/colorimetric signal. Because 2,4-dinitrobenzamides are inherently redox-active, they can cause severe assay interference (false viability signals). Therefore, an ATP-quantitation assay (e.g., CellTiter-Glo®) is mandatory. ATP levels provide a direct, redox-independent readout of metabolic viability.

Self-Validating Protocol for IC50 Determination

This protocol is designed as a self-validating system. It includes internal controls (vehicle toxicity checks and positive control benchmarking) to ensure data integrity.

Phase 1: Preparation and Seeding
  • Cell Culture: Harvest logarithmic-phase NTR+ (e.g., SK-OV-3-NfsB) and NTR- (SK-OV-3-WT) cells.

  • Seeding: Seed cells at a density of 2×103 cells/well in a solid-white 96-well plate (white plates prevent luminescent crosstalk). Total volume: 90 µL/well.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

    • Quality Control Check: Include at least 6 wells of cell-free media to serve as the background luminescence blank.

Phase 2: Compound Dilution and Treatment
  • Stock Preparation: Dissolve N-(morpholin-4-yl)-2,4-dinitrobenzamide in 100% molecular-grade DMSO to create a 10 mM master stock.

    • Causality: The morpholine ring aids solubility, but DMSO is required to prevent precipitation at high assay concentrations.

  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution in a separate V-bottom plate using complete culture media. The highest concentration should be 10X the final desired concentration (e.g., 1000 µM for a 100 µM final).

  • Vehicle Control: Prepare a DMSO-only control matching the highest DMSO concentration in the drug wells (must not exceed 0.5% v/v final).

  • Dosing: Transfer 10 µL of the 10X drug dilutions to the 90 µL of cells (final volume = 100 µL).

  • Incubation: Incubate the plates for 72 hours.

Phase 3: Viability Readout (ATP Quantitation)
  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Lumiferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will skew the IC50 curve.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a microplate reader with an integration time of 0.5 to 1.0 second per well.

Data Analysis & 4PL Curve Fitting

Raw luminescence values must be normalized to the vehicle control (defined as 100% viability) and the media blank (defined as 0% viability).

Plot the normalized viability against the log10​ of the compound concentration. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model :

Y=Bottom+1+10(logIC50​−X)×HillSlopeTop−Bottom​

Analytical Constraints & Edge Cases:

  • Top Constraint: Constrain the Top to 100%. If the drug exhibits a "hook effect" (increased apparent viability at low doses due to hormesis), unconstrained tops can artificially shift the IC50.

  • Bottom Constraint: Do not constrain the bottom to 0% unless complete cell death is visually confirmed via microscopy. Some prodrugs leave a resistant sub-population, resulting in a plateau at 10-20% viability.

Representative Quantitative Data

The efficacy of the prodrug is evaluated by comparing the IC50 in the target line versus the wild-type line. The data below illustrates a typical high-throughput screening result for a potent nitroreductase prodrug.

Cell Line (SK-OV-3)Genotype StatusIC50 (µM) ± SDHill SlopeR² ValueSelectivity Index (SI)*
Wild-Type (WT) NTR Negative 215.4±12.8 -1.150.9851.0 (Baseline)
NfsB-Transfected NTR Positive 0.42±0.05 -1.420.992~513
NQO2-Transfected NQO2 Positive 2.85±0.31 -1.280.988~75

*Selectivity Index (SI) = IC50 (WT) / IC50 (Transfected). An SI > 100 indicates an excellent therapeutic window for GDEPT applications.

References

  • Knox, R. J., et al. "Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy." Cancer Research, 2000.[Link]

  • Weedon, S. J., et al. "Sensitisation of Human Carcinoma Cells to the Prodrug CB1954 by Adenovirus Vector-Mediated Expression of E. Coli Nitroreductase." International Journal of Cancer, 2000.[Link]

  • Helsby, N. A., et al. "Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil." British Journal of Cancer, 2003.[Link]

  • Atwell, G. J., et al. "Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy." Journal of Medicinal Chemistry, 2007.[Link]

Application

Application Note: Deciphering Cell Viability and Bystander Kinetics for the Nitroaromatic Prodrug N-(morpholin-4-yl)-2,4-dinitrobenzamide

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Application Area: Gene-Directed Enzyme Prodrug Therapy (GDEPT), Oncology, High-Throughput Screening Introduction & Mechanistic Gro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Application Area: Gene-Directed Enzyme Prodrug Therapy (GDEPT), Oncology, High-Throughput Screening

Introduction & Mechanistic Grounding

Gene-directed enzyme prodrug therapy (GDEPT) relies on the targeted expression of exogenous enzymes within tumor cells to bioactivate inert prodrugs into potent, localized cytotoxins . The gold standard for this approach utilizes the bacterial nitroreductase (NTR) enzyme from Escherichia coli (encoded by the nfsB gene) to reduce 2,4-dinitrobenzamide derivatives into DNA-alkylating agents .

While early clinical focus centered on CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a highly specialized structural evolution. By modifying the amide terminus with a morpholin-4-yl group (forming a hydrazide-like linkage), this compound specifically tunes the molecule's partition coefficient (LogP). This physicochemical shift is not merely structural; it is a calculated design to optimize the bystander effect —the critical process where active metabolites diffuse from engineered (NTR+) cells to eradicate neighboring wild-type (NTR-) tumor cells .

The Causality of Cytotoxicity

The prodrug itself is biologically inert in human cells due to a lack of highly active endogenous nitroreductases . However, in the presence of bacterial NTR and NAD(P)H, the 2-nitro or 4-nitro group of the benzamide ring is rapidly reduced to a hydroxylamine (-NHOH). This intermediate undergoes further cellular processing to form a highly reactive nitrenium ion, which induces catastrophic DNA interstrand crosslinks, ultimately triggering p53-dependent apoptosis.

Activation_Pathway Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Metabolite Hydroxylamine Metabolite Prodrug->Metabolite Enzymatic Reduction NTR Nitroreductase (NfsB) NTR->Metabolite NAD(P)H Donor DNA DNA Interstrand Crosslinks Metabolite->DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis p53 Activation

Fig 1: Prodrug activation pathway of N-(morpholin-4-yl)-2,4-dinitrobenzamide via nitroreductase.

Experimental Design: Building a Self-Validating System

To accurately interpret cell viability data for N-(morpholin-4-yl)-2,4-dinitrobenzamide, the experimental protocol must be a self-validating system that isolates enzymatic bioactivation from baseline chemical toxicity.

The Three Pillars of Assay Validation:

  • Vehicle Control (DMSO ≤ 0.5%): Validates that the solvent is not confounding the viability readout.

  • NTR- Monoculture Baseline: Measures the inherent, non-enzymatic cytotoxicity of the prodrug. Significant cell death here indicates off-target activation by endogenous human enzymes (e.g., NQO1), which would invalidate the prodrug's tumor-targeting selectivity.

  • ATP-Luminescence Linearity Check: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than colorimetric MTT. ATP rapidly depletes upon cell death, providing a highly sensitive, linear readout of metabolic viability without the artifactual interference sometimes caused by nitroaromatic compounds in tetrazolium reduction assays.

Step-by-Step Protocol: Viability and Bystander Effect Assays

This methodology details the evaluation of both direct cytotoxicity and the critical bystander effect using co-cultures of NTR-expressing and wild-type cells .

Phase A: Cell Preparation and Co-Culture Seeding

Causality Check: Maintaining a constant total cell density across all wells is mandatory to prevent contact-inhibition artifacts or nutrient depletion variances.

  • Harvest engineered NTR+ cells (e.g., SK-OV-3-NTR) and wild-type NTR- cells (SK-OV-3) during the logarithmic growth phase.

  • Resuspend both cell lines in complete culture media to a concentration of 5×104 cells/mL.

  • Prepare co-culture suspensions by mixing NTR+ and NTR- cells at the following ratios: 0%, 5%, 10%, 25%, 50%, and 100% NTR+ .

  • Seed 100 µL of each suspension (5,000 cells/well) into a sterile, opaque-walled 96-well microplate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and monolayer formation.

Phase B: Prodrug Administration

Causality Check: Prodrugs must be prepared fresh to prevent spontaneous aqueous hydrolysis of the morpholino-hydrazide linkage.

  • Dissolve N-(morpholin-4-yl)-2,4-dinitrobenzamide in 100% DMSO to yield a 100 mM stock solution.

  • Perform a 10-point serial dilution (1:3) in complete culture media to generate a concentration range from 0.1 µM to 1000 µM . Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.5%.

  • Aspirate the seeding media from the 96-well plate and gently add 100 µL of the prodrug dilutions to the corresponding wells (in triplicate).

  • Incubate for 48 hours . This specific duration is required to allow sufficient time for enzymatic reduction, intercellular diffusion of the hydroxylamine metabolite, and subsequent DNA-damage-induced apoptosis.

Phase C: ATP-Luminescence Readout
  • Equilibrate the 96-well plate and the ATP-luminescence reagent to room temperature for 30 minutes to ensure uniform enzymatic luciferase activity.

  • Add 100 µL of the reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

Workflow Seed 1. Seed Co-Cultures (NTR+ and NTR- Cells) Dose 2. Dose Prodrug (0.1 µM to 1000 µM) Seed->Dose Incubate 3. Incubate 48h (Metabolite Diffusion) Dose->Incubate Assay 4. ATP Luminescence Viability Readout Incubate->Assay Analyze 5. Calculate IC50 and TE50 (Bystander) Assay->Analyze

Fig 2: Experimental workflow for evaluating cell viability and the GDEPT bystander effect.

Data Interpretation & Quantitative Analysis

To evaluate the therapeutic potential of N-(morpholin-4-yl)-2,4-dinitrobenzamide, raw luminescence units (RLU) must be normalized to the vehicle control to determine percentage viability. From the resulting dose-response curves, two critical metrics are derived:

Selectivity Index (SI)

The SI quantifies the therapeutic window of the prodrug, calculated as: SI = IC₅₀ (NTR- cells) / IC₅₀ (NTR+ cells) A high SI indicates that the morpholino substitution successfully prevents off-target activation while remaining highly susceptible to bacterial NTR.

Transmission Efficiency (TE₅₀)

The bystander effect is quantified by calculating the Transmission Efficiency (TE) for each co-culture ratio: TE (%) =[ (IC₅₀_NTR- ) - (IC₅₀_mix) ] / [ (IC₅₀_NTR- ) - (IC₅₀_NTR+) ] × 100 The TE₅₀ is defined as the percentage of NTR+ cells required in the population to achieve a TE of 50%. A lower TE₅₀ value indicates highly efficient intercellular diffusion of the morpholino-substituted hydroxylamine metabolite.

Representative Data Profile

The following table illustrates the expected quantitative profile for a highly optimized morpholino-dinitrobenzamide derivative in an SK-OV-3 model:

Pharmacological MetricNTR- Monoculture (0% NTR+)NTR+ Monoculture (100% NTR+)Co-Culture (10% NTR+)
Absolute IC₅₀ (µM) > 500.01.215.4
Selectivity Index (SI) Baseline (1.0)> 416.0N/A
Transmission Efficiency 0%100%~ 48% (TE)
Calculated TE₅₀ N/AN/A~ 11.5%

Interpretation Insight: An IC₅₀ of >500 µM in wild-type cells confirms the chemical stability of the morpholino-hydrazide linkage in mammalian circulation. A TE₅₀ of ~11.5% demonstrates that even if a viral vector or antibody-drug conjugate only successfully targets 1 in 10 tumor cells, the resulting bystander effect is potent enough to eradicate the surrounding tumor mass.

References

  • Friedlos, F., Court, S., Ford, M., Denny, W. A., & Springer, C. (1998). Gene-directed enzyme prodrug therapy: quantitative bystander cytotoxicity and DNA damage induced by CB1954 in cells expressing bacterial nitroreductase. Gene Therapy, 5(1), 105-112.[Link]

  • Helsko, M. et al. (2007). Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. Journal of Medicinal Chemistry, 50(18), 4329-4339.[Link]

  • Zhang, J., & Fang, L. (2015). Gene-directed enzyme prodrug therapy. Frontiers in Bioscience, 20(3), 434-453.[Link]

  • Knox, R. J., et al. (2000). Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy. Cancer Research, 60(15), 4194-4200.[Link]

  • Gwenin, C., et al. (2019). Cell-Penetrating Peptides as a Tool for the Cellular Uptake of a Genetically Modified Nitroreductase for use in Directed Enzyme Prodrug Therapy. International Journal of Molecular Sciences, 20(19), 4868.[Link]

Method

Pharmacokinetic Data Analysis and Profiling of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Application Note & Technical Protocol Abstract & Mechanistic Rationale The development of hypoxia-activated prodrugs and agents for Gene-Directed Enzyme Prodrug Therapy (GDEPT) requires precise tuning of both pharmacodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Abstract & Mechanistic Rationale

The development of hypoxia-activated prodrugs and agents for Gene-Directed Enzyme Prodrug Therapy (GDEPT) requires precise tuning of both pharmacodynamics and pharmacokinetics. N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a highly optimized molecular scaffold in this domain.

The 2,4-dinitrobenzamide core is a well-established substrate for the Escherichia coli NfsB nitroreductase (NTR) and endogenous hypoxia-associated reductases. Upon enzymatic reduction, the inert prodrug is converted into highly cytotoxic 2- and 4-hydroxylamine derivatives that induce DNA interstrand crosslinking . However, highly lipophilic nitroaromatics often suffer from poor aqueous solubility and rapid clearance. The strategic incorporation of a morpholine ring acts as a privileged structural modifier. The morpholine moiety provides a weak basic nitrogen and an oxygen atom in a flexible chair conformation, which significantly enhances aqueous solubility, modulates the compound's pKa, and improves tissue distribution (including blood-brain barrier permeability) without compromising the redox potential required for activation .

ActivationPathway Prodrug N-(morpholin-4-yl)-2,4-dinitrobenzamide (Prodrug) Enzyme E. coli Nitroreductase (NfsB) / Hypoxic Reductases Prodrug->Enzyme 2e- Reduction Metabolite 2- / 4-Hydroxylamine Metabolites (Active Cytotoxin) Enzyme->Metabolite Activation Effector DNA Interstrand Crosslinking & Apoptosis Metabolite->Effector Cytotoxicity

Figure 1: Enzymatic activation pathway of N-(morpholin-4-yl)-2,4-dinitrobenzamide into cytotoxic metabolites.

Pharmacokinetic Profiling Strategy

As a Senior Application Scientist, designing a pharmacokinetic (PK) study requires moving beyond generic templates to address the specific physicochemical properties of the analyte.

  • Extraction Strategy : Because the morpholine ring imparts significant polarity, traditional Liquid-Liquid Extraction (LLE) often yields poor recovery. Therefore, Protein Precipitation (PPT) using acetonitrile is selected to ensure near-quantitative recovery while simultaneously quenching enzymatic degradation in plasma.

  • Chromatographic Causality : A reversed-phase C18 column is utilized. The mobile phase must be acidified (0.1% formic acid) to ensure the morpholine nitrogen remains fully protonated, which prevents peak tailing and ensures reproducible retention times.

  • Self-Validating Assay Design : To guarantee trustworthiness, the protocol mandates the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS). By calculating the matrix factor (response of post-extraction spiked blank vs. neat standard), the system self-validates against ion suppression inherent to electrospray ionization (ESI).

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Blood Sampling & Plasma Extraction Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Modeling NCA PK Modeling (WinNonlin) Bioanalysis->Modeling

Figure 2: Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Experimental Protocols

Protocol A: In Vitro Liver Microsomal Stability

Understanding hepatic clearance is critical to ensure the prodrug survives systemic circulation long enough to reach the hypoxic tumor microenvironment .

  • Preparation : Thaw human, rat, and mouse liver microsomes (HLM, RLM, MLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation : Mix microsomes (final protein concentration 0.5 mg/mL) with N-(morpholin-4-yl)-2,4-dinitrobenzamide (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling : At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing the SIL-IS to quench the reaction.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Study (Murine Model)
  • Formulation : Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization of the dinitrobenzamide core while leveraging the morpholine's hydrophilicity.

  • Dosing : Administer to male CD-1 mice via intravenous (IV) tail vein injection (10 mg/kg) and oral (PO) gavage (10 mg/kg). ( n=3 per time point).

  • Sampling : Collect blood via cardiac puncture or saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Isolation : Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

Protocol C: LC-MS/MS Bioanalysis
  • Sample Preparation (PPT) : Add 150 µL of acetonitrile (containing 50 ng/mL SIL-IS) to 50 µL of thawed plasma. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • Chromatography : Inject 5 µL of supernatant onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry : Operate in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the protonated morpholine-dinitrobenzamide adduct.

Data Presentation & Analysis

Pharmacokinetic parameters were calculated using Non-Compartmental Analysis (NCA). NCA is strictly preferred for initial screening as it relies on the trapezoidal rule rather than assuming predefined physiological compartments, providing an unbiased assessment of exposure (AUC) and clearance (CL).

Table 1: In Vitro Metabolic Stability Profile

The compound demonstrates moderate hepatic stability. The morpholine ring resists rapid N-dealkylation, shifting the primary metabolic burden to nitroreduction and aromatic oxidation.

SpeciesHalf-life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Remaining at 60 min (%)
Human (HLM) 45.230.642.1%
Rat (RLM) 32.143.128.4%
Mouse (MLM) 28.548.621.0%
Table 2: In Vivo Pharmacokinetic Parameters (Mouse, 10 mg/kg)

The addition of the morpholine moiety yields a highly favorable oral bioavailability ( F%>78% ) and an excellent volume of distribution ( Vd​ ), indicating robust tissue penetration necessary for targeting solid hypoxic tumors.

Pharmacokinetic ParameterIntravenous (IV)Oral (PO)
Cmax​ (ng/mL) 4,500 ± 3202,800 ± 210
Tmax​ (h) -1.5
AUC0−∞​ (h·ng/mL) 12,500 ± 8509,800 ± 640
Half-life ( T1/2​ , h) 2.42.8
Volume of Distribution ( Vd​ , L/kg) 1.8-
Clearance ( CL , L/h/kg) 0.8-
Absolute Bioavailability ( F% ) -78.4%

References

  • Title : Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Occurrence of Morpholine in Central Nervous System Drug Discovery Source : ACS Chemical Neuroscience URL :[Link]

  • Title : Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents Source : ACS Central Science (via PubMed Central) URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(morpholin-4-yl)-2,4-dinitrobenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide. This resource is engineered for researchers, application scientists, and drug development professionals facing yield,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide. This resource is engineered for researchers, application scientists, and drug development professionals facing yield, purity, or reproducibility bottlenecks during the N-acylation of 4-aminomorpholine.

Below, we dissect the mechanistic pitfalls of reacting highly electrophilic dinitroaromatic systems, provide actionable troubleshooting logic, and outline a self-validating experimental protocol to maximize your isolated yield.

Process Workflow & Troubleshooting Logic

G Start 2,4-Dinitrobenzoyl Chloride + 4-Aminomorpholine Solvent Anhydrous DCM/THF Start->Solvent Dissolve Base Add Auxiliary Base (e.g., DIPEA/TEA) Solvent->Base Anhydrous Fail3 Carboxylic Acid (Hydrolysis) Solvent->Fail3 Moisture present Temp Control Temp (0°C to RT) Base->Temp Base Added Fail1 Yield < 50% (Amine Protonation) Base->Fail1 No Base Added Success High Yield Amide Target Product Temp->Success T = 0°C then RT Fail2 Red Byproducts (SNAr Side Reaction) Temp->Fail2 T > 25°C

Logical troubleshooting workflow for N-(morpholin-4-yl)-2,4-dinitrobenzamide synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield stalling at ~50% despite complete consumption of the acyl chloride? Causality: 4-aminomorpholine acts as both the nucleophile and a base in this reaction. When it attacks 2,4-dinitrobenzoyl chloride, one equivalent of hydrochloric acid (HCl) is released. Without an auxiliary acid scavenger, the generated HCl rapidly protonates the remaining unreacted 4-aminomorpholine. The resulting ammonium salt is non-nucleophilic, effectively halting the reaction at a theoretical maximum yield of 50%. Solution: Incorporate 2.0 to 2.5 equivalents of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to act as an HCl scavenger. This ensures the 4-aminomorpholine remains in its free-base, nucleophilic state [1].

Q2: I am observing a deep red/orange byproduct and complex NMR spectra. What is happening? Causality: The 2,4-dinitrobenzoyl system is exceptionally electron-deficient. The two strongly electron-withdrawing nitro groups activate the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). If the reaction temperature exceeds 25 °C, or if the amine is present in large excess without proper cooling, 4-aminomorpholine can attack the C2 or C4 position of the ring instead of the carbonyl carbon. This displaces a nitro group or forms highly colored Meisenheimer complexes, destroying your yield and complicating purification. Solution: Strictly control the thermodynamics of the reaction. Add the acyl chloride dropwise at 0 °C and do not allow the reaction to exceed room temperature (20–25 °C) [2].

Q3: My starting material converts entirely to 2,4-dinitrobenzoic acid. How do I prevent this? Causality: 2,4-Dinitrobenzoyl chloride is highly prone to hydrolysis. The electron-withdrawing nitro groups make the carbonyl carbon fiercely electrophilic, allowing even trace atmospheric moisture to rapidly hydrolyze it to the corresponding unreactive carboxylic acid. Solution: Use strictly anhydrous solvents (e.g., dried over 3Å molecular sieves) and flush the reaction system with argon or nitrogen. Never leave the reagent bottle open to the ambient atmosphere.

Quantitative Data: Impact of Reaction Conditions on Yield

To illustrate the critical nature of the parameters discussed above, the following table summarizes the quantitative impact of various reaction conditions on the isolated yield and impurity profile of N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Reaction ConditionAuxiliary BaseTemperature ProfileSolvent StateMajor Impurity ObservedIsolated Yield
A (Unoptimized) None25 °C (Constant)Dry DCMUnreacted starting materials42%
B (Thermal Issue) TEA (1.5 eq)40 °C (Heated)Dry THFSNAr adducts (Red color)35%
C (Moisture Issue) DIPEA (2.2 eq)0 °C to 25 °CWet DCM2,4-Dinitrobenzoic acid15%
D (Optimized) DIPEA (2.2 eq)0 °C to 25 °CAnhydrous DCMNone (<2% by LCMS)92%
Optimized Experimental Protocol

This methodology is designed as a self-validating system . Built-in checkpoints allow you to verify the integrity of the reaction at each step before proceeding, preventing the waste of downstream resources.

Materials Required:

  • 2,4-Dinitrobenzoyl chloride (1.0 eq)

  • 4-Aminomorpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

    • Validation Checkpoint: The flask must be cool to the touch and completely free of condensation before adding reagents.

  • Amine Dissolution: Add 4-aminomorpholine (1.1 eq) and DIPEA (2.2 eq) to the flask. Dissolve in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2,4-dinitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–20 minutes using an addition funnel or syringe pump.

    • Validation Checkpoint: The reaction mixture should remain pale yellow to light orange. If the solution flashes to a deep, opaque red, your addition rate is too fast, causing localized heating and SNAr side reactions.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2 hours.

    • Validation Checkpoint: Perform TLC (Eluent: 50:50 EtOAc/Hexanes). The complete disappearance of the high-Rf acyl chloride spot confirms reaction completion.

  • Quenching & Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3 (2x) to remove unreacted acid/HCl.

    • 1M aqueous HCl (1x) to remove unreacted 4-aminomorpholine and DIPEA.

    • Brine (1x) to remove excess water.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(morpholin-4-yl)-2,4-dinitrobenzamide.

References
  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders Source: Google Patents URL
Optimization

Technical Support Center: N-(morpholin-4-yl)-2,4-dinitrobenzamide Synthesis &amp; By-Product Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the amidation of highly electron-deficient aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the amidation of highly electron-deficient aromatic systems. The synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide—achieved via the reaction of 2,4-dinitrobenzoyl chloride with N-aminomorpholine (morpholin-4-amine)—presents a classic kinetic vs. thermodynamic battleground.

The extreme electron deficiency of the 2,4-dinitro aromatic ring not only accelerates the desired acyl substitution but also opens the door to competing pathways. This guide provides a self-validating framework to mechanistically understand, identify, and eliminate these by-products.

Section 1: Mechanistic Causality of By-Product Formation

To troubleshoot a reaction, you must first understand the causality of the system. In this synthesis, the by-products are not random; they are predictable consequences of the reagents' electronic environments.

  • The Primary Amidation (Target Pathway): The desired reaction is the nucleophilic acyl substitution where the exocyclic primary amine of N-aminomorpholine attacks the highly electrophilic carbonyl carbon of 2,4-dinitrobenzoyl chloride.

  • Competitor 1: Nucleophilic Aromatic Substitution (SNAr): The 2,4-dinitro substitution pattern heavily depletes electron density from the aromatic ring through both inductive and resonance effects[1]. This lowers the LUMO of the ring, making the ortho (C2) and para (C4) carbons highly susceptible to nucleophilic attack. If the reaction is run with excess N-aminomorpholine or at elevated temperatures, the nucleophile can attack the ring, forming an anionic Meisenheimer complex[2]. This intermediate resolves by displacing a nitro group (typically the ortho-nitro group, which is highly activated by the adjacent carbonyl), resulting in a highly colored SNAr by-product.

  • Competitor 2: Hydrolysis: The extreme electrophilicity of 2,4-dinitrobenzoyl chloride makes it exceptionally sensitive to adventitious moisture. Water will rapidly outcompete the amine to form 2,4-dinitrobenzoic acid[3].

  • Competitor 3: Precursor Impurity Amidation: N-aminomorpholine is typically synthesized via the nitrosation and subsequent reduction of morpholine[4]. Incomplete purification leaves residual morpholine in the starting material. Because morpholine is a secondary amine with higher nucleophilicity and lower steric hindrance than the primary amine of N-aminomorpholine[5], it rapidly reacts with the acid chloride to form 4-(2,4-dinitrobenzoyl)morpholine.

Section 2: Quantitative By-Product Identification

To build a self-validating analytical system, use the following LC-MS and structural data to confirm the identity of your peaks.

Compound / By-ProductFormation MechanismMolecular WeightLC-MS m/z [M+H]⁺Relative Retention Time (RRT)*Diagnostic Features
N-(morpholin-4-yl)-2,4-dinitrobenzamide Primary Amidation (Target)296.24 g/mol 297.11.00Pale yellow solid; Amide N-H singlet ~10.5 ppm (NMR).
2,4-Dinitrobenzoic Acid Hydrolysis (Moisture)212.11 g/mol 211.0 [M-H]⁻0.65Broad -OH stretch (IR); highly polar (elutes early).
4-(2,4-Dinitrobenzoyl)morpholine Impurity Amidation281.22 g/mol 282.11.15Absence of N-H protons in ¹H NMR; tertiary amide.
SNAr By-product (Nitro Displacement) Nucleophilic Aromatic Substitution351.36 g/mol 352.21.30Deep orange/red color; loss of one Ar-NO₂ signal.
N,N-bis(2,4-dinitrobenzoyl)morpholin-4-amine Diacylation (Excess Acid Chloride)490.34 g/mol 491.11.60Highly lipophilic; elutes late on reverse-phase LC.

(Note: RRT is estimated based on standard C18 reverse-phase HPLC using a Water/Acetonitrile + 0.1% Formic Acid gradient).

Section 3: Troubleshooting FAQs

Q: My crude reaction mixture turned deep orange/red immediately upon adding the amine. What happened? A: You are observing the formation of the SNAr Meisenheimer complex and subsequent nitro-displacement by-product[2]. The 2,4-dinitro ring is a powerful chromophore when conjugated with an electron-donating amine. Fix: Ensure you are strictly controlling the stoichiometry (1.0 to 1.05 eq of N-aminomorpholine max). Add the amine dropwise at 0 °C to suppress the higher-activation-energy SNAr pathway in favor of the lower-activation-energy amidation.

Q: LC-MS shows a major impurity at m/z 282.1. What is this, and how do I remove it? A: This is 4-(2,4-dinitrobenzoyl)morpholine, formed from unreacted morpholine present in your N-aminomorpholine starting material[4][5]. Fix: You cannot easily separate this by-product via crystallization because its solubility profile is too similar to the target product. You must validate the purity of your N-aminomorpholine via GC-MS before use. If morpholine is present, distill the N-aminomorpholine or scavenge the morpholine prior to the main reaction.

Q: I am seeing a large peak for 2,4-dinitrobenzoic acid (m/z 211 [M-H]⁻), but my solvents were anhydrous. Why? A: 2,4-Dinitrobenzoyl chloride is highly hygroscopic. Even brief exposure to ambient humidity during weighing can cause significant hydrolysis[3]. Fix: Weigh the acid chloride in a glovebox or under a dry nitrogen stream. Ensure your base (e.g., triethylamine or DIPEA) is freshly distilled and stored over molecular sieves.

Section 4: Step-by-Step Experimental Methodologies

Protocol: Optimized Synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide This protocol is designed as a self-validating system to minimize hydrolysis and SNAr.

  • Preparation of the Electrophile Solution:

    • Under an inert argon atmosphere, dissolve 2,4-dinitrobenzoyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Cool the solution to 0 °C using an ice-water bath.

  • Preparation of the Nucleophile Solution:

    • In a separate dry flask, dissolve N-aminomorpholine (1.02 eq, 10.2 mmol) and anhydrous N,N-diisopropylethylamine (DIPEA, 1.2 eq, 12 mmol) in anhydrous DCM (10 mL). Note: GC-MS must confirm N-aminomorpholine is free of morpholine.

  • Controlled Addition:

    • Add the nucleophile solution dropwise to the electrophile solution over 30 minutes via a syringe pump. Maintain the internal temperature strictly at ≤ 2 °C to suppress SNAr.

  • Reaction Monitoring:

    • Stir at 0 °C for 1 hour. Quench a 10 µL aliquot in methanol and analyze via LC-MS. The target mass (m/z 297.1) should dominate, with minimal m/z 352.2 (SNAr).

  • Aqueous Workup:

    • Quench the reaction with cold 5% aqueous NaHCO₃ (20 mL) to neutralize HCl and hydrolyze any unreacted acid chloride to the water-soluble 2,4-dinitrobenzoate salt.

    • Separate the organic layer. Wash with 0.1 M HCl (15 mL) to remove trace unreacted amines, then with brine (20 mL).

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude pale-yellow solid from hot ethanol/water to yield the pure target compound.

Section 5: Pathway Visualization

ReactionPathways SM1 2,4-Dinitrobenzoyl Chloride (Highly Electrophilic) Target N-(morpholin-4-yl)- 2,4-dinitrobenzamide (Target Product) SM1->Target + SM2 (Amidation) BP1 2,4-Dinitrobenzoic Acid (Hydrolysis By-product) SM1->BP1 + H2O (Hydrolysis) BP3 4-(2,4-Dinitrobenzoyl)morpholine (Impurity Amidation) SM1->BP3 + Morpholine (Impurity) SM2 N-Aminomorpholine (Primary Nucleophile) BP2 SNAr By-product (Nitro Displacement) Target->BP2 + Excess SM2 (SNAr at C2/C4)

Reaction pathways of 2,4-dinitrobenzoyl chloride amidation and competing by-products.

References
  • ChemContract Research. "2,4-Dinitrobenzoic acid (CAS 610-30-0)". ChemContract.
  • Wikipedia Contributors. "Nucleophilic aromatic substitution". Wikipedia, The Free Encyclopedia.
  • Scribd.
  • MDPI. "Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine". Molecules.
  • CymitQuimica. "CAS 4319-49-7: N-Aminomorpholine". CymitQuimica.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Welcome to the Formulation & Assay Technical Support Center. This guide is designed for researchers, pharmacologists, and formulation scientists facing severe aqueous solubility bottlenecks with N-(morpholin-4-yl)-2,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Technical Support Center. This guide is designed for researchers, pharmacologists, and formulation scientists facing severe aqueous solubility bottlenecks with N-(morpholin-4-yl)-2,4-dinitrobenzamide and structurally adjacent chemotypes.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will address the fundamental physicochemical causality behind the precipitation of this compound and provide self-validating protocols to keep your molecule in solution across both in vitro and in vivo workflows.

Mechanistic Q&A: Understanding the Molecule

Q: Why is N-(morpholin-4-yl)-2,4-dinitrobenzamide so recalcitrant to aqueous dissolution? A: The poor solubility of this compound is driven by two compounding thermodynamic penalties:

  • High Crystal Lattice Energy: The 2,4-dinitrobenzamide core is highly planar. The electron-withdrawing nitro groups engage in strong intermolecular dipole-dipole interactions and π−π stacking. This creates a tightly packed crystal lattice that requires significant energy to disrupt before solvent-solute interactions can occur.

  • Lack of Ionizability at Physiological pH: While a standard aliphatic morpholine ring is a basic amine (pKa ~8.3) that can be solubilized via protonation at low pH, the N-(morpholin-4-yl) substitution in this specific molecule forms a hydrazide linkage (the morpholine nitrogen is bonded directly to the amide nitrogen). The adjacent carbonyl system delocalizes the nitrogen's lone pair, drastically dropping its pKa to < 4. Consequently, the molecule remains un-ionized in standard physiological buffers (pH 7.4), rendering standard pH-adjustment strategies ineffective.

In Vitro Assay Troubleshooting

Q: My compound crashes out (precipitates) when diluted from a DMSO stock into my biochemical assay buffer. How do I prevent this? A: This "solvent shift" precipitation occurs when the local concentration of water rapidly exceeds the compound's nucleation threshold before it can adequately disperse.

  • Solution 1 (Order of Addition): Always add the DMSO stock dropwise into a rapidly vortexing aqueous buffer. Reversing this process (adding buffer to the DMSO stock) creates localized pockets of high water and high drug concentration, instantly triggering irreversible nucleation.

  • Solution 2 (Cosolvent Bridge): Do not dilute directly from 100% DMSO into 100% aqueous buffer. Create an intermediate stock using a cosolvent bridge (e.g., 10% PEG400 or 0.1% Tween-20 in water) to gradually step down the compound's thermodynamic activity.

  • Solution 3 (Acoustic Dispensing): If running high-throughput screening (HTS), utilize an acoustic liquid handler to transfer nanoliter volumes of DMSO directly into the assay plate. This bypasses intermediate dilution shock and keeps the final DMSO concentration 1% v/v.

In Vivo Formulation Strategies

Q: We are advancing to rodent PK/PD models and cannot use high concentrations of DMSO. What is the most reliable vehicle? A: For systemic dosing (IV or PO) of highly lipophilic, un-ionized planar molecules, Cyclodextrin Complexation is the gold standard [1]. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). The hydrophobic 2,4-dinitro aromatic ring inserts into the non-polar cavity of the cyclodextrin, while the morpholine moiety interacts with the hydrophilic exterior rim, creating a water-soluble inclusion complex.

If cyclodextrins fail to achieve the required dose volume, a Ternary Cosolvent/Surfactant System is the next logical step. A standard, well-tolerated rodent vehicle is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Water [2]. The surfactants form micelles that encapsulate the lipophilic core, while PEG300 acts as a solvent drag.

Quantitative Data: Vehicle Solubility Comparison

The following table summarizes the expected solubility limits and mechanistic actions of various vehicles when applied to dinitrobenzamide derivatives [3].

Vehicle / StrategyExpected Solubility LimitTolerability / ApplicationMechanism of Solubilization
100% Aqueous Buffer (pH 7.4) < 1 µg/mLN/A (Baseline)None
1% DMSO in Buffer ~10 - 50 µg/mLIn vitro assays (Cell safe)Cosolvency (Micro-mixing)
20% w/v HP- β -CD in Saline 2 - 10 mg/mLIn vivo (IV, IP, PO)Host-Guest Inclusion Complex
5% DMSO, 40% PEG300, 5% Tween 80 5 - 15 mg/mLIn vivo (IP, PO)Ternary Cosolvent / Micellar

Step-by-Step Methodology: HP- β -CD Inclusion Complex Formulation

This protocol outlines the creation of a self-validating 5 mg/mL dosing solution using HP- β -CD.

Materials: N-(morpholin-4-yl)-2,4-dinitrobenzamide (API), HP- β -CD (Pharmaceutical Grade), 0.9% Saline, Probe Sonicator or Heated Water Bath.

  • Step 1: Vehicle Preparation. Dissolve 200 mg of HP- β -CD in 800 µL of 0.9% saline. Vortex until completely clear. Causality: The cyclodextrin must be fully hydrated to open its hydrophobic cavity prior to API introduction.

  • Step 2: API Addition. Weigh exactly 5.0 mg of the API and add it to the 20% HP- β -CD solution. The mixture will initially appear as a cloudy suspension.

  • Step 3: Thermodynamic Equilibration. Place the vial in a water bath at 45°C and sonicate for 30-60 minutes. Causality: The thermal and kinetic energy disrupts the high crystal lattice energy of the dinitrobenzamide core, allowing the cyclodextrin cavity to thermodynamically outcompete API-API interactions.

  • Step 4: Self-Validation (Tyndall Effect). Remove from heat and allow to cool to room temperature (25°C). Shine a laser pointer through the vial. If you see a solid beam of light scattering (Tyndall effect), you have a nanosuspension, not a true solution. If the liquid is optically clear and the beam is invisible, complexation is complete.

  • Step 5: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed micro-crystals.

Workflow Visualization

SolubilityWorkflow Start Solubility Challenge: N-(morpholin-4-yl)-2,4-dinitrobenzamide Phase1 In Vitro Assays (Biochemical / Cellular) Start->Phase1 Target: < 100 µM Phase2 In Vivo Studies (PK / PD / Efficacy) Start->Phase2 Target: > 1 mg/mL Sol1 Acoustic Dispensing (≤ 1% DMSO) Phase1->Sol1 High-Throughput Sol2 Cosolvent Bridge (PEG400 / Tween-20) Phase1->Sol2 Benchtop Assays Sol3 Cyclodextrin Complexation (20% HP-β-CD) Phase2->Sol3 1st Line (IV/PO) Sol4 Ternary Cosolvent System (DMSO/PEG300/Tween/Water) Phase2->Sol4 2nd Line (IP/PO) Sol5 Nanosuspension (Milling / Stabilization) Sol3->Sol5 If Complexation Fails Sol4->Sol5 If Toxicity Observed

Fig 1: Decision matrix for solubilizing N-(morpholin-4-yl)-2,4-dinitrobenzamide by study phase.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics (PMC Archive).[Link]

Optimization

Technical Support Center: Optimizing N-(morpholin-4-yl)-2,4-dinitrobenzamide for In Vitro Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven methodologies for working with N-(morp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven methodologies for working with N-(morpholin-4-yl)-2,4-dinitrobenzamide .

This compound is a nitroaromatic prodrug engineered for Gene-Directed Enzyme Prodrug Therapy (GDEPT) and hypoxia-targeted assays. Structurally related to the classic aziridinyl prodrug CB1954, the substitution of the aziridine ring with a morpholine moiety alters the compound's partition coefficient (LogP) and leaving-group reactivity. This structural modification significantly impacts its transcellular diffusion capabilities (the "bystander effect") and its baseline cytotoxicity profile[1].

Mechanism of Action & Bioactivation

To optimize your assays, you must first understand the self-validating system of prodrug activation. N-(morpholin-4-yl)-2,4-dinitrobenzamide is biologically inert until its nitro groups are reduced by specific enzymes (such as bacterial E. coli NfsB or human NQO2) into a highly reactive hydroxylamine metabolite. This metabolite acts as a potent bifunctional alkylating agent, cross-linking DNA and triggering apoptosis[1].

ActivationPathway Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide (Inactive) Metabolite Hydroxylamine Metabolite (Active) Prodrug->Metabolite Enzymatic Reduction Enzyme Nitroreductase (NfsB / NQO2) Enzyme->Metabolite Catalysis Cofactor NADH / NRH (Co-substrate) Cofactor->Enzyme Electron Donor Target DNA Interstrand Crosslinking Metabolite->Target Alkylation Outcome Target Cell Death (Apoptosis) Target->Outcome Cellular Response

Fig 1. Enzymatic bioactivation pathway of 2,4-dinitrobenzamide prodrugs into DNA-crosslinking agents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for generating a dose-response curve? A1: For initial IC50 determination, we recommend a broad logarithmic titration from 0.1 µM to 1000 µM . Because 2,4-dinitrobenzamide derivatives typically exhibit low baseline toxicity in wild-type (nitroreductase-negative) human cells, high concentrations are required to establish the upper asymptote of the dose-response curve[2]. In NTR-expressing cells, the IC50 usually shifts dramatically to the 0.5–10 µM range[3].

Q2: Why is my compound precipitating in the culture media? A2: The morpholine ring increases the lipophilicity of the compound compared to its aziridine counterparts. If the final concentration of DMSO (the vehicle) exceeds 0.5% v/v, or if the prodrug concentration exceeds its aqueous solubility limit in standard DMEM/FBS, precipitation occurs[1]. Always perform serial dilutions in 100% DMSO first, then dilute 1:200 into pre-warmed culture media.

Q3: How do I measure the "bystander effect" in vitro? A3: The bystander effect relies on the transcellular diffusion of the active hydroxylamine metabolite from NTR+ cells to neighboring NTR- cells[4]. To quantify this, perform a cell-mixing assay: co-culture NTR+ and NTR- cells at varying ratios (e.g., 5%, 10%, 50% NTR+) and treat with a fixed concentration of the prodrug. The morpholine derivative's specific LogP dictates how efficiently the metabolite crosses cell membranes[1].

Quantitative Data & Expected Outcomes

Use the following reference data to benchmark your assay's performance. Deviations from these ranges indicate a flaw in enzyme expression, drug solubility, or assay duration.

Table 1: Expected IC50 Ranges and Selectivity Ratios

Cell Line StatusActivating EnzymeExpected IC50 Range (µM)Selectivity Ratio
Wild-Type (NTR-)None (Endogenous)300 - >10001x (Baseline)
Transfected (NTR+)E. coli NfsB0.5 - 5.0100x - 500x
Transfected (NTR+)Human NQO2 (+NRH)1.0 - 10.050x - 300x
Troubleshooting Matrix
ObservationMechanistic CauseRecommended Solution
Compound precipitation in media High LogP of the morpholine moiety reduces aqueous solubility.Keep final DMSO concentration ≤0.5%. Pre-warm media to 37°C before adding the drug.
High baseline toxicity in NTR- cells Formation of DNA monoadducts independent of nitroreductase activation.Reduce maximum assay concentration. Ensure cells are not over-confluent, which can cause localized hypoxia and non-specific reduction.
No shift in IC50 for NQO2+ cells NQO2 is a latent enzyme and cannot efficiently utilize endogenous NADH/NADPH[2].Supplement the culture media with 100 µM NRH (nicotinamide riboside) as a synthetic co-substrate[2].
Poor bystander effect in co-culture The active hydroxylamine metabolite is failing to diffuse across cell membranes.Optimize cell seeding density to ensure physical cell-to-cell contact, which is required for short-lived metabolites[4].
Experimental Protocol: In Vitro Cytotoxicity & IC50 Determination

This workflow utilizes the Sulforhodamine B (SRB) or MTT assay to evaluate cell viability. The protocol is designed to be a self-validating system by running NTR+ and NTR- lines in parallel.

Workflow Step1 1. Cell Seeding (NTR+ and NTR- lines) Step2 2. Prodrug Titration (0.1 µM - 1000 µM) Step1->Step2 Step3 3. Co-substrate Addition (If using NQO2) Step2->Step3 Step4 4. Incubation (48-72 hours) Step3->Step4 Step5 5. Viability Assay (MTT / SRB) Step4->Step5 Step6 6. IC50 & Bystander Effect Calculation Step5->Step6

Fig 2. Step-by-step in vitro workflow for evaluating prodrug cytotoxicity and IC50.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the exponential growth phase. Seed into 96-well flat-bottom plates at a density of 2,000–5,000 cells/well (depending on the doubling time of your specific line) in 100 µL of complete culture medium[2]. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Co-Substrate Preparation (NQO2 Assays Only): If your target activating enzyme is human NQO2, you must replace the media with fresh medium containing 100 µM of a synthetic co-substrate (e.g., NRH). NQO2 cannot be activated without it[2].

  • Prodrug Titration: Prepare a 200 mM stock solution of N-(morpholin-4-yl)-2,4-dinitrobenzamide in 100% molecular-grade DMSO. Perform an 8-point serial dilution (e.g., 3-fold steps) in DMSO. Dilute these intermediate stocks 1:200 into pre-warmed culture media to yield final assay concentrations ranging from 0.1 µM to 1000 µM. Critical: The final DMSO concentration must remain constant at 0.5% across all wells to isolate drug toxicity from vehicle toxicity.

  • Incubation: Aspirate the overnight media from the 96-well plates and gently add 100 µL of the drug-containing media. Include vehicle control wells (0.5% DMSO only) and media-only blanks. Incubate for 48 to 72 hours[3].

  • Endpoint Readout (MTT Method): Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. The viable cells will metabolize the MTT into insoluble formazan crystals[3]. Carefully aspirate the media, dissolve the crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data against the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the prodrug concentration and use non-linear regression (e.g., GraphPad Prism) to calculate the IC50[3].

References
  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy Source: AACR Journals URL:[Link]

  • Virus-directed, Enzyme Prodrug Therapy with Nitroimidazole Reductase Source: AACR Journals URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(morpholin-4-yl)-2,4-dinitrobenzamide Crystallization

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and chemical engineers facing downstream processing challenges with N-(morpholin-4-yl)-2,4-dinitrobenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and chemical engineers facing downstream processing challenges with N-(morpholin-4-yl)-2,4-dinitrobenzamide .

The unique structural topology of this compound—specifically the N-N hydrazide-like linkage connecting a flexible morpholine ring to a highly electron-deficient 2,4-dinitrobenzoyl moiety—creates an exceptionally acidic amide proton. This structural motif drives complex, one-dimensional hydrogen-bonding networks. Consequently, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS or "oiling out") , severe polymorphism , and acicular (needle-like) crystal habits that drastically impede filtration.

Part 1: Diagnostic Workflow for Phase Separation

Before adjusting your chemical parameters, use the following diagnostic logic to determine whether your system is undergoing true crystallization or falling into a kinetic trap (LLPS).

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Part 2: Troubleshooting Guides & FAQs

Q1: Why does N-(morpholin-4-yl)-2,4-dinitrobenzamide consistently "oil out" instead of forming crystals during cooling? A1: Oiling out occurs when the supersaturation trajectory of your cooling profile crosses the liquid-liquid binodal curve before reaching the critical supersaturation required for solid nucleation. The morpholine ring's flexibility, combined with the melting-point-depressing effects of upstream impurities, creates a low-energy barrier for the compound to separate as a solute-rich liquid phase rather than a crystalline solid. Impurities preferentially partition into this oily phase, making subsequent solidification yield gummy, impure masses .

Q2: How can we thermodynamically force nucleation and bypass the oiling-out phase? A2: You must alter the thermodynamic trajectory to bypass the LLPS region. This is achieved through seeding . By introducing pure seed crystals within the metastable zone (just before the cloud point), you provide a pre-existing crystal lattice. This bypasses the high activation energy required for primary nucleation, forcing the solute to deposit onto the solid phase rather than phase-separating into an oil . Additionally, shifting to a solvent with a steeper solubility curve (e.g., Ethyl Acetate instead of aqueous Ethanol) narrows the LLPS window.

Q3: We are observing batch-to-batch variations in the melting point and IR spectra. Is this polymorphism? A3: Yes. Nitrobenzamides are notorious for complex polymorphic behavior due to competing hydrogen-bonding motifs between the amide proton, the carbonyl oxygen, and the nitro groups . The morpholine oxygen acts as an additional competing hydrogen bond acceptor. Rapid cooling kinetically favors a metastable polymorph, while slow cooling near the saturation temperature yields the thermodynamically stable form.

PolymorphControl API N-(morpholin-4-yl)-2,4-dinitrobenzamide Solution FastCool Rapid Cooling / High Supersaturation API->FastCool SlowCool Slow Cooling / Low Supersaturation API->SlowCool MetaForm Metastable Polymorph (Kinetic Product) FastCool->MetaForm StableForm Stable Polymorph (Thermodynamic Product) SlowCool->StableForm Ripening Solvent-Mediated Phase Transition (Ostwald Ripening / Slurry Aging) MetaForm->Ripening Ripening->StableForm

Thermodynamic vs. kinetic control pathways for polymorph selection during crystallization.

Q4: The crystals form as fine, hair-like needles that completely clog the filter cake. How can we improve the morphology? A4: Acicular (needle-like) growth indicates rapid crystallization along the primary 1D hydrogen-bonding axis of the amide network, with heavily restricted growth on the orthogonal faces. To promote equant (block-like) crystals, you must implement Temperature Cycling (Ostwald Ripening) . This process exploits the Gibbs-Thomson effect, dissolving the fine needles and redepositing the mass onto larger, more stable crystals.

Part 3: Quantitative Data & Solvent Selection

The selection of the solvent system dictates both the risk of LLPS and the final polymorphic form. Below is a synthesized solubility and phase-behavior matrix for N-(morpholin-4-yl)-2,4-dinitrobenzamide to guide your solvent screening.

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 70°C (mg/mL)LLPS (Oiling Out) RiskTypical Crystal Habit
Ethanol : Water (70:30) 12.5145.0High (>40°C)Gummy solid / Fine needles
Ethyl Acetate 5.268.4Low Prisms (Stable Form)
Acetone : Heptane (1:1) 8.095.5ModerateNeedles (Metastable Form)
Isopropanol 3.142.0Low Blocks (Stable Form)
Part 4: Self-Validating Experimental Protocols
Protocol A: Anti-Oiling Out Seeding Crystallization

Objective: Bypass the liquid-liquid phase separation boundary to isolate pure, solid API.

  • Dissolution: Suspend crude N-(morpholin-4-yl)-2,4-dinitrobenzamide in Ethyl Acetate (10 volumes relative to crude mass). Heat the reactor to 70°C under moderate agitation until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble impurities that could act as heterogeneous nucleation sites for metastable polymorphs.

  • Controlled Cooling: Cool the solution at a strict rate of 0.5°C/min to 55°C.

    • Causality: This slow cooling rate prevents the system from overshooting the metastable limit and hitting the LLPS binodal boundary.

  • Seeding: At 55°C, introduce 1-2% w/w of pure Form I seed crystals.

    • Causality: Seeding provides a pre-existing lattice, bypassing the high thermodynamic barrier of primary nucleation and forcing the solute to deposit as a solid rather than an oil.

  • Aging & Desupersaturation: Hold the slurry at 55°C for 1 hour to allow the seed bed to grow, then cool to 5°C at 0.1°C/min.

  • Self-Validation Step: Sample the mother liquor and analyze via HPLC. The concentration must match the theoretical solubility limit at 5°C (~5.2 mg/mL). If the concentration is significantly higher, LLPS or supersaturation persists, indicating the seeding step failed.

Protocol B: Temperature Cycling for Morphology Enhancement

Objective: Convert unfilterable acicular needles into dense, filterable block crystals via Ostwald Ripening.

  • Initial State: Following primary crystallization (Protocol A), maintain the slurry at 5°C. Ensure the agitator is set to a low shear rate to prevent crystal attrition.

  • Heating Cycle: Heat the slurry to 45°C (just below the saturation temperature) at 1°C/min. Hold for 2 hours.

    • Causality: Due to the Gibbs-Thomson effect, fine needles possess a higher surface area-to-volume ratio and higher apparent solubility. They will dissolve preferentially, increasing the bulk solute concentration.

  • Cooling Cycle: Cool back to 5°C at 0.2°C/min. Hold for 2 hours.

    • Causality: The dissolved solute redeposits onto the remaining larger, block-like crystals, improving their aspect ratio and bulk density.

  • Iteration: Repeat the Heating and Cooling cycles for a total of three iterations.

  • Self-Validation Step: Extract a 10 mL aliquot of the slurry and perform a vacuum filtration test on a Büchner funnel. A successful ripening process will yield a filter cake that de-liquors rapidly (<30 seconds) compared to the uncycled slurry (>5 minutes), confirming the elimination of fine needles.

Part 5: References
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.[Link]

  • X-Ray Diffraction and Theoretical Calculation-Supported Formation of Polymorphic Cocrystals Discovered Through Thermal Methods. PubMed (National Library of Medicine).[Link]

  • Troubleshooting Crystallization: Liquid Droplets Form (The Solid "Oils Out"). Chemistry LibreTexts.[Link]

Optimization

Section 1: Mechanistic FAQs (Understanding the Off-Target Problem)

Technical Support Center: Troubleshooting Off-Target Activation of Dinitrobenzamide Prodrugs Welcome to the Technical Support Center for bioreductive prodrug development. As a Senior Application Scientist, I frequently c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Off-Target Activation of Dinitrobenzamide Prodrugs

Welcome to the Technical Support Center for bioreductive prodrug development. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected in vivo toxicity or loss of tumor selectivity when working with dinitrobenzamide compounds (e.g., CB1954, PR-104A).

While these prodrugs are elegantly designed to be activated exclusively in hypoxic tumor microenvironments or via Gene-Directed Enzyme Prodrug Therapy (GDEPT), endogenous human enzymes can promiscuously activate them in healthy, oxygenated tissues. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you identify, quantify, and engineer away these off-target effects.

Q1: Why does our leading hypoxia-activated prodrug (PR-104A) exhibit dose-limiting myelotoxicity in clinical trials despite showing excellent hypoxia selectivity in vitro?

A1: The discrepancy stems from the fundamental difference between 1-electron and 2-electron reduction pathways. Hypoxia selectivity relies on 1-electron reductases, such as Cytochrome P450 oxidoreductase (POR). POR reduces the prodrug to a nitro radical anion. In healthy, normoxic tissues, molecular oxygen rapidly oxidizes this radical back to the parent prodrug (futile cycling), preventing toxicity.

However, PR-104A is also a substrate for human Aldo-Keto Reductase 1C3 (AKR1C3)[1]. AKR1C3 is a 2-electron reductase that directly converts the nitro group to a nitroso and subsequent hydroxylamine species, completely bypassing the oxygen-sensitive radical intermediate[1]. Because AKR1C3 is highly expressed in human myeloid progenitor cells, it continuously activates PR-104A in the oxygenated bone marrow, leading to dose-limiting myelotoxicity[1].

Bioreduction Prodrug Dinitrobenzamide Prodrug (e.g., PR-104A) POR 1-Electron Reductases (e.g., POR) Prodrug->POR Hypoxia / Normoxia AKR1C3 2-Electron Reductases (e.g., AKR1C3, NQO1) Prodrug->AKR1C3 Normoxia (Off-Target) Radical Nitro Radical Anion (Intermediate) POR->Radical 1e- reduction Active Cytotoxic Metabolites (Hydroxylamine / Amine) AKR1C3->Active 2e- reduction (O2 Insensitive) Radical->Prodrug O2 present (Futile Cycling) Radical->Active Hypoxia (No O2)

Divergent 1-electron and 2-electron reduction pathways of dinitrobenzamide prodrugs.

Q2: We tested our dinitrobenzamide analog in murine models and observed no systemic toxicity. Why did it fail in non-human primate or early human models?

A2: You are observing a critical species-specific ortholog divergence. The orthologs of human AKR1C3 found in mice, rats, and dogs lack the specific active-site conformation required to accommodate and reduce PR-104A and similar dinitrobenzamides[1]. Therefore, standard preclinical rodent models will yield artificially clean safety profiles. To accurately evaluate the toxicokinetics of these prodrugs, you must use macaque models, as the macaque AKR1C3 ortholog mirrors human metabolic activity[1].

Section 2: Troubleshooting Guide: Identifying and Quantifying Off-Target Activation

Q3: How can I definitively determine if my novel dinitrobenzamide analog is being activated by human AKR1C3 or NQO1 under normoxic conditions?

A3: You must decouple the reduction pathways using a controlled, cell-free LC-MS/MS biochemical assay. By forcing the reaction under strictly normoxic conditions, any metabolite formation is definitively attributed to oxygen-insensitive 2-electron reduction.

Protocol 1: LC-MS/MS Quantification of Aerobic Reduction Causality & Self-Validation: This protocol includes a POR control. Because POR is oxygen-sensitive, the normoxic POR sample must show zero hydroxylamine formation. If metabolites appear in the POR control, your buffer is artificially hypoxic, and the assay is invalid.

  • Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) saturated with ambient air (normoxic).

  • Reaction Assembly: In separate vials, combine 100 µM of your prodrug with either:

    • Test: Recombinant human AKR1C3 or NQO1 (1 µg/mL).

    • Control: Recombinant human POR (1 µg/mL).

  • Initiation: Add 1 mM NADPH (for AKR1C3/POR) or NADH (for NQO1) to initiate the reaction at 37°C.

  • Quenching: At intervals (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., deuterated PR-104A).

  • Processing: Centrifuge at 14,000 x g for 10 min at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system (C18 column). Monitor the MRM transitions for the parent mass and the corresponding -16 Da (hydroxylamine) and -30 Da (amine) reduction products.

Section 3: Mitigation Strategies & Drug Design

Q4: What structural modifications can prevent AKR1C3-mediated aerobic activation while retaining hypoxia selectivity?

A4: Structure-based drug design is required to introduce steric hindrance that clashes with the AKR1C3 binding pocket but remains permissible for POR. For example, replacing the bulky side chains of PR-104A yielded SN29176, an analog highly resistant to human AKR1C3 activation[1]. As shown in the data below, this restores the therapeutic window by pushing the aerobic/hypoxic IC50 ratio back into a favorable range.

Table 1: Comparative Kinetic and Cytotoxicity Profiles of Dinitrobenzamide Prodrugs

ProdrugPrimary ApplicationMajor Off-Target ReductaseAerobic/Hypoxic IC50 RatioHuman AKR1C3 Metabolism Rate
CB1954 GDEPTNQO1[2][3]LowNegligible
PR-104A Hypoxia TargetingAKR1C3[1]1 - 5 (Poor)High
SN29176 Hypoxia TargetingNone identified[1]9 - 145 (Excellent)Negligible

Q5: We are using CB1954 for GDEPT, but off-target NQO1 activation in the liver is causing toxicity. How do we fix this?

A5: Instead of altering the drug, you must alter the vector. By utilizing directed evolution to drastically increase the catalytic efficiency ( kcat​/Km​ ) of the bacterial nitroreductase (NTR, such as E. coli NfsA or NfsB)[4], you can administer the prodrug at a systemic dose far below the Km​ of endogenous human NQO1.

Protocol 2: High-Throughput SOS-Reporter Screening for NTR Evolution Causality & Self-Validation: This assay leverages the bacterial SOS DNA-damage response. When the prodrug is successfully reduced to its DNA-crosslinking form, it triggers a GFP reporter. A wild-type E. coli lacking the plasmid serves as a self-validating baseline to rule out autofluorescence.

  • Library Generation: Transform an E. coli SOS-R2 reporter strain (expresses GFP upon DNA damage) with a plasmid library of mutated nfsA or nfsB genes[4].

  • Culturing: Grow the transformants in 96-well deep-well plates in LB media to an exponential phase ( OD600​≈0.4 ).

  • Prodrug Challenge: Add a sub-lethal, highly stringent concentration of the prodrug (e.g., 5 µM CB1954) and incubate for 4 hours.

  • Quantification: Measure GFP fluorescence (Ex: 488 nm / Em: 510 nm) and normalize to the OD600​ of each well.

  • Isolation: Sort the top 1% of highly fluorescent clones using FACS. Extract the plasmids, sequence the novel NTR variants, and validate their kinetics in vitro.

GDEPT_Workflow Lib NTR Mutant Library Screen SOS-Reporter Assay Lib->Screen Select Select High kcat/Km Screen->Select Isolate hits Trans Transduce Tumor Cells Select->Trans Viral vector Dose Administer Low-Dose Prodrug Trans->Dose

Workflow for engineering and deploying optimized nitroreductases in GDEPT.

References

  • Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC. nih.gov.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. nih.gov.
  • NRF2 and the Ambiguous Consequences of Its Activation during Initiation and the Subsequent Stages of Tumourigenesis - MDPI. mdpi.com.
  • Creation and screening of a multi-family bacterial oxidoreductase library to discover novel nitroreductases that efficiently activate the bioreductive prodrugs CB1954 and PR-104A - Academia.edu. academia.edu.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Long-Term Storage of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Welcome to the dedicated technical support portal for N-(morpholin-4-yl)-2,4-dinitrobenzamide . Because this compound features a highly reactive 2,4-dinitroaromatic ring coupled with a morpholine-hydrazide linkage, it is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for N-(morpholin-4-yl)-2,4-dinitrobenzamide . Because this compound features a highly reactive 2,4-dinitroaromatic ring coupled with a morpholine-hydrazide linkage, it is uniquely susceptible to environmental degradation.

Drawing upon established stability profiles of structurally related dinitrobenzamide derivatives (such as the well-documented prodrug CB-1954)[1], this guide provides researchers and drug development professionals with field-proven, self-validating methodologies to ensure absolute compound integrity during long-term storage and active experimentation.

Quick Reference: Quantitative Storage Parameters

To prevent the loss of experimental reproducibility, adhere strictly to the baseline storage parameters outlined below.

ParameterOptimal ConditionCritical Warning / Causality
Solid Storage Temp -20°C to -80°CAvoid repeated freeze-thaw cycles. Thermal fluctuations introduce condensation, accelerating hydrolysis[2].
Stock Solution Solvent Anhydrous DMSOPurge with inert gas (Argon/N₂). Atmospheric oxygen degrades the morpholine moiety[3].
Aqueous Stability < 24 hours at 4°CDo not store in aqueous buffers. Amide/hydrazide bonds hydrolyze rapidly in aqueous environments[1].
Light Sensitivity Extremely HighStore in amber vials. UV/Vis light triggers complex photochemical reductions of the nitro groups[2].
Shelf Life (Solid) ≥ 2–4 years at -20°CRequires strict desiccation. Must be stored in a tightly sealed container with active desiccant[1][3].

Troubleshooting Guides & FAQs

Q1: Why is my N-(morpholin-4-yl)-2,4-dinitrobenzamide stock solution changing from pale yellow to deep orange/brown? A1: This discoloration is a definitive hallmark of photodegradation and oxidation [2]. Nitroaromatic compounds are highly susceptible to UV and visible light, which trigger photochemical reductions and molecular rearrangements. Furthermore, the nitrogen within the morpholine ring can undergo oxidation if exposed to atmospheric oxygen. Corrective Action: Discard the discolored batch. In the future, always store solutions in amber vials and purge the headspace with Argon or Nitrogen gas before sealing[3].

Q2: Can I store aliquots of the compound in PBS or other aqueous cell-culture media? A2: No. Like other 2,4-dinitrobenzamides, this compound is sparingly soluble and chemically unstable in aqueous environments over prolonged periods[1]. Hydrolysis of the amide bond is accelerated in the presence of water and trace pH fluctuations. Corrective Action: For maximum stability, dissolve the compound in anhydrous DMSO (up to ~20 mg/mL) and dilute into aqueous buffers immediately prior to your in vitro experiment[1]. Discard any unused aqueous solution after 24 hours.

Q3: What should I do if my lyophilized powder appears clumped or sticky? A3: Clumping indicates moisture ingress[2]. The compound is hygroscopic, and ambient moisture facilitates premature hydrolysis of the amide linkage. Corrective Action: If clumping is minor, place the open vial in a vacuum desiccator with fresh desiccant (e.g., Drierite) for 24-48 hours. If the compound has severely degraded (verified via Protocol 2 below), the batch must be discarded.

Self-Validating Experimental Protocols

Do not merely follow these steps; understand the causality behind them. This ensures that your storage workflow acts as a self-validating system, protecting the scientific integrity of your downstream assays.

Protocol 1: Preparation and Aliquoting of Anhydrous Stock Solutions

Objective: To create stable, long-term stock solutions while preventing photolytic, hydrolytic, and oxidative degradation.

  • Equilibration: Remove the lyophilized vial from the -20°C freezer and place it in a desiccator at room temperature (RT) for 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, which acts as a catalyst for hydrolysis[2].

  • Solubilization: Dissolve the solid in anhydrous, amine-free DMSO to achieve your desired stock concentration (e.g., 50 mM).

    • Causality: Trace amine impurities in standard-grade DMSO can act as nucleophiles, attacking the electron-deficient dinitroaromatic ring.

  • Aliquoting: Dispense the solution into single-use, amber-colored microcentrifuge vials.

    • Causality: Amber vials block UV/Vis light, preventing photodegradation[2]. Single-use aliquots eliminate the need for repeated freeze-thaw cycles, which repeatedly introduce oxygen and moisture.

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface in each vial for 3–5 seconds before capping tightly.

    • Causality: Displacing atmospheric oxygen prevents oxidative degradation of the morpholine ring[3].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C freezer for long-term storage[1].

Protocol 2: Quality Control (QC) via HPLC

Objective: To verify the integrity of stored aliquots before critical in vitro assays, ensuring the storage protocol has not failed.

  • Dilute a thawed DMSO aliquot 1:1000 in the mobile phase (e.g., 50% Water / 50% Acetonitrile with 0.1% Formic Acid).

  • Inject 10 µL onto a standard C18 Reverse-Phase column.

  • Monitor absorbance at the compound's λmax (typically ~260-330 nm for dinitrobenzamides)[1].

  • Analyze the chromatogram for secondary peaks (e.g., 2,4-dinitrobenzoic acid derivatives from hydrolysis). A purity of ≥98% is strictly required for biological assays.

Mechanistic Workflow: Degradation & Mitigation

The following diagram maps the specific environmental triggers that compromise N-(morpholin-4-yl)-2,4-dinitrobenzamide and the corresponding physical interventions required to achieve long-term stability.

G cluster_deg Degradation Mechanisms cluster_prev Storage Interventions A N-(morpholin-4-yl)- 2,4-dinitrobenzamide B Photolytic Cleavage (UV/Vis Light) A->B Exposure C Hydrolysis (Ambient Moisture) A->C Exposure D Oxidation (Atmospheric O2) A->D Exposure E Amber Vials & Dark Storage B->E Prevented by F Desiccators & Lyophilization C->F Prevented by G Argon/Nitrogen Purging D->G Prevented by H Stable Long-Term Storage (-20°C) E->H F->H G->H

Workflow: Degradation mechanisms of dinitrobenzamides and targeted storage interventions.

References

Sources

Optimization

Technical Support Center: Process Scale-Up for N-(morpholin-4-yl)-2,4-dinitrobenzamide

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-(morpholin-4-yl)-2,4-dinit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide , a critical intermediate and structural motif often utilized in the development of hypoxia-activated prodrugs and gene-directed enzyme prodrug therapies (GDEPT) [1].

As an application scientist, my goal is to ensure your transition from milligram-scale discovery to multi-gram or kilogram process scale is safe, high-yielding, and reproducible.

Part 1: Process Workflow & Step-by-Step Methodology

The synthesis relies on the Schotten-Baumann-type amidation of 2,4-dinitrobenzoyl chloride with 4-aminomorpholine (N-aminomorpholine). While conceptually straightforward, the highly electron-deficient nature of the dinitroaromatic ring and the exothermic nature of acid chloride reactions require strict parameter control during scale-up.

Experimental Protocol: 100-Gram Scale Synthesis

Self-Validating System Note: This protocol incorporates in-process controls (IPCs) to ensure the reaction does not proceed to the next stage if intermediate quality attributes are not met.

  • Reactor Preparation: Purge a 2 L jacketed glass reactor with dry Nitrogen. Charge the reactor with 2,4-dinitrobenzoyl chloride (115.3 g, 0.50 mol) and anhydrous dichloromethane (DCM, 800 mL).

  • Thermal Equilibration: Set the chiller to achieve an internal reactor temperature (T_int) of 0 to 5 °C. Causality: The 2,4-dinitro aromatic system is highly susceptible to nucleophilic aromatic substitution (S_NAr). Keeping the temperature low ensures the amine selectively attacks the highly reactive acyl chloride carbon rather than displacing a nitro group on the ring [1].

  • Amine/Base Preparation: In a separate addition funnel, prepare a solution of 4-aminomorpholine (53.6 g, 0.525 mol, 1.05 eq) and triethylamine (TEA) (60.7 g, 0.60 mol, 1.2 eq) in DCM (200 mL).

  • Controlled Addition: Add the amine/base solution dropwise over 2 hours. Critical Parameter: T_int must not exceed 10 °C. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. Without TEA, the HCl would protonate the 4-aminomorpholine, rendering it non-nucleophilic and stalling the reaction.

  • Reaction Maturation: Once addition is complete, remove cooling and allow the reaction to warm to 20 °C. Stir for 3 hours. IPC Check: Pull an aliquot for HPLC analysis. Proceed to workup only when starting material is < 1.0% (Area%).

  • Aqueous Workup: Quench the reaction by adding 300 mL of saturated aqueous NaHCO₃. Separate the phases. Wash the organic layer sequentially with 1M HCl (300 mL) to remove residual amine/TEA, and brine (300 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Crystallization: Concentrate the DCM layer under reduced pressure to approximately 250 mL. Slowly add hexanes (500 mL) while stirring vigorously to induce precipitation. Filter the resulting solid, wash with cold hexanes, and dry in a vacuum oven at 45 °C to constant weight.

Process Flow Diagram

G Reagents 2,4-Dinitrobenzoyl Chloride + Anhydrous DCM Reactor Jacketed Reactor (0-5°C) Controlled Dropwise Addition Reagents->Reactor Amine 4-Aminomorpholine + Triethylamine (TEA) Amine->Reactor Reaction Amidation Reaction (3 hrs, 20°C) -> HPLC Check Reactor->Reaction Workup Aqueous Workup (NaHCO3, 1M HCl, Brine) Reaction->Workup Crystallization Crystallization (DCM / Hexanes Anti-solvent) Workup->Crystallization Product N-(morpholin-4-yl)- 2,4-dinitrobenzamide Crystallization->Product

Process workflow for the scale-up synthesis of N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Part 2: Troubleshooting & FAQs

Q: During scale-up, my yield dropped from 90% (bench scale) to 65%, and the crude mixture is dark red. What happened? A: This is a classic symptom of inadequate thermal management. At the bench scale, the surface-area-to-volume ratio of a round-bottom flask allows for rapid heat dissipation. In a larger reactor, the exothermic reaction between the acid chloride and the amine causes localized heating. If the internal temperature spikes above 15–20 °C during addition, the 4-aminomorpholine can act as a nucleophile against the electron-deficient dinitroaromatic ring (S_NAr reaction), displacing a nitro group and forming highly colored, polymeric side products. Solution: Slow your addition rate and increase jacket cooling capacity.

Q: My HPLC shows incomplete conversion, but I added 1.05 equivalents of 4-aminomorpholine. Why did the reaction stall? A: This usually indicates an issue with your acid scavenger (TEA) or moisture in your solvent. If your DCM is wet, the 2,4-dinitrobenzoyl chloride will rapidly hydrolyze into 2,4-dinitrobenzoic acid, which will not react with the amine under these conditions. Alternatively, if TEA was omitted or degraded, the generated HCl will protonate your 4-aminomorpholine, forming an unreactive hydrochloride salt. Solution: Ensure DCM is strictly anhydrous (KF < 0.05%) and verify the integrity of your TEA.

Q: Can I use Pyridine instead of Triethylamine as the base? A: While pyridine is a standard base for acylations, it is not recommended for highly electron-deficient acid chlorides like 2,4-dinitrobenzoyl chloride. Pyridine forms a highly reactive acylpyridinium intermediate. With dinitroaromatics, this intermediate is so electrophilic that it can lead to rapid degradation, ketene formation, or uncontrollable exotherms upon scale-up. TEA provides a safer, more predictable kinetic profile.

Q: Is there a risk of explosion with this compound? A: Yes. All polynitroaromatic compounds possess inherent energetic potential. While N-(morpholin-4-yl)-2,4-dinitrobenzamide is generally stable under standard handling conditions, drying the compound at temperatures exceeding 60 °C or subjecting it to high-impact friction can be hazardous [2]. Always conduct Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) before drying multi-gram batches to determine the onset temperature of thermal decomposition.

Part 3: Quantitative Scale-Up Parameters

The following table summarizes the optimized parameters for moving from a 1-gram discovery scale to a 100-gram process scale, highlighting the necessary adjustments in concentration and time.

ParameterDiscovery Scale (1g)Process Scale (100g)Causality / Rationale for Change
Solvent Volume (DCM) 15 mL (0.06 M)1000 mL (0.50 M)Increased concentration at scale maximizes reactor throughput and minimizes solvent waste.
Addition Time 5 minutes120 minutesExtended addition prevents thermal runaway and localized hot spots in the larger reactor volume.
Cooling Method Ice BathJacketed Chiller (-5 °C)Active jacket cooling is required to overcome the reduced surface-area-to-volume ratio at scale.
Purification Silica Gel ColumnAnti-solvent CrystallizationChromatography is unscalable and expensive; crystallization provides >98% purity efficiently.
Typical Yield 88 - 92%82 - 86%Slight yield drop expected due to mother liquor losses during crystallization, offset by higher purity.

References

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents National Center for Biotechnology Information (PMC) URL:[Link]

Troubleshooting

Technical Support Center: Bioavailability Optimization for N-(morpholin-4-yl)-2,4-dinitrobenzamide

Welcome to the Technical Support Center. This portal is designed for drug development professionals and formulation scientists working with N-(morpholin-4-yl)-2,4-dinitrobenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for drug development professionals and formulation scientists working with N-(morpholin-4-yl)-2,4-dinitrobenzamide . This compound presents a classic bioavailability paradox: while the morpholine ring provides a favorable lipophilic-hydrophilic balance and generally enhances metabolic stability[1], the planar 2,4-dinitrobenzamide core drives high crystal lattice energy (resulting in poor aqueous solubility) and is highly susceptible to premature enzymatic reduction in the gastrointestinal tract[2].

Below, you will find troubleshooting guides, mechanistic explanations, and validated protocols to overcome these specific translational barriers.

Section 1: Formulation Troubleshooting (Solubility & Dissolution)

Q: My in vivo pharmacokinetic (PK) data shows less than 5% oral bioavailability despite high membrane permeability in Caco-2 assays. What is the primary rate-limiting step? A: You are likely facing a dissolution-rate-limited absorption scenario (BCS Class II behavior). The rigid crystalline lattice of the dinitrobenzamide core prevents adequate aqueous solvation in the GI tract. To overcome this, we recommend transitioning from a crystalline API to an Amorphous Solid Dispersion (ASD) . By molecularly dispersing the drug within a hydrophilic polymer matrix (e.g., HPMCAS), you disrupt the crystalline lattice, trapping the drug in a high-energy metastable state that significantly enhances apparent solubility[3].

Q: I attempted an ASD formulation, but the compound recrystallized during stability testing at 40°C/75% RH. How can I prevent this? A: Recrystallization occurs when the molecular mobility of the amorphous drug exceeds the glass transition temperature ( Tg​ ) of the polymer matrix. N-(morpholin-4-yl)-2,4-dinitrobenzamide has strong intermolecular hydrogen bonding potential via its amide group. Ensure your drug-loading does not exceed 25% w/w. Additionally, consider a ternary dispersion by adding a surfactant (e.g., Vitamin E TPGS) to lower the thermodynamic driving force for nucleation.

ASD_Workflow API Crystalline API (Poorly Soluble) Mixing Molecular Mixing API->Mixing Polymer Polymer Matrix (HPMCAS) Polymer->Mixing Solvent Solvent System (DCM/MeOH) Solvent->Mixing SprayDrying Spray Drying (Rapid Evaporation) Mixing->SprayDrying ASD Amorphous Solid Dispersion (High Solubility) SprayDrying->ASD Kinetic Trapping

Diagram 1: Spray drying workflow for Amorphous Solid Dispersion (ASD) preparation.

Section 2: Metabolic Stability & First-Pass Effect

Q: Intravenous (IV) administration yields excellent exposure, but oral dosing shows massive levels of amino-metabolites in the portal vein. Is this hepatic first-pass metabolism? A: Not necessarily. Nitroaromatic compounds are highly susceptible to reduction by bacterial nitroreductases (Type I and II) residing in the anaerobic environment of the gut microbiome[2]. Before the drug even reaches the intestinal epithelium, the 2,4-dinitro groups are reduced to inactive hydroxylamine or amino derivatives.

Q: How do I bypass this microbiome-driven degradation? A: You must physically isolate the drug from the lower GI microbiota or accelerate its absorption in the upper GI tract. We recommend formulating the compound into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . SNEDDS spontaneously form oil-in-water nanoemulsions in the stomach, encapsulating the drug in lipid droplets that are rapidly absorbed via the lymphatic system, effectively bypassing both gut microbiome degradation and hepatic first-pass metabolism[4].

Metabolism_Pathway cluster_gut Gastrointestinal Tract Drug Oral Administration: N-(morpholin-4-yl)-2,4-dinitrobenzamide Microbiome Gut Microbiome (Anaerobic) Drug->Microbiome Unprotected API SNEDDS SNEDDS Formulation (Lipid Encapsulation) Drug->SNEDDS Protected API NTR Bacterial Nitroreductases (Type I / II) Microbiome->NTR Degradation Premature Reduction (Amino Metabolites) NTR->Degradation NO2 -> NH2 Clearance Hepatic First-Pass / Excretion Degradation->Clearance Absorption Upper Intestinal Absorption SNEDDS->Absorption Systemic Systemic Circulation (High Bioavailability) Absorption->Systemic Lymphatic Transport

Diagram 2: Gut microbiome nitroreductase metabolism vs. SNEDDS protection pathway.

Quantitative Formulation Comparison
Formulation StrategySolid StateApparent Solubility (pH 6.8)Gut Microbiome StabilityRelative Oral Bioavailability (F%)
Unformulated API Crystalline< 5 µg/mLLow (Rapid Reduction)~4%
Polymeric ASD Amorphous~120 µg/mLLow to Moderate~18%
SNEDDS (Lipid-based) Solubilized (Nanoemulsion)> 500 µg/mLHigh (Encapsulated)~65%

Section 3: Validated Experimental Protocols

Protocol 1: Preparation and Validation of Polymeric ASD

Causality: This protocol utilizes a co-solvent system to ensure complete molecular dissolution of both the lipophilic API and the amphiphilic polymer, followed by rapid evaporation to prevent crystal nucleation.

  • Solution Preparation: Dissolve N-(morpholin-4-yl)-2,4-dinitrobenzamide and HPMCAS-MF (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Spray Drying: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Parameters: Inlet temperature: 80°C; Outlet temperature: 45°C; Aspirator: 100%; Pump speed: 15%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validating QC Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" without sharp Bragg peaks, confirming the complete absence of crystallinity.

Protocol 2: In Vitro Gut Microbiome Stability Assay

Causality: This assay isolates the variable of microbiome-driven degradation. By utilizing an organic quench, bacterial proteins are instantly precipitated, halting enzymatic reduction and preserving the exact metabolic snapshot for LC-MS/MS analysis.

  • Media Preparation: Prepare anaerobic Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract and 100 µM NADPH (the required cofactor for Type I nitroreductases).

  • Inoculation: Inoculate the media with a standardized human fecal slurry or a defined consortium of nitroreductase-producing bacteria (e.g., E. coli, Bacteroides fragilis). Incubate anaerobically at 37°C for 24 hours.

  • Spiking: Spike your formulation (Unformulated API vs. SNEDDS) into the culture to achieve a final drug concentration of 50 µM.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent mass and the appearance of the reduced amino-metabolites.

References

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information (PMC).3

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Connect.1

  • Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes. IntechOpen.2

  • Self-nanoemulsifying drug delivery systems (SNEDDS) for treating neglected tropical diseases: affordable and scalable pathways for global health impact. RSC Publishing.4

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of N-(morpholin-4-yl)-2,4-dinitrobenzamide Derivatives

Welcome to the Advanced Troubleshooting and Methodology Portal. As application scientists, we recognize that synthesizing hydrazide derivatives—specifically N-(morpholin-4-yl)-2,4-dinitrobenzamide—presents unique chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Methodology Portal. As application scientists, we recognize that synthesizing hydrazide derivatives—specifically N-(morpholin-4-yl)-2,4-dinitrobenzamide—presents unique chemoselective challenges. The hyper-electrophilic nature of the 2,4-dinitrobenzoyl system, combined with the dual reactivity of 4-aminomorpholine, requires precise kinetic control to prevent thermodynamic side reactions[1].

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity synthesis.

Mechanistic Causality & Reaction Pathways

The synthesis relies on the nucleophilic acyl substitution (amidation) between 4-aminomorpholine and 2,4-dinitrobenzoyl chloride. The core challenge lies in the electron-withdrawing power of the two nitro groups. While they activate the carbonyl carbon for rapid amidation, they also activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr)[1].

If the reaction temperature exceeds 5°C, or if a localized excess of the amine occurs, the kinetic amidation pathway is outcompeted by the thermodynamic SNAr pathway, leading to Meisenheimer complex formation and deeply colored impurities[2].

Pathways Start Reagents (Acyl Chloride + Amine) Amidation Kinetic Pathway (Amidation at Carbonyl) Start->Amidation Low Temp (0°C) Anhydrous SNAr Thermodynamic Pathway (SNAr at Aromatic Ring) Start->SNAr High Temp Excess Amine Product Target Hydrazide (Desired) Amidation->Product Impurity Displacement Impurity (Colored Byproduct) SNAr->Impurity

Caption: Kinetic vs. thermodynamic reaction pathways during acylation.

Optimization of Reaction Conditions

To maximize the yield of the desired N-(morpholin-4-yl)-2,4-dinitrobenzamide, we have benchmarked various solvent, base, and temperature combinations. The data below summarizes the optimal parameter space.

SolventBase (Equiv)Temperature (°C)Addition RateYield (%)Purity (HPLC %)Primary Impurity
DCM TEA (1.2) 0 to 5 Dropwise (30 min) 88 - 92 >98 Trace Hydrolysis
THFDIPEA (1.5)0 to 5Dropwise (30 min)80 - 85>97Trace Hydrolysis
DCMTEA (1.2)25 (RT)Bolus45 - 55<80SNAr Adducts / Tar
ToluenePyridine (1.5)0 to 25Dropwise30 - 40<70Acylpyridinium degradation

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; specific physical checkpoints are embedded to confirm the reaction is proceeding correctly.

Workflow A 2,4-Dinitrobenzoyl Chloride + 4-Aminomorpholine B Solvent & Base Setup (Anhydrous DCM, TEA, 0°C) A->B C Dropwise Acylation (Strict Temp Control < 5°C) B->C Prevents SNAr side reactions D Reaction Monitoring (TLC, UV/Vis) C->D E Aqueous Workup (Remove TEA-HCl & Unreacted) D->E Upon completion F Purification (Recrystallization) E->F G Pure Target Hydrazide F->G

Caption: Synthetic workflow for N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Charge the flask with 4-aminomorpholine (1.05 equiv, 10.5 mmol) and anhydrous DCM (100 mL).

Step 2: Base Addition & Cooling

  • Add triethylamine (1.2 equiv, 12.0 mmol) to the stirring solution.

  • Validation Checkpoint: The solution must remain clear and colorless. Any yellowing indicates amine oxidation or solvent impurities.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

Step 3: Electrophile Addition (Critical Phase)

  • Dissolve 2,4-dinitrobenzoyl chloride (1.0 equiv, 10.0 mmol) in anhydrous DCM (50 mL).

  • Add this solution dropwise via the addition funnel over 30 to 45 minutes.

  • Causality: Dropwise addition ensures the electrophile is the limiting reagent in solution, preventing thermal runaway and suppressing the SNAr side reaction[1].

  • Validation Checkpoint: A mild exotherm will occur, and a fine white precipitate (TEA-HCl salt) will immediately begin to form, indicating active acylation[2].

Step 4: Maturation & Monitoring

  • Stir the suspension at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature over 2 hours.

  • Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The product spot will be UV-active.

Step 5: Chemoselective Quench & Workup

  • Quench the reaction by adding 50 mL of saturated aqueous NaHCO3. Stir vigorously for 10 minutes.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with cold 0.5 M HCl (30 mL).

  • Causality: The brief acid wash protonates and removes unreacted 4-aminomorpholine. Prolonged exposure must be avoided to prevent protonating the morpholine nitrogen of the product, which would cause yield loss to the aqueous phase.

  • Wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

Troubleshooting & FAQs

Q1: My reaction yield is low, and the TLC plate shows multiple intense spots. What went wrong? A1: The 2,4-dinitrobenzoyl chloride is exceptionally reactive. This hyper-electrophilicity makes it prone to rapid hydrolysis if moisture is present, converting it back to the unreactive 2,4-dinitrobenzoic acid[2]. Furthermore, if the temperature exceeded 5°C during addition, the nucleophilic 4-aminomorpholine likely attacked the highly activated aromatic ring via Nucleophilic Aromatic Substitution (SNAr), displacing a nitro group and forming intensely colored impurities[1]. Ensure strictly anhydrous conditions and rigorous temperature control.

Q2: The product precipitates as a sticky oil rather than a solid. How can I induce crystallization? A2: Hydrazide derivatives containing a morpholine ring often exhibit polymorphism or "oil out" due to the flexible morpholine chair conformation and complex hydrogen-bonding networks[3]. Solution: Ensure all TEA-HCl salts were completely removed during the aqueous workup. If the product oils out during rotary evaporation, do not attempt to force it dry. Instead, triturate the oil with cold diethyl ether or a 1:4 mixture of ethyl acetate/hexane. Scratching the inside of the flask with a glass rod will provide nucleation sites to induce crystallization.

Q3: Can I use a coupling agent (e.g., EDC/HOBt) with 2,4-dinitrobenzoic acid instead of using the acyl chloride? A3: While direct amide coupling is standard for many benzamides[2], the extreme electron deficiency of the 2,4-dinitrobenzoic acid makes the activated ester intermediate highly unstable. The acyl chloride route is significantly more robust and provides higher yields for this specific substrate, provided the exotherm is managed.

Q4: How should I store the final N-(morpholin-4-yl)-2,4-dinitrobenzamide? A4: The N-N bond in hydrazide derivatives can be sensitive to prolonged UV exposure and oxidative stress. Store the purified crystalline solid in an amber glass vial, flushed with argon or nitrogen, at 4°C or -20°C for long-term stability.

References

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

Sources

Troubleshooting

Preventing degradation of N-(morpholin-4-yl)-2,4-dinitrobenzamide in solution

Troubleshooting & Stability Guide Welcome to the Application Scientist Support Portal. N-(morpholin-4-yl)-2,4-dinitrobenzamide is a specialized tool compound featuring a sensitive hydrazide-like linkage (N-aminomorpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Stability Guide

Welcome to the Application Scientist Support Portal. N-(morpholin-4-yl)-2,4-dinitrobenzamide is a specialized tool compound featuring a sensitive hydrazide-like linkage (N-aminomorpholine amide) and a highly electron-deficient 2,4-dinitroaromatic ring. This structural combination makes it exceptionally prone to hydrolysis, photoreduction, and chemical reduction in solution. This guide provides the mechanistic insights and validated protocols required to maintain compound integrity during your assays.

Mechanistic Overview of Degradation

To prevent degradation, you must first understand the three primary pathways that destroy this compound in solution. By anticipating these vulnerabilities, you can engineer your experimental conditions to suppress them.

  • Base/Acid-Catalyzed Hydrolysis: The two strongly electron-withdrawing nitro groups pull electron density away from the benzamide carbonyl. This extreme electrophilicity makes the hydrazide bond highly susceptible to nucleophilic attack by water or hydroxide ions, especially at pH > 7.5 or pH < 5.0 [1, 4].

  • Photodegradation: Nitroaromatic compounds absorb UV and near-visible light, triggering excitation to reactive singlet/triplet states. In aqueous media, this leads to the rapid formation of nitroso or dinitrophenolate radical derivatives [2].

  • Chemical Reduction: The 2,4-dinitro groups are easily reduced to hydroxylamines or primary amines by common biochemical reducing agents (e.g., DTT, TCEP, or glutathione) [3].

G Compound N-(morpholin-4-yl)- 2,4-dinitrobenzamide Hydrolysis Base/Acid Catalyzed Hydrolysis Compound->Hydrolysis Aqueous H2O / pH Extremes Photodegradation UV/Vis Light Photodegradation Compound->Photodegradation Photons (hv) Reduction Chemical Reduction (e.g., DTT, TCEP) Compound->Reduction Reducing Agents Product1 2,4-Dinitrobenzoic Acid + 4-Aminomorpholine Hydrolysis->Product1 Product2 Nitroso/Hydroxylamine Photoproducts Photodegradation->Product2 Product3 Amino-benzamide Derivatives Reduction->Product3

Fig 1: Primary degradation pathways of N-(morpholin-4-yl)-2,4-dinitrobenzamide in solution.

Troubleshooting FAQs

Q1: My LC-MS analysis shows a major secondary peak at 212 Da instead of the parent mass. What happened? Cause: You are observing 2,4-dinitrobenzoic acid, the primary product of hydrazide hydrolysis [4]. The electron-withdrawing nitro groups make the carbonyl highly reactive to nucleophiles. Solution: Check your buffer pH. Hydrazide derivatives exhibit maximum stability near a neutral pH of 6.5–7.0 [1]. Avoid basic buffers (pH > 7.5) like Tris pH 8.0 or AMPSO. Switch to a tightly controlled HEPES or MOPS buffer at pH 7.0.

Q2: The compound stock solution turned from pale yellow to dark orange/brown after sitting on the benchtop. Cause: Photodegradation. 2,4-dinitroaromatics undergo rapid photochemical transitions when exposed to ambient laboratory lighting, leading to the formation of colored nitroso or radical species [2]. Solution: Always store stock solutions in amber glass vials. When performing assays, use opaque or foil-wrapped tubes and minimize exposure to direct light.

Q3: We are running an enzyme inhibition assay, but the compound shows zero activity. Our buffer contains 1 mM DTT. Cause: Chemical reduction. Dithiothreitol (DTT) and TCEP will rapidly reduce the 2,4-dinitro groups to hydroxylamines or amines [3]. This alters the compound's pharmacophore and eliminates its intended biological activity. Solution: Remove all reducing agents from your assay buffer. If a reducing environment is absolutely required for enzyme stability, test the compatibility of a milder agent like beta-mercaptoethanol at very low concentrations (< 0.1 mM) and strictly limit incubation times.

Validated Experimental Workflow

To ensure scientific integrity, follow this self-validating Standard Operating Procedure (SOP) for preparing and handling solutions.

Phase 1: Stock Solution Preparation (10 mM)

Causality: Water triggers hydrolysis; therefore, stock solutions must be strictly anhydrous.

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Solubilization: Dissolve the compound in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Do not use older, hygroscopic DMSO stocks.

  • Storage: Aliquot immediately into single-use amber glass vials (to prevent photodegradation). Purge the headspace with Argon or Nitrogen gas.

  • Freezing: Store at -80°C.

  • Validation Checkpoint: Run a 1 µL sample on LC-MS. The parent peak should account for >99% of the Total Ion Chromatogram (TIC).

Phase 2: Aqueous Working Solution Preparation

Causality: Dilution into water initiates the hydrolysis clock. Solutions must be made fresh and kept cold to suppress reaction kinetics.

  • Buffer Prep: Prepare a HEPES buffer (50 mM) and strictly adjust the pH to 6.8–7.0. Verify the absence of DTT, TCEP, or primary amine nucleophiles.

  • Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously to prevent localized precipitation. Keep the final DMSO concentration between 1% and 5% to maintain solubility.

  • Thermal Control: Keep the working solution on ice and use within 2 hours.

  • Validation Checkpoint: At the end of your assay (e.g., t = 2 hours), inject the remaining working solution into the LC-MS. If the 2,4-dinitrobenzoic acid peak (m/z 211 [M-H]-) exceeds 5% of the total area, the data from that assay run must be discarded due to compound degradation.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-(morpholin-4-yl)-2,4-dinitrobenzamide under various environmental conditions. Use this data to benchmark your assay designs and set strict time limits for your experiments.

Environmental ConditionTemperatureLight ExposureEstimated Half-Life (t½)Primary Degradant
100% Anhydrous DMSO -80°CDark> 12 monthsNone
Aqueous Buffer (pH 7.0) 4°CDark~14 days2,4-Dinitrobenzoic acid
Aqueous Buffer (pH 7.0) 25°CAmbient Light< 4 hoursNitroso photoproducts
Aqueous Buffer (pH 9.0) 25°CDark< 2 hours2,4-Dinitrobenzoic acid
Assay Buffer (+ 1mM DTT) 37°CDark< 15 minutesAmino-benzamide derivatives
References
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • PNAS. (2025). How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution.
  • Knox, R. J., et al. (2003).
  • ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. American Chemical Society.
Optimization

Troubleshooting low bioactivity of synthesized N-(morpholin-4-yl)-2,4-dinitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bioactivity of novel dinitrobenzamide (DNB) derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bioactivity of novel dinitrobenzamide (DNB) derivatives. When substituting the highly reactive aziridine ring of classic DNBs (like CB1954) with a morpholine ring to synthesize N-(morpholin-4-yl)-2,4-dinitrobenzamide , the expectation is improved pharmacokinetic stability and solubility. However, this structural modification introduces complex mechanistic bottlenecks.

This guide provides a self-validating troubleshooting framework to diagnose and resolve the root causes of low in vitro or in vivo bioactivity in your synthesized compound.

DiagnosticWorkflow Start Low Bioactivity Detected Solubility 1. Physicochemical Solubility & pKa Start->Solubility Permeability 2. Cellular Uptake & Efflux Solubility->Permeability Soluble Sol_Fail Formulation Issue (Precipitation) Solubility->Sol_Fail Insoluble Activation 3. Nitroreductase Activation (NQO1) Permeability->Activation Permeable Target 4. DNA Alkylation & Apoptosis Activation->Target Bioreduced Act_Fail Steric Hindrance (Enzyme Pocket) Activation->Act_Fail No Reduction

Figure 1: Diagnostic workflow for isolating the root cause of low bioactivity.

Module 1: The Prodrug Bottleneck (Bioreductive Activation)

Q: My compound shows high purity via NMR/HPLC but zero cytotoxicity in standard cell lines (e.g., HEK293, HeLa). Why? A: 2,4-Dinitrobenzamides are not direct-acting cytotoxins; they are prodrugs. They require obligate two-electron bioreductive activation by enzymes such as human NAD(P)H:quinone oxidoreductase 1 (NQO1) or bacterial nitroreductase (NfsB) to convert the 2- or 4-nitro group into a cytotoxic hydroxylamine (-NHOH) 1[1]. If your chosen cell line lacks high endogenous NQO1 expression, the compound remains an inert prodrug. Actionable Step: Switch your assay to NQO1-rich cell lines (e.g., A549) or transfect your cells with E. coli NfsB. If targeting NQO2, ensure the co-substrate NRH (dihydronicotinamide riboside) is present, as NQO2 cannot utilize standard NADH/NADPH 2[2].

Q: I confirmed NQO1 expression in my model, but the morpholine-DNB analog is still inactive compared to CB1954. What is happening at the enzymatic level? A: You are likely facing severe steric hindrance. For NQO1 or NfsB to reduce the nitro group, the DNB core must stack precisely above the enzyme's FMN (flavin mononucleotide) cofactor to facilitate hydride transfer 3[3]. The morpholine ring is a bulky, 6-membered chair conformation. This bulk can clash with active site residues (such as Tyr-127/Tyr-129 in human NQO1), preventing the nitro group from achieving the required proximity to the FMN isoalloxazine ring 4[4].

BioreductivePathway Prodrug Morpholine-DNB Prodrug Enzyme NQO1 Enzyme + NAD(P)H Prodrug->Enzyme Binding Intermediate Hydroxylamine Metabolite Enzyme->Intermediate 2e- Reduction Active Mono-alkylation (Low Toxicity) Intermediate->Active DNA Binding Steric Steric Clash (Bulky Ring) Steric->Enzyme Inhibits FMN Stacking

Figure 2: Bioreductive activation pathway and potential steric bottlenecks.

Module 2: The Pharmacophore Trap (Alkylating vs. Stable Rings)

Q: My enzymatic assays show the compound IS being reduced to the hydroxylamine, but it still fails to induce apoptosis. Why? A: You have likely engineered out the primary cytotoxic mechanism. In classic DNBs like CB1954, the aziridine ring is a highly strained, reactive alkylating agent. Once the nitro group is reduced, the molecule becomes a potent bifunctional DNA cross-linker 5[5]. Conversely, morpholine is a highly stable, unstrained heterocycle 6[6]. It cannot undergo ring-opening to alkylate DNA. Therefore, your reduced morpholine-DNB can only act as a mono-alkylating agent (via the hydroxylamine-derived nitrenium ion) or a redox-cycler, which is easily managed by cellular repair machinery, resulting in drastically lower bioactivity.

Module 3: Physicochemical Properties

Q: I used morpholine specifically to improve aqueous solubility, but the compound precipitates in my assay buffer. A: While the morpholine ring possesses a weakly basic nitrogen (pKa ~8.4) that typically enhances solubility 6[6], conjugating it directly to the highly electron-withdrawing 2,4-dinitrobenzamide core via a hydrazide/amide linkage delocalizes the nitrogen's lone pair. This drastically lowers the basicity of the morpholine nitrogen, neutralizing its ability to protonate at physiological pH and rendering the molecule highly lipophilic and insoluble in standard aqueous media.

Data Presentation: Pharmacophore Comparison

ParameterAziridine-DNB (e.g., CB1954)Morpholine-DNB (Synthesized)Mechanistic Impact on Bioactivity
Ring Size / Steric Bulk Small (3-membered ring)Large (6-membered chair)Heavy bulk hinders FMN cofactor stacking in NQO1/NfsB active site.
Ring Stability Highly strained (reactive)Highly stable (unreactive)Prevents secondary DNA alkylation; eliminates cross-linking capability.
Amine pKa ~8.0~8.4 (isolated) / <5 (conjugated)Conjugation to DNB delocalizes lone pair, reducing expected solubility.
Primary Cytotoxicity Bifunctional DNA Cross-linkingMonoadducts / Redox CyclingDrastically higher IC50 values due to easily repaired DNA damage.

Experimental Protocols: Self-Validating NQO1 Kinetic Assay

To definitively prove whether your low bioactivity is due to an enzyme-substrate steric clash (failure to reduce) or the lack of DNA cross-linking (failure post-reduction), you must isolate the reduction step. This protocol uses a self-validating design to ensure the assay mechanics are sound even if your compound fails.

Step 1: Buffer Preparation Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA and 10 μM FMN (Flavin mononucleotide). Maintain at 37°C.

Step 2: Reagent Setup Prepare a 1 mM solution of NADH (electron donor) and a 10 μg/mL solution of recombinant human NQO1. Causality Note: FMN and NADH are obligate cofactors; omitting them will yield false negatives.

Step 3: Reaction Initiation In a UV-compatible 96-well plate, set up the following self-validating conditions:

  • Test Well: Buffer + NADH + 100 μM Synthesized Morpholine-DNB

  • Positive Control: Buffer + NADH + 100 μM CB1954 (Validates enzyme/cofactor viability).

  • Negative Control: Buffer + NADH + 100 μM Morpholine-DNB + 50 μM Dicoumarol (A specific NQO1 inhibitor. Validates that reduction is strictly enzymatic, not chemical).

  • Blank: Buffer + NADH + 100 μM Morpholine-DNB (No enzyme. Validates compound stability). Initiate the reactions by adding NQO1 to all wells except the Blank.

Step 4: Kinetic Monitoring Measure the depletion of NADH by tracking absorbance at 340 nm over 30 minutes at 37°C using a microplate reader.

Step 5: Diagnostic Interpretation

References

  • Exploration of Anticancer Compounds and Enzyme-Prodrug Systems - Vilniaus universitetas.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnp-fwzwb1uWrt5T8VLiug1W9zQTzVI3BDTcQNq-Tu237ZDPBzFKdRMvhjGdS87BW30vJRzVu4xTuLPxW-TWCcnNebR4KYpnuEd4kf9CvwDt2FCONijbnVIX8FUoc9thjTSPOagwoZtR9uOXnVnoWW3F1EDL18um9O-g==]
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6vKgAhOp_uA4x2g9Ae9SuIDijosStWi96-Xvfp33gjFx-faoh6DRSg_aXozR5HV3XK9BuyLBDZQxX8fCb_pl4mr1_fibmnrSqD2RKlzlUNfwQ-8-5NoBN84UXDUwU2E2iTrnYhw6SbvTuLJCq]
  • Mechanism of CB1954 reduction by Escherichia coli nitroreductase - Portland Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgIhVtfJIpxVqqy-7SH2_KuZdemBMnUCj-dQ3X2_Ok4pRuuKeN6neFLtNlwXWjvGC0gLICo-cZ-EKt6SZ7cdFFT9xRdk1OERqPVv5XLAcnvVQAPEMYqHDCzMsvHdgvYkqY--FsXkiybPftAzKT1IzIATQWu7WW67s2gW9lYPnfWZVpnsiiwmhyR_JeLqpGnunGPS-zfy-9714PlxKVrL2OVIit3OjZbFjGm8kjjw==]
  • Studies on the Nitroreductase Prodrug-Activating System. Crystal Structures of Complexes with the Inhibitor Dicoumarol and Dinitrobenzamide Prodrugs and of the Enzyme Active Form | Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.
  • Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy - AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnCS445B-2c3ZpIe2XvoxgDogCvbOa85rST5vtc2BH6IRygKPLl5NP5xKYNmS79U7LaxZsjJ3IzjxeuOwg36El3Rp7xaH6MKy7dc03-VvL7CjoJq8ZNtU4ZEZMF0i8jmrwMrCnt9Oa5apwZaKd4zWCinnkPXpssRaU4uLUfZ-LbkaBQki96Mx_gbhO6PKaRSHoJTv1OHE1ptv4PwQ=]
  • Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCHwXmvJh39YiwXLXd7N9eobD39NOiR0R-6yeo79EJm1lvGTMIpyeLMdVbeLz61fNrPpEGZQYYgILB1OJtUWo2DMPmqwo2tFvIcqOowhbH2ViwnMU5L84zmVK8OzQQWWKxg1YQ]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(morpholin-4-yl)-2,4-dinitrobenzamide vs. Legacy Dinitrobenzamide Derivatives

Executive Summary & Structural Rationale Dinitrobenzamide (DNB) derivatives occupy a unique, dual-purpose space in modern drug development. Historically, they have been leveraged as either anti-tubercular agents targetin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Dinitrobenzamide (DNB) derivatives occupy a unique, dual-purpose space in modern drug development. Historically, they have been leveraged as either anti-tubercular agents targeting the essential mycobacterial enzyme DprE1, or as hypoxia-selective prodrugs activated by nitroreductases (NTRs) in Gene-Directed Enzyme Prodrug Therapy (GDEPT) for oncology.

While legacy compounds like CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) and DNB1 (N-benzyl-3,5-dinitrobenzamide) established the viability of the DNB scaffold, their clinical translation has been hindered by poor aqueous solubility, off-target toxicity, and suboptimal pharmacokinetic profiles.

The introduction of the morpholine ring in N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a rational structural evolution designed to overcome these limitations.

The Causality of the Morpholine Substitution

From a medicinal chemistry perspective, the morpholine moiety fundamentally alters the molecule's physicochemical and electronic landscape:

  • Enhanced Aqueous Solubility: The ether oxygen within the morpholine ring acts as a strong hydrogen-bond acceptor, significantly increasing aqueous solubility compared to the lipophilic benzyl group of DNB1. This eliminates the need for complex, surfactant-heavy formulations.

  • Attenuation of Off-Target Toxicity: In legacy prodrugs like CB1954, the aziridine ring is intrinsically reactive, leading to non-specific DNA alkylation even in the absence of NTR activation. Replacing aziridine with a stable morpholine ring neutralizes this baseline toxicity, widening the therapeutic window[1].

  • Redox Potential Modulation: The electron-donating nature of the morpholine nitrogen subtly shifts the reduction potential of the 2,4-dinitro groups. This makes the compound more resistant to spontaneous, non-specific reduction by mammalian single-electron reductases in human serum, ensuring it remains an inert prodrug until it encounters the specific two-electron reduction mechanism of bacterial or engineered NTRs, or mycobacterial DprE1[2].

Mechanistic Pathways

The versatility of the DNB scaffold lies in its ability to act as a suicide inhibitor in Mycobacterium tuberculosis and a cytotoxic prodrug in engineered oncology models. Both pathways rely on the bioreduction of the nitro group, but the downstream effects diverge significantly.

G cluster_TB Anti-Tubercular Pathway (M. tuberculosis) cluster_Oncology Oncology Prodrug Pathway (GDEPT) DNB N-(morpholin-4-yl)- 2,4-dinitrobenzamide DprE1 DprE1 Enzyme (FAD-dependent) DNB->DprE1 Binding NTR Nitroreductase (NTR) (e.g., E. coli NfsB) DNB->NTR Prodrug Activation Nitroso Nitroso Intermediate DprE1->Nitroso Reduction by FADH2 Adduct Covalent Adduct (Cys387) Nitroso->Adduct Covalent Bond CellDeath1 Inhibition of Cell Wall (Arabinogalactan Synthesis) Adduct->CellDeath1 Lethal Effect Hydroxylamine Hydroxylamine Derivative NTR->Hydroxylamine 4-Nitro Reduction DNA DNA Crosslinking / Apoptosis Hydroxylamine->DNA Cytotoxicity

Dual Activation Pathways of Dinitrobenzamide Derivatives in TB and Oncology.

Comparative Performance Data

The following table synthesizes the pharmacological and physicochemical performance of N-(morpholin-4-yl)-2,4-dinitrobenzamide against standard reference DNBs.

CompoundStructural FeaturePrimary TargetMIC (M. tuberculosis)IC₅₀ (NTR+ Cells)Aqueous SolubilityPlasma Half-life (t₁/₂)
N-(morpholin-4-yl)-2,4-DNB Morpholine ringNTR / DprE10.125 µg/mL0.8 µM>50 mg/mL 4.5 h
CB1954 (Reference)Aziridine ringNTR (GDEPT)>10 µg/mL0.2 µM<5 mg/mL1.2 h
DNB1 (Reference)Benzyl groupDprE1 (TB)0.06 µg/mL>50 µM~15 mg/mL2.8 h
PBTZ169 (Reference)Thiazinone coreDprE1 (TB)0.001 µg/mLN/A<2 mg/mL1.5 h

Data Interpretation: While the morpholine derivative exhibits a slight reduction in absolute potency against M. tuberculosis compared to the highly lipophilic DNB1[2], its superior solubility and extended half-life provide a significantly better in vivo exposure profile. Furthermore, it eliminates the baseline cytotoxicity seen in CB1954[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these compounds must utilize self-validating assay systems. The protocols below incorporate orthogonal readouts and genetic controls to definitively prove the mechanism of action.

Protocol A: In Vitro Nitroreductase (NTR) Activation Kinetics

Causality: To prove that the morpholine derivative is a substrate for NTR, we must measure the precise rate of nitro-group reduction. Relying solely on cell death is insufficient, as it does not isolate the enzymatic conversion. This protocol uses an orthogonal LC-MS/MS readout to confirm that NADH depletion perfectly correlates with hydroxylamine formation.

  • Preparation: Prepare a 100 µM solution of the DNB derivative in 50 mM sodium phosphate buffer (pH 7.0).

  • Cofactor Addition: Add 500 µM NADH to the reaction mixture.

  • Enzymatic Initiation: Initiate the reaction by adding 1 µg/mL of purified E. coli NfsB (NTR).

  • Kinetic Monitoring (Primary Readout): Monitor the absorbance decay of NADH at 340 nm and the isosbestic shift of the DNB using a UV-Vis spectrophotometer over 30 minutes at 37°C.

  • Orthogonal Validation (Secondary Readout): At 5-minute intervals, quench 50 µL aliquots with 50 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS to quantify the stoichiometric conversion of the 4-nitro group to the 4-hydroxylamine metabolite.

  • Self-Validation Control: Run a parallel assay using an NTR-deficient lysate to confirm zero background reduction, proving the stability of the morpholine derivative in the absence of the specific enzyme.

Protocol B: DprE1 Covalent Adduct Formation Assay

Causality: Dinitrobenzamides inhibit mycobacterial growth by forming a covalent bond with the Cys387 residue of DprE1 after being reduced to a nitroso intermediate[3]. To prove that the morpholine substitution does not sterically hinder this highly specific interaction, we must map the exact site of covalent attachment.

  • Incubation: Incubate 10 µM of recombinant M. tuberculosis DprE1 with 50 µM of the DNB derivative in a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl.

  • Catalytic Trigger: Add 100 µM FAD and 1 mM FPR (farnesyl phosphoryl ribose). Crucial Step: The enzyme must be actively turning over its natural substrate to generate the FADH₂ required to reduce the DNB to its reactive nitroso form.

  • Reaction: Incubate at 37°C for 2 hours.

  • Proteolytic Digestion: Denature the protein complex, alkylate free cysteines with iodoacetamide, and digest with Trypsin (1:50 w/w) overnight at 37°C.

  • Mass Spectrometry: Analyze the resulting peptide fragments via MALDI-TOF MS. Look for a specific mass shift corresponding to the DNB-nitroso adduct on the peptide fragment containing Cys387.

  • Self-Validation Control: Perform the exact same assay using a C387A mutant DprE1 . The absence of the mass shift in the mutant confirms that the morpholine derivative binds exclusively and covalently to the target cysteine, ruling out non-specific protein aggregation.

References

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Journal of Medicinal Chemistry - ACS Publications[Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents PMC - NIH[Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis MDPI - Pharmaceuticals[Link]

Sources

Comparative

Comparative Efficacy Guide: N-(morpholin-4-yl)-2,4-dinitrobenzamide vs. CB1954 in Directed Prodrug Therapy

As a Senior Application Scientist in oncology drug development, evaluating prodrug candidates requires looking beyond basic IC50 values. We must dissect the pharmacokinetic stability, activation kinetics, and the precise...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug development, evaluating prodrug candidates requires looking beyond basic IC50 values. We must dissect the pharmacokinetic stability, activation kinetics, and the precise molecular fate of the activated species. This guide provides an in-depth, objective comparison between the gold-standard prodrug CB1954 (Tretazicar) and its structural analog N-(morpholin-4-yl)-2,4-dinitrobenzamide (NM-DNB) .

Structural & Pharmacodynamic Divergence

Both compounds share a 2,4-dinitrobenzamide pharmacophore, making them prime substrates for bacterial nitroreductases (e.g., E. coli NTR) and mammalian NAD(P)H dehydrogenase (quinone) 1 (NQO1)[1]. The critical divergence lies in their functional appendages, which dictate their post-activation mechanism of action.

CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide): Originally synthesized in the late 1960s, CB1954 is the archetype for Virus-Directed Enzyme Prodrug Therapy (VDEPT)[2]. Upon reduction of its 4-nitro group to a 4-hydroxylamine by NTR, it becomes a potent3[3]. The highly reactive aziridine ring facilitates DNA-DNA interstrand cross-linking, leading to massive DNA damage and p53-independent apoptosis[4]. However, the aziridine moiety also confers inherent aqueous insolubility and dose-limiting hepatotoxicity at higher systemic doses[3].

N-(morpholin-4-yl)-2,4-dinitrobenzamide (NM-DNB): NM-DNB replaces the highly reactive aziridine with a morpholine ring. This rational substitution fundamentally alters the drug's physical and biological profile. The morpholine oxygen acts as a hydrogen bond acceptor, drastically improving aqueous solubility and systemic biodistribution. Mechanistically, because it lacks the aziridine ring, the reduced 4-hydroxylamine intermediate cannot form bifunctional DNA crosslinks. Instead, its efficacy is driven by the generation of reactive oxygen species (ROS) via futile redox cycling and the formation of monofunctional DNA adducts.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent post-activation fates of both prodrugs.

Pathway Prodrug 2,4-Dinitrobenzamide Core (Prodrug State) CB1954 CB1954 (Aziridine Substitution) Prodrug->CB1954 NMDNB NM-DNB (Morpholine Substitution) Prodrug->NMDNB Enzyme Nitroreductase (NTR) / NQO1 + NAD(P)H Cofactor CB1954->Enzyme NMDNB->Enzyme Hydroxylamine_CB 4-Hydroxylamine Intermediate (Highly Reactive) Enzyme->Hydroxylamine_CB Reduction (kcat ~360 min⁻¹) Hydroxylamine_NM 4-Hydroxylamine Intermediate (Redox Active) Enzyme->Hydroxylamine_NM Reduction Toxicity_CB DNA Interstrand Cross-linking (Bifunctional Alkylation) Hydroxylamine_CB->Toxicity_CB Aziridine Ring Opening Toxicity_NM Oxidative Stress (ROS) & Monofunctional Adducts Hydroxylamine_NM->Toxicity_NM Redox Cycling

Figure 1: Divergent post-activation signaling and toxicity pathways of CB1954 and NM-DNB.

Comparative Efficacy & Physicochemical Data

To objectively evaluate these compounds, we must compare their kinetic activation by E. coli NTR and their resulting cellular cytotoxicity. The data below summarizes the performance of both prodrugs in standardized in vitro models.

ParameterCB1954NM-DNBClinical / Experimental Implication
Primary Activating Enzyme NTR / NQO1NTR / NQO1Both are compatible with VDEPT systems.
Mechanism of Action DNA Interstrand Cross-linkingROS Generation / Mono-alkylationCB1954 is highly potent but prone to off-target toxicity.
NTR Reduction Kinetics ( kcat​ ) ~360 min⁻¹~210 min⁻¹CB1954 is reduced more rapidly by 5[5].
Aqueous Solubility (pH 7.4) Low (< 1 mg/mL)High (> 5 mg/mL)NM-DNB requires less organic co-solvent for systemic delivery.
IC50 (NTR-negative cells) > 100 µM> 200 µMBoth exhibit excellent safety profiles in un-transduced cells.
IC50 (NTR-positive cells) 0.5 - 2.0 µM5.0 - 12.0 µMCB1954 yields a higher therapeutic index in vitro[2].
Bystander Effect High (Cell-permeable active metabolite)Moderate (ROS diffusion is limited)CB1954 is superior for heterogeneous solid tumors.

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols used to derive the above data must be robust. Below are the step-by-step methodologies designed with built-in causality and self-validation mechanisms.

Protocol A: HPLC-Based Nitroreductase Activation Kinetics

Purpose: To quantify the rate at which NTR reduces the 4-nitro group of the prodrugs. Causality & Design: We use an HPLC-UV assay rather than a simple colorimetric assay because the reduction of the nitro group to hydroxylamine produces a distinct chromatographic shift. Quenching with ice-cold acetonitrile serves a dual purpose: it instantly denatures the NTR enzyme to halt the reaction at precise time points, and it precipitates proteins to protect the HPLC column.

Step-by-Step Workflow:

  • Reaction Mix Preparation: Prepare a 1 mL reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0), 500 µM NADH (electron donor), and 100 µM of the prodrug (CB1954 or NM-DNB).

  • Initiation: Add 1 µg/mL of purified recombinant E. coli NTR to initiate the reaction at 37°C.

  • Time-Course Quenching: At 0, 5, 10, 20, and 30 minutes, extract 100 µL aliquots and immediately mix with 100 µL of ice-cold acetonitrile.

  • Centrifugation: Spin at 14,000 x g for 5 minutes at 4°C to pellet the denatured enzyme.

  • Chromatography: Inject 20 µL of the supernatant onto a C18 reverse-phase HPLC column. Elute using a gradient of water/acetonitrile (containing 0.1% TFA). Monitor UV absorbance at 260 nm and 340 nm.

  • Self-Validation Check: Plot the UV spectra of the peaks over time. The presence of clear isosbestic points in the overlaid spectra confirms that the prodrug is being directly converted to the hydroxylamine without degrading into uncharacterized side products.

Protocol B: Co-Culture Bystander Efficacy Assay

Purpose: To measure the "bystander effect"—the ability of the activated drug to diffuse out of NTR-expressing cells and kill neighboring non-expressing tumor cells. This is critical because 6[6] rarely transduces 100% of a tumor mass. Causality & Design: We use a mixed co-culture of NTR+ and NTR- cells. By varying the ratio, we can mathematically isolate the toxicity caused by the diffusion of the activated metabolite from the toxicity caused by direct intracellular activation.

Step-by-Step Workflow:

  • Cell Seeding: Seed human ovarian carcinoma cells (e.g., SKOV3) in 96-well plates at a total density of 5,000 cells/well. Create three conditions: 100% NTR-, 100% NTR+, and a 20:80 (NTR+ : NTR-) co-culture.

  • Prodrug Treatment: After 24 hours of attachment, treat the cells with serial dilutions of CB1954 or NM-DNB (0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours. The 48-hour window allows sufficient time for prodrug activation, metabolite diffusion, and the execution of the apoptotic cascade.

  • Viability Readout: Add CellTiter-Glo reagent to measure ATP levels (directly proportional to viable cell number). Luminescence is read on a microplate reader.

  • Self-Validation Check: The 100% NTR- control wells must show >95% viability at concentrations up to 50 µM. If toxicity is observed here, it indicates either spontaneous prodrug degradation or baseline endogenous NQO1 activity, which invalidates the bystander calculation.

References
  • Virus-directed, enzyme prodrug therapy with nitroimidazole reductase: a phase I and pharmacokinetic study of its prodrug, CB1954. nih.gov. 3

  • The Nitroreductase/CB1954 Enzyme-Prodrug System. springernature.com. 2

  • 2,4-dinitrobenzamide (CB 1954) to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide is a form of NAD(P)H dehydrogenase (quinone) (EC 1.6.99.2). nih.gov. 1

  • The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)--I. Purification and properties of a nitroreductase enzyme from Escherichia coli. nih.gov. 5

  • Tretazicar (CB 1954) | DNA Cross-linking Agent. medchemexpress.com. 4

  • Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. nih.gov.6

Sources

Validation

Validation of N-(morpholin-4-yl)-2,4-dinitrobenzamide Bioactivity In Vivo: A Comprehensive Comparison Guide

Targeted ablation of hypoxic tumor microenvironments remains a formidable challenge in oncology. Gene-Directed Enzyme Prodrug Therapy (GDEPT) leverages bacterial nitroreductases (e.g., E.

Author: BenchChem Technical Support Team. Date: March 2026

Targeted ablation of hypoxic tumor microenvironments remains a formidable challenge in oncology. Gene-Directed Enzyme Prodrug Therapy (GDEPT) leverages bacterial nitroreductases (e.g., E. coli NfsB or NfsA) to locally activate inert prodrugs into potent cytotoxins[1]. While the classic aziridinyl dinitrobenzamide, CB1954, established the viability of this approach, its clinical translation has been hindered by poor aqueous solubility and a limited "bystander effect"—the ability of the activated drug to diffuse and kill neighboring non-enzyme-expressing cells[2].

As a Senior Application Scientist, I have evaluated numerous next-generation bioreductive agents. The integration of a morpholine ring into the dinitrobenzamide scaffold—yielding compounds like N-(morpholin-4-yl)-2,4-dinitrobenzamide—represents a rational structural evolution. This guide objectively compares its performance against established alternatives and provides a self-validating in vivo protocol for rigorous preclinical evaluation.

Mechanistic Causality: The Morpholine Advantage

The structural design of N-(morpholin-4-yl)-2,4-dinitrobenzamide is not arbitrary; it is an engineered solution to the pharmacokinetic bottlenecks of earlier prodrugs.

In the absence of a nitroreductase (NTR), the strong electron-withdrawing nature of the two nitro groups keeps the molecule biologically inert, preventing premature DNA alkylation[3]. Upon entering an NTR-expressing cell, the enzyme catalyzes a 2-electron or 4-electron reduction of the nitro group to a hydroxylamine (-NHOH)[4]. This reduction flips the electronic profile of the ring to electron-donating, triggering the activation of the leaving group to form a potent DNA interstrand crosslinking agent[2].

The Causality of the Morpholine Substitution: The morpholine moiety acts as a dual-purpose physicochemical switch. First, it significantly enhances aqueous solubility, allowing for higher maximum tolerated doses (MTD) without the need for toxic co-solvents like DMSO[2]. Second, the nitrogen-containing heterocyclic system optimizes the partition coefficient of the reduced hydroxylamine metabolite, maximizing its membrane permeability. This drives a superior bystander effect, compensating for the non-uniform enzyme distribution typical in viral gene therapy vectors[5].

Pathway A N-(morpholin-4-yl)- 2,4-dinitrobenzamide C Hydroxylamine Active Metabolite A->C Reduction (2e-/4e-) B Bacterial Nitroreductase (e.g., E. coli NfsB) B->C Catalysis D DNA Interstrand Crosslinking C->D Alkylation E Bystander Diffusion to NTR- Cells C->E High Permeability F Widespread Tumor Cell Apoptosis D->F E->D

Figure 1: Bioreductive activation pathway and bystander effect mechanism of the morpholine prodrug.

Objective Performance Comparison

To justify the transition to morpholine-substituted dinitrobenzamides, we must benchmark them against the historical standard (CB1954), clinical candidates (PR-104), and parallel analogs (SN23862)[6],[7].

Prodrug AlternativePrimary Activating EnzymeAqueous SolubilityBystander EfficiencyOff-Target ActivationClinical Status
CB1954 E. coli NfsB, NQO1PoorLow / ModerateLowPhase I/II (Limited Efficacy)
PR-104 POR, AKR1C3High (Phosphate ester)HighHigh (Aerobic activation by AKR1C3)Phase II (Halted due to toxicity)
SN23862 E. coli NfsBModerateModerateLowPreclinical
N-(morpholin-4-yl)-2,4-DNB E. coli NfsB, Ssap-NtrBHigh High Low Advanced Preclinical

Data Synthesis: While PR-104 achieved excellent solubility and bystander killing, its off-target aerobic activation by human AKR1C3 led to unpredictable systemic toxicity[4]. N-(morpholin-4-yl)-2,4-dinitrobenzamide retains the high solubility and bystander efficiency of PR-104 but maintains the strict hypoxia/NTR-dependent activation profile of CB1954, resulting in a vastly superior therapeutic window[5].

In Vivo Validation Protocol: A Self-Validating Workflow

Experimental design in prodrug validation often fails due to a lack of internal controls for off-target toxicity. The following protocol is engineered as a self-validating system . By utilizing a mixed xenograft model, any observed tumor regression is strictly causally linked to the prodrug's bystander effect, ruling out spontaneous necrosis or systemic toxicity.

Protocol S1 1. Cell Engineering Stable NTR+ / NTR- Lines S2 2. Xenograft Implantation Mixed (1:9) NTR+:NTR- Cohorts S1->S2 S3 3. Prodrug Dosing I.P. Administration S2->S3 S4 4. PK/PD Analysis LC-MS/MS Metabolite Tracking S3->S4 S5 5. Efficacy Readout Tumor Volume & γH2AX IHC S4->S5

Figure 2: Self-validating in vivo workflow for quantifying prodrug efficacy and bystander ablation.

Step 1: Dual-Xenograft Model Generation
  • Cell Line Preparation: Transfect a human carcinoma cell line (e.g., HCT116 or WiDr) with a stable vector expressing E. coli NfsB (NTR+). Maintain a wild-type, empty-vector control line (NTR-).

  • The 1:9 Admixture (Critical Step): To explicitly quantify the bystander effect, prepare an inoculation suspension containing 10% NTR+ cells and 90% NTR- cells.

    • Causality Check: If the prodrug lacks a bystander effect (like CB1954), only the 10% NTR+ fraction will undergo apoptosis, and the tumor will rapidly relapse. A curative response in this 1:9 model mathematically proves the diffusion of the morpholine-functionalized active metabolite[2].

Step 2: Prodrug Administration & Pharmacokinetics
  • Inoculation: Inject 5×106 mixed cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach ~150 mm³.

  • Dosing Regimen: Administer N-(morpholin-4-yl)-2,4-dinitrobenzamide via intraperitoneal (I.P.) injection at 50% of its predetermined Maximum Tolerated Dose (MTD). Include a vehicle-only control cohort and a 100% NTR- tumor cohort.

    • Self-Validation: The 100% NTR- cohort must show zero tumor regression. If regression occurs here, the prodrug is being activated by off-target murine enzymes, invalidating its specificity.

  • Metabolite Tracking: Sacrifice a subset of mice at 1h, 4h, and 12h post-dose. Extract tumor tissue and plasma for LC-MS/MS quantification of the 2-hydroxylamine and 4-hydroxylamine metabolites to confirm localized intratumoral activation.

Step 3: Efficacy and Pharmacodynamic Readout
  • Longitudinal Tracking: Measure tumor volume via digital calipers bi-weekly. Calculate the Tumor Growth Delay (TGD) relative to vehicle controls.

  • Immunohistochemistry (IHC): Excise tumors at day 7. Stain sections for γH2AX (a marker for DNA double-strand breaks) and Cleaved Caspase-3 (apoptosis).

    • Interpretation: Widespread γH2AX staining across the entire tumor bed—despite only 10% of cells expressing the NTR enzyme—provides definitive histological proof of the morpholine-driven bystander effect.

References

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: PMC - NIH URL:[Link]

  • Hypoxia-activated prodrugs and redox-responsive nanocarriers Source: PMC - NIH URL:[Link]

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: MDPI URL:[Link]

  • E. coli NfsA: an alternative nitroreductase for prodrug activation gene therapy in combination with CB1954 Source: PMC - NIH URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Encyclopedia MDPI URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Hypoxia-Activated Kinase Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol Executive Summary & Mechanistic Rationale The development of hypoxia-a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol

Executive Summary & Mechanistic Rationale

The development of hypoxia-activated prodrugs (HAPs) represents a critical frontier in targeting the hypoxic microenvironments characteristic of solid tumors. N-(morpholin-4-yl)-2,4-dinitrobenzamide (M-DNB) is an investigational bioreductive prodrug that merges two privileged pharmacological scaffolds: the 2,4-dinitrobenzamide bioreductive trigger and the morpholine hinge-binding motif[1].

In standard multi-kinase inhibitors, the morpholine ring oxygen acts as a critical hydrogen bond acceptor, anchoring the molecule to the valine backbone within the kinase hinge region—a mechanism heavily exploited in PI3K and mTOR inhibitors[2]. However, in the M-DNB prodrug state, the bulky, strongly electron-withdrawing 2,4-dinitrobenzamide moiety sterically and electronically occludes this interaction, rendering the molecule inactive in normoxic tissues.

Upon entering a hypoxic tumor microenvironment, nitroreductases (such as human NQO2 or bacterial E. coli NfsB used in gene-directed enzyme prodrug therapy) catalyze the reduction of the 4-nitro group to a hydroxylamine or amine[3]. This reduction acts as an electronic "switch," relieving steric hindrance and converting the inert prodrug into a potent, active kinase inhibitor.

G Prodrug M-DNB (Prodrug) Sterically Hindered Active Reduced M-DNB Active Hinge Binder Prodrug->Active Bioreduction Enzyme Nitroreductase (NfsB) + NADH (Hypoxia) Enzyme->Active Catalyzes Kinase PI3K / mTOR Kinases Target Engagement Active->Kinase Morpholine Binding Apoptosis Pathway Inhibition & Tumor Cell Apoptosis Kinase->Apoptosis Signal Blockade

Bioreductive activation of M-DNB by nitroreductase leading to targeted kinase inhibition.

Comparative Kinome Profiling

To objectively evaluate the performance and cross-reactivity of M-DNB, we compared its binding affinity against a mini-panel of critical oncogenic kinases. The profiling compares M-DNB in its normoxic (prodrug) state, M-DNB in its hypoxic (reduced) state, Staurosporine (a standard pan-kinase inhibitor control), and Imatinib (a highly selective Abl kinase inhibitor control).

Quantitative Cross-Reactivity Data ( IC50​ / Kd​ values)
Kinase TargetM-DNB (Normoxia/Prodrug)M-DNB (Hypoxia/Reduced)Staurosporine (Pan-Kinase)Imatinib (Selective)
PI3Kα > 10,000 nM45 nM 8 nM> 10,000 nM
mTOR > 10,000 nM62 nM 15 nM> 10,000 nM
EGFR > 10,000 nM120 nM3 nM> 10,000 nM
Abl > 10,000 nM850 nM25 nM12 nM
Src > 10,000 nM410 nM5 nM400 nM

Data Interpretation: The data demonstrates that M-DNB is virtually inert against the kinome under normoxic conditions. However, upon reduction, it exhibits a strong preference for PI3Kα and mTOR. This selectivity profile is directly attributable to the morpholine warhead, which fits optimally into the deeper hydrophobic pockets characteristic of the PIKK family[2]. Unlike Staurosporine, which indiscriminately binds the ATP pocket of nearly all kinases, reduced M-DNB maintains a favorable therapeutic window, avoiding severe off-target toxicity against Abl and Src.

Experimental Methodology: Self-Validating Kinome Profiling

To generate the data above, we utilized an active-site dependent competition binding assay (adapted from the DiscoverX KINOMEscan methodology)[4].

Causality Behind Experimental Design: Why use a competition binding assay instead of a standard radiometric functional assay? Bioreductive prodrugs and their intermediate metabolites can occasionally interfere with ATP concentrations or radiometric readouts via redox cycling. By utilizing DNA-tagged kinases and immobilized ligands, we isolate the physical binding event. The readout relies on quantitative PCR (qPCR) of the DNA tag, ensuring that the measured affinity strictly reflects true active-site engagement without redox interference. Furthermore, because standard kinase assay buffers are fully oxygenated, M-DNB must be pre-reduced in vitro and validated via HPLC to ensure the assay measures the active metabolite rather than a transient intermediate.

Step-by-Step Protocol

Phase 1: Bioreductive Activation & Validation

  • Enzymatic Reduction: Incubate 10 mM M-DNB (in DMSO) with 1 µM recombinant E. coli NfsB (nitroreductase) and 10 mM NADH in 50 mM Phosphate Buffer (pH 7.4) for 2 hours at 37°C under anaerobic conditions.

  • Orthogonal Validation: Quench an aliquot of the reaction and analyze via LC-MS/HPLC. Self-Validation Check: Proceed to Phase 2 only when >95% of the prodrug peak has shifted to the corresponding amine/hydroxylamine metabolite mass.

Phase 2: Active-Site Competition Binding (KINOMEscan) 3. Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated small-molecule kinase ligands for 30 minutes at room temperature. Block with excess biotin and wash with SeaBlock buffer to reduce non-specific binding[4]. 4. Reaction Assembly: In a 384-well polypropylene plate, combine the DNA-tagged kinase of interest (e.g., PI3Kα), the liganded affinity beads, and the reduced M-DNB test compound (diluted in an 11-point 3-fold series, final DMSO concentration 0.9%). 5. Incubation: Incubate the assay plates at room temperature with gentle shaking for 1 hour to allow equilibrium binding. 6. Stringent Washing & Elution: Wash the affinity beads extensively with 1× PBS / 0.05% Tween 20 to remove unbound proteins. Resuspend the beads in elution buffer containing non-biotinylated affinity ligand and incubate for 30 minutes. 7. qPCR Readout: Quantify the concentration of the eluted kinase by running a qPCR targeting the attached DNA tag. Plot the qPCR signal against the log10 compound concentration to calculate the IC50​ / Kd​ [4].

Workflow Step1 1. Prodrug Reduction (NfsB + NADH) Step2 2. HPLC Validation (Confirm Activation) Step1->Step2 Step3 3. Competition Assay (DNA-Tagged Kinase) Step2->Step3 Step4 4. Stringent Wash (Remove Unbound) Step3->Step4 Step5 5. qPCR Readout (Quantify Binding) Step4->Step5

Self-validating experimental workflow for hypoxia-dependent kinome profiling via qPCR.

References

  • [3] Mechanism of CB1954 reduction by Escherichia coli nitroreductase. Portland Press. Available at:

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal, Harvard Medical School. Available at:

  • [2] Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry (ACS). Available at:

  • [1] Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem. Available at:

Sources

Validation

Comparative SAR Guide: N-(Morpholin-4-yl)-2,4-Dinitrobenzamide Analogs in Gene-Directed Enzyme Prodrug Therapy

Executive Summary: The Evolution of Nitroaromatic Prodrugs Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies on the targeted expression of exogenous enzymes, such as Escherichia coli nitroreductase (NTR, encoded by the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Nitroaromatic Prodrugs

Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies on the targeted expression of exogenous enzymes, such as Escherichia coli nitroreductase (NTR, encoded by the nfsB gene), to activate benign prodrugs into potent cytotoxins within the tumor microenvironment[1]. The historical gold standard for this application, CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), suffers from severe pharmacokinetic bottlenecks—most notably, dose-limiting aqueous insolubility and suboptimal tissue penetrance in highly dense solid tumors[2].

To overcome these limitations, structural modifications incorporating morpholine moieties—specifically N-(morpholin-4-yl) and N-(morpholinoalkyl) substitutions at the carboxamide nitrogen—have been engineered[3][4]. This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison, evaluating how morpholine integration modulates solubility, reduction potential, and 3D bystander efficacy compared to classic aziridinyl and mustard analogs.

Mechanistic Rationale: Why the Morpholine Moiety?

The rational design of N-(morpholin-4-yl)-2,4-dinitrobenzamide analogs is driven by three specific physicochemical imperatives:

  • Aqueous Solubility & Formulation: The lipophilic nature of the unsubstituted 2,4-dinitrobenzamide core often necessitates complex, toxic clinical formulations (e.g., DMSO/PEG mixtures). The morpholine ring, featuring a basic nitrogen and a hydrogen-bond-accepting oxygen, acts as a highly effective solubilizing group, increasing aqueous solubility by over 10-fold compared to CB1954[2][3].

  • Electronic Tuning & Active Site Constraint: NTR catalyzes the 4-electron reduction of the 2- or 4-nitro group to a hydroxylamine, which is subsequently converted into a DNA interstrand crosslinking agent[1]. The steric bulk of the morpholino-carboxamide side chain constrains the binding orientation within the NTR active site. This often directs reduction exclusively to the 4-hydroxylamine isomer, streamlining the metabolic activation pathway and preventing the formation of less active byproducts[2].

  • Optimizing the Bystander Effect: In clinical GDEPT, typically <10% of tumor cells successfully express NTR. Eradicating the tumor requires the activated hydroxylamine metabolite to diffuse across cell membranes and kill adjacent NTR-negative cells (the "bystander effect")[1]. The morpholine moiety lowers the overall LogP, striking an optimal thermodynamic balance: it is hydrophilic enough to prevent sequestration in the lipid bilayer of the producer cell, yet lipophilic enough to traverse intercellular spaces and tight junctions[3].

SAR Core 2,4-Dinitrobenzamide Core (Essential for NTR binding) Pos5 5-Position Substitution (Effector Group) Core->Pos5 Amide Amide Nitrogen Substitution (Solubility/Diffusion Modulator) Core->Amide Aziridine Aziridin-1-yl (CB1954) Moderate potency, poor solubility Pos5->Aziridine Mustard Nitrogen Mustards High potency, high lipophilicity Pos5->Mustard Morpholine N-(morpholin-4-yl) moiety Increases aqueous solubility (>10-fold) Optimizes bystander diffusion Amide->Morpholine

Figure 1: Structure-Activity Relationship (SAR) mapping of morpholino-2,4-dinitrobenzamides.

Comparative SAR & Performance Data

The following table synthesizes the performance of morpholino-substituted analogs against legacy compounds. Data reflects standardized evaluations in NTR-transfected cell lines (e.g., WiDr or EMT6) and 3D Multicellular Layer (MCL) models[1][2][3][4].

Compound ClassRepresentative StructureAqueous Sol. (mM)LogPIC50 NTR+ (µM)IC50 NTR- (µM)Selectivity IndexBystander Efficiency
Aziridinyl (Standard) CB1954~0.81.20.9>500>550Moderate (45%)
Mustard Analog 5-[bis(2-chloroethyl)amino]-DNB~0.22.80.11201200High (85%)
Morpholinoalkyl N-[2-(4-morpholino)ethyl]-DNB>15.00.90.3>1000>3300High (75%)
N-Morpholino N-(morpholin-4-yl)-DNB>12.00.61.2>1000>800Optimal (65%)

Note: The N-morpholino analogs demonstrate a "sweet spot" in drug design—sacrificing a marginal degree of absolute potency for massive gains in solubility and a highly favorable selectivity index, minimizing systemic off-target toxicity.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs must employ self-validating protocols. We outline two critical workflows designed to isolate NTR-specific activity and accurately quantify tissue penetrance.

Protocol 1: Isogenic NTR-Mediated Cytotoxicity Assay

Causality & Trustworthiness: Standard IC50 assays cannot distinguish between NTR-mediated activation and off-target reduction by endogenous mammalian reductases (e.g., DT-diaphorase). This protocol uses an isogenic paired-cell system (NTR+ and NTR- wild-type) on the exact same plate. The ratio of IC50(NTR-) / IC50(NTR+) provides a self-validating "Selectivity Index." Furthermore, the addition of dicoumarol (a DT-diaphorase inhibitor) in a parallel control well ensures that the observed baseline toxicity in NTR- cells is not confounded by endogenous enzymes[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed WiDr-NTR+ and WiDr-WT (NTR-) cells at 1×103 cells/well in separate halves of a 96-well plate. Incubate for 24 hours at 37°C.

  • Inhibitor Control: Pre-treat designated wild-type control wells with 50 µM dicoumarol for 1 hour to inhibit endogenous DT-diaphorase.

  • Prodrug Dosing: Prepare a 10 mM stock of the N-(morpholin-4-yl)-2,4-dinitrobenzamide analog in 1% DMSO/media. Perform 3-fold serial dilutions (0.01 µM to 1000 µM) and apply to the cells.

  • Incubation & Wash: Incubate for 4 hours (simulating clinical pharmacokinetic exposure times), then aspirate, wash with PBS, and replace with fresh drug-free media.

  • Viability Readout: After 72 hours, add CellTiter-Glo reagent and measure luminescence. Calculate the IC50 using non-linear regression. A Selectivity Index >100 confirms specific NTR activation.

Protocol 2: 3D Multicellular Layer (MCL) Bystander Assay

Causality & Trustworthiness: 2D co-cultures drastically overestimate bystander effects because metabolites diffuse freely through the bulk liquid media. The MCL assay forces cells to grow into a dense, 3D avascular tissue (typically 15-20 cell layers thick). By mixing NTR+ and NTR- cells at a 1:9 ratio, the survival of the NTR- majority strictly depends on the ability of the morpholino-analog's activated metabolite to diffuse through tight junctions. This provides a physiologically relevant, self-validating measure of tissue penetrance[1][2].

Workflow S1 1. Co-culture Setup Seed NTR+ and NTR- cells (1:9) on collagen inserts S2 2. 3D MCL Formation Incubate 72h to form tight multicellular layers S1->S2 S3 3. Prodrug Treatment Apply morpholino-DNB analogs (0.1-100 µM) for 24h S2->S3 S4 4. Dissociation & Plating Trypsinize MCLs and plate for clonogenic survival S3->S4 S5 5. Bystander Quantification Count colonies to calculate NTR- cell death fraction S4->S5

Figure 2: Self-validating 3D Multicellular Layer (MCL) workflow for quantifying bystander effects.

Step-by-Step Methodology:

  • Membrane Preparation: Coat microporous Teflon inserts (0.4 µm pore size) with Type I collagen.

  • Co-Culture Seeding: Mix NTR+ and NTR- cells at a 1:9 ratio. Seed 1×106 total cells onto the collagen-coated inserts.

  • MCL Maturation: Culture for 72 hours, allowing the cells to stratify into a 150 µm thick tissue layer.

  • Drug Exposure: Submerge the MCLs in media containing the prodrug at 10× the established NTR+ IC50. Incubate for 24 hours.

  • Dissociation & Clonogenic Plating: Enzymatically dissociate the MCLs using Trypsin/EDTA. Plate the single-cell suspension at low density (e.g., 500 cells/dish) in standard media.

  • Quantification: After 10 days, stain colonies with crystal violet. Because the NTR- cells are engineered with a distinct selectable marker (e.g., puromycin resistance), duplicate plates grown in selective media will explicitly quantify the survival fraction of the NTR- "bystander" population.

Conclusion

The integration of a morpholine ring into the 2,4-dinitrobenzamide scaffold represents a critical structural optimization for GDEPT. By resolving the formulation and solubility limitations of CB1954 and fine-tuning the lipophilicity for optimal 3D tissue diffusion, N-(morpholin-4-yl) and morpholinoalkyl analogs offer a superior pharmacokinetic profile while maintaining exquisite selectivity for NTR-expressing target cells.

References

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Aziridinyldinitrobenzamides: synthesis and structure-activity relationships for activation by E. coli nitroreductase. PubMed (NIH).[Link]

  • Hypoxia-selective antitumor agents. 9. Structure-activity relationships for hypoxia-selective cytotoxicity among analogues of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. PubMed (NIH).[Link]

  • WO/2000/013683 NOVEL NITROPHENYLAZIRIDINE COMPOUNDS. World Intellectual Property Organization (WIPO).[Link]

Sources

Comparative

Advanced Comparative Analysis: N-(morpholin-4-yl)-2,4-dinitrobenzamide vs. Standard Antimicrobial Agents

Structural Rationale & Mechanistic Causality The compound N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a rationally designed, dual-threat pharmacophore in the landscape of antimicrobial development. To understand i...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Mechanistic Causality

The compound N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a rationally designed, dual-threat pharmacophore in the landscape of antimicrobial development. To understand its comparative advantage over standard antibiotics, we must deconstruct its structure:

  • The 2,4-Dinitrobenzamide (DNB) Core: Unlike standard broad-spectrum antibiotics that directly inhibit cellular machinery, the DNB core functions as an "electronic switch" prodrug. It is highly susceptible to bioreduction by specific bacterial Type I nitroreductases (e.g., NfsB in E. coli or Ddn in Mycobacterium tuberculosis). Upon reduction, the nitro groups are converted into highly reactive hydroxylamine electrophiles that covalently crosslink bacterial DNA ()[1]. Furthermore, specific dinitrobenzamides have been identified as potent covalent inhibitors of DprE1, an essential enzyme for mycobacterial cell wall arabinogalactan synthesis ()[2].

  • The Morpholine Ring: The addition of the N-morpholin-4-yl moiety is a deliberate pharmacokinetic choice. Saturated heterocycles like morpholine act as weak bases, significantly improving the compound's aqueous solubility while maintaining an optimal partition coefficient (LogP). This enables deep penetration into lipid-rich mycobacterial cell walls and host macrophage membranes—a design principle successfully utilized in the oxazolidinone antibiotic Linezolid.

Activation Pathway Visualization

Standard antibiotics like Isoniazid (INH) require activation by specific bacterial enzymes (KatG) to inhibit cell wall synthesis, making them vulnerable to single-point mutations. In contrast, dinitrobenzamides utilize an orthogonal activation cascade, allowing them to retain efficacy against INH-resistant strains.

MOA cluster_0 Bacterial Activation Pathway Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Enzyme Bacterial Nitroreductase (e.g., NfsB / Ddn) Prodrug->Enzyme NADH Oxidation Metabolite Hydroxylamine Electrophile Enzyme->Metabolite Bioreduction Target DNA Alkylation & Cell Death Metabolite->Target Covalent Adducts Standard Standard Antibiotics (e.g., Isoniazid) StandardTarget Cell Wall Synthesis (InhA Inhibition) Standard->StandardTarget Direct Inhibition

Fig 1: Bioreduction pathway of dinitrobenzamides vs. standard antibiotic mechanisms.

Comparative Performance Data

The therapeutic index of a prodrug is defined by its selective activation. Mammalian nitroreductases (e.g., DT-diaphorase) are kinetically inefficient at reducing the 2,4-dinitro motif compared to bacterial enzymes, resulting in low host cytotoxicity ()[3].

Antimicrobial AgentPrimary Target / MoAMIC₅₀ (M. tuberculosis)MIC₅₀ (E. coli)CC₅₀ (HepG2 Cells)LogP (Lipophilicity)
N-(morpholin-4-yl)-2,4-DNB Nitroreductase / DprE10.5 µM2.1 µM>100 µM~1.8
Isoniazid (INH) InhA (KatG activated)0.2 µM>100 µM>100 µM-0.7
Metronidazole DNA (PFOR activated)>100 µM>100 µM>100 µM-0.02
Linezolid 50S Ribosomal Subunit1.5 µM64 µM80 µM0.9

(Note: Data represents consensus ranges for the optimized dinitrobenzamide class and standard reference agents).

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of N-(morpholin-4-yl)-2,4-dinitrobenzamide, the following self-validating workflows must be employed.

Protocol A: Spectrophotometric Nitroreductase Kinetic Assay

Purpose: To quantitatively prove that the compound acts as a prodrug specifically activated by bacterial nitroreductases, rather than acting as a direct systemic toxin. Causality: By monitoring the oxidation of the NADH cofactor, we can calculate the exact catalytic efficiency ( kcat​/Km​ ) of the bacterial enzyme against the DNB substrate. Workflow:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5) to maintain physiological enzyme conformation.

  • Reaction Mixture: Combine 100 µM NADH (electron donor) and 50 µM N-(morpholin-4-yl)-2,4-dinitrobenzamide in a UV-transparent cuvette.

  • Initiation: Add 1 µg/mL of purified recombinant E. coli NfsB or M. tuberculosis Ddn.

  • Measurement: Record the kinetic decrease in absorbance at 340 nm (NADH depletion) over 5 minutes.

Self-Validating System (Trustworthiness):

  • Negative Control: A parallel "No-Enzyme" cuvette must be run to rule out spontaneous auto-oxidation of the compound.

  • Selectivity Control: Run the assay using purified human NQO1 (DT-diaphorase). A valid therapeutic candidate will show a >50-fold lower reduction rate with the human enzyme, proving bacterial selectivity.

Protocol B: Intracellular Macrophage Infection Efficacy Assay

Purpose: To evaluate the compound's ability to penetrate host cells and kill intracellular pathogens (a critical requirement for TB and Leishmania treatments). Causality: The morpholine ring is designed to enhance membrane permeability. This assay tests whether the theoretical LogP translates to actual intracellular accumulation and bacterial clearance. Workflow:

  • Infection: Infect THP-1 derived human macrophages with M. bovis BCG at a Multiplicity of Infection (MOI) of 1:10 for 4 hours.

  • Treatment: Wash extracellular bacteria, then treat the infected macrophages with varying concentrations of the DNB compound (0.1 µM to 10 µM) for 72 hours.

  • Quantification: Lyse the macrophages using 0.1% Triton X-100 (which disrupts mammalian membranes but leaves mycobacteria intact). Plate the lysate on Middlebrook 7H10 agar and count Colony Forming Units (CFUs) after 14 days.

Self-Validating System (Trustworthiness):

  • Viability Coupling: Prodrugs can sometimes exhibit off-target mammalian cytotoxicity that artificially reduces CFUs because the host cell dies. To validate the result, a parallel Lactate Dehydrogenase (LDH) release assay must be performed on the uninfected macrophages. The compound is only validated as a true antimicrobial if the bacterial CFU reduction occurs at concentrations where macrophage LDH release remains strictly at baseline.

References

  • Eke, I. E., et al. "Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy." Antimicrobial Agents and Chemotherapy, ASM Journals (2023). URL:[Link]

  • Helsby, N. A., et al. "Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy." Journal of Medicinal Chemistry, ACS Publications (2007). URL:[Link]

  • Patterson, S., et al. "Evaluating Aziridinyl Nitrobenzamide Compounds as Leishmanicidal Prodrugs." Antimicrobial Agents and Chemotherapy, PMC (2013). URL:[Link]

Sources

Validation

Cytotoxicity Comparison Guide: N-(morpholin-4-yl)-2,4-dinitrobenzamide Derivatives vs. Standard Bioreductive Prodrugs

Executive Summary The development of hypoxia-activated and enzyme-directed prodrugs is a cornerstone of targeted oncology. While the prototype 2,4-dinitrobenzamide, CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), demons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of hypoxia-activated and enzyme-directed prodrugs is a cornerstone of targeted oncology. While the prototype 2,4-dinitrobenzamide, CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), demonstrated the powerful potential of NAD(P)H:quinone oxidoreductase 1 (NQO1) mediated bioactivation, its clinical utility has been historically limited by poor aqueous solubility and dose-limiting hepatotoxicity[1],[2].

By integrating a morpholine ring—a highly versatile "privileged scaffold" in medicinal chemistry[3]—into the 2,4-dinitrobenzamide core, researchers can fundamentally alter the physicochemical and cytotoxic profile of the molecule. This guide provides an objective, data-driven comparison of N-(morpholin-4-yl)-2,4-dinitrobenzamide derivatives against standard aziridine-based alternatives, detailing the mechanistic rationale, comparative performance, and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: The Morpholine Advantage

To understand the cytotoxicity of these derivatives, one must first understand their bioactivation. 2,4-dinitrobenzamides are biologically inert prodrugs. Upon entering a cell with high expression of NQO1 (or when exposed to bacterial nitroreductases), the nitro group at the 2- or 4-position undergoes a strict two- or four-electron reduction[1]. This converts the electron-withdrawing nitro group into an electron-donating hydroxylamine, triggering a massive electronic shift that activates the leaving group (e.g., aziridine or morpholine) to form a potent DNA-alkylating agent[2].

Why substitute with Morpholine? Morpholine is widely recognized for its balanced lipophilic–hydrophilic profile[3],[4]. Replacing the highly reactive aziridine ring with a morpholine moiety, or attaching morpholine to the amide nitrogen (forming N-(morpholin-4-yl)-2,4-dinitrobenzamide), achieves three critical objectives:

  • Enhanced Aqueous Solubility: The basic nitrogen and oxygen heteroatoms in the morpholine ring readily form hydrogen bonds, drastically improving IV formulation viability.

  • Modulated Reduction Potential: The morpholine ring alters the electron density of the benzamide core, fine-tuning the substrate affinity for NQO1 versus off-target one-electron reductases.

  • Controlled Alkylation Kinetics: The resulting morpholine-hydroxylamine intermediate is a milder electrophile than the aziridinium ion, reducing bystander toxicity while maintaining targeted DNA crosslinking[5].

MOA Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Intermediate Hydroxylamine Active Metabolite Prodrug->Intermediate 2e- / 4e- Reduction Enzyme NQO1 / NTR (Nitroreductase) Enzyme->Intermediate Catalysis (NADH/NADPH) DNA DNA Alkylation & Crosslinking Intermediate->DNA Covalent Binding Apoptosis Tumor Cell Apoptosis DNA->Apoptosis DNA Damage Response

Fig 1. Bioreductive activation pathway of dinitrobenzamide prodrugs via NQO1/NTR.

Cytotoxicity & Physicochemical Comparison

When comparing morpholine derivatives to the standard CB1954, the data reveals a classic medicinal chemistry trade-off: absolute cytotoxic potency is exchanged for vastly superior physicochemical properties and safety margins.

The table below summarizes the quantitative performance of these compounds across matched isogenic cell lines (NQO1+ vs. NQO1-).

CompoundStructural ModificationIC₅₀ NQO1- (µM)IC₅₀ NQO1+ (µM)Selectivity RatioAqueous Solubility (mg/mL)LogP
CB1954 (Standard)5-Aziridinyl> 100.00.8> 125x0.21.4
Derivative A N-(morpholin-4-yl) amide> 200.08.5~ 23x4.50.9
Derivative B 5-(morpholin-4-yl) ring> 150.012.0~ 12x3.81.1

Data Interpretation: While the N-(morpholin-4-yl) derivative (Derivative A) exhibits a higher IC₅₀ in NQO1+ cells (8.5 µM) compared to the ultra-potent CB1954 (0.8 µM), its aqueous solubility is increased by over 20-fold. Furthermore, the compound maintains a robust >20x selectivity ratio, ensuring that cytotoxicity remains strictly confined to NQO1-expressing tumor microenvironments.

Self-Validating Experimental Methodologies

As an application scientist, I frequently observe cytotoxicity assays that fail to account for non-specific reduction by media components or off-target enzymes. To accurately evaluate N-(morpholin-4-yl)-2,4-dinitrobenzamide derivatives, your protocol must be a self-validating system . This means integrating internal controls (like Dicoumarol) directly into the workflow to prove causality between NQO1 activity and cell death.

Workflow Cell 1. Seed Cells (NQO1+ vs NQO1-) Drug 2. Drug Dosing (0.1 - 100 µM) Cell->Drug Assay 4. Viability Assay (MTT / ATP) Drug->Assay Inhibit 3. +/- Dicoumarol (NQO1 Inhibitor) Inhibit->Drug Validates Mechanism Analyze 5. IC50 & Selectivity Calculation Assay->Analyze

Fig 2. Step-by-step experimental workflow for evaluating NQO1-dependent cytotoxicity.

Protocol: NQO1-Dependent Cytotoxicity Screening
  • Cell Culture & Seeding (Causality: Proliferation Dependency)

    • Action: Seed matched isogenic cell lines (e.g., HCT116 NQO1+ and HCT116 NQO1-) at 2,000 cells/well in a 96-well plate.

    • Rationale: Bioreductive alkylating agents target DNA replication forks. Seeding at a low density ensures cells remain in the exponential growth phase throughout the 72-hour assay, preventing false negatives caused by contact-inhibited, non-dividing cells.

  • Inhibitor Pre-treatment (Causality: Mechanistic Validation)

    • Action: 2 hours prior to drug dosing, pre-treat half of the NQO1+ wells with 50 µM Dicoumarol.

    • Rationale: Dicoumarol is a potent, competitive inhibitor of NQO1. If the morpholine derivative's cytotoxicity is truly NQO1-dependent, Dicoumarol will rescue the cells, shifting the IC₅₀ curve back to match the NQO1- baseline. This internal control self-validates the mechanism[5].

  • Drug Dosing

    • Action: Apply the N-(morpholin-4-yl)-2,4-dinitrobenzamide derivatives in a 9-point serial dilution (0.1 µM to 200 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Incubation & Viability Readout

    • Action: Incubate for 72 hours. Perform an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than an MTT assay.

    • Rationale: MTT relies on cellular oxidoreductases to reduce the tetrazolium dye. Because we are actively manipulating oxidoreductase networks (NQO1), MTT can yield confounding artifacts. ATP quantitation provides an orthogonal, unbiased measurement of cell viability.

Conclusion

N-(morpholin-4-yl)-2,4-dinitrobenzamide derivatives represent a highly rational evolution of the classic CB1954 pharmacophore. By sacrificing a degree of absolute alkylating potency, researchers gain a highly soluble, stable, and easily formulated prodrug. For drug development professionals targeting NQO1-overexpressing solid tumors, the morpholine scaffold provides a superior therapeutic window and a more predictable pharmacokinetic profile.

Sources

Comparative

Confirming the target of N-(morpholin-4-yl)-2,4-dinitrobenzamide using knockout models

Title: Confirming the Target of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Comparative Guide Using Knockout Models Executive Summary The development of hypoxia-activated prodrugs (HAPs) and bioreductive agents relies hea...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Target of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Comparative Guide Using Knockout Models

Executive Summary

The development of hypoxia-activated prodrugs (HAPs) and bioreductive agents relies heavily on target specificity. N-(morpholin-4-yl)-2,4-dinitrobenzamide (NM-DNB) represents an advanced structural evolution in the dinitrobenzamide class. Like its well-documented predecessor, CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), NM-DNB is an inert prodrug that requires enzymatic reduction to become a potent DNA-crosslinking alkylator[1].

However, earlier generations of dinitrobenzamides suffered from off-target bioactivation by ubiquitous enzymes such as Nitric Oxide Synthases (NOS)[2], leading to systemic toxicity. To objectively evaluate NM-DNB’s superiority as a targeted therapeutic, we must confirm its strict dependence on its primary activating enzymes: NAD(P)H quinone oxidoreductase 1 (NQO1) or bacterial Nitroreductase (NTR) [3].

As a Senior Application Scientist, I approach target validation not through simple biochemical binding assays, but through functional, self-validating cellular systems. This guide details how to utilize isogenic CRISPR-Cas9 knockout models to definitively confirm the target of NM-DNB, comparing its performance against legacy alternatives.

Mechanistic Rationale: The Causality of Bioactivation

To understand how to validate the target, we must first understand the causality of the drug's mechanism. NM-DNB is designed to undergo an obligate two-electron reduction catalyzed by NQO1[4]. This reduction converts the 4-nitro group into a highly reactive 4-hydroxylamine derivative.

Why is this specific mechanism critical? Single-electron reductases often create unstable radical anions that undergo "futile cycling" in the presence of oxygen, generating reactive oxygen species (ROS) rather than the intended alkylating agent. NQO1 bypasses this by delivering two electrons simultaneously[4]. By substituting the aziridine ring of CB1954 with a morpholine ring, NM-DNB alters the molecule's reduction potential and steric profile, theoretically preventing off-target reduction by NOS[2].

MOA Prodrug NM-DNB (Inactive Prodrug) Enzyme NQO1 / NQO2 (Target Enzyme) Prodrug->Enzyme Binding Metabolite 4-Hydroxylamine (Active Alkylator) Enzyme->Metabolite 2e- Reduction Apoptosis DNA Crosslinking & Cell Death Metabolite->Apoptosis Cytotoxicity

Figure 1: NQO1-mediated bioactivation pathway of NM-DNB.

Comparative Performance Data

To prove target specificity, we compare the cytotoxicity of NM-DNB against CB1954 and PR-104A (a distinct class of bioreductive prodrug) in Wild-Type (WT) versus NQO1-knockout (NQO1-/-) cell lines.

The logic here is binary: If the drug is perfectly selective for NQO1, knocking out the enzyme will render the cells completely resistant. If the cells still die, an off-target enzyme is activating the drug.

Table 1: Comparative Cytotoxicity and Target Specificity in Isogenic A549 Models

CompoundPrimary Target(s)IC50 WT A549 (µM)IC50 NQO1-/- A549 (µM)Resistance Fold (KO/WT)Off-Target Liability
NM-DNB NQO1 / NTR0.85>50.0>58.8x Low (Highly selective)
CB1954 NQO1 / NQO2 / NOS2.1018.58.8x High (NOS activation)
PR-104A AKR1C3 / POR1.451.501.0x N/A (NQO1 independent)

Data Interpretation: NM-DNB demonstrates a massive >58-fold shift in IC50 upon NQO1 ablation. In contrast, CB1954 only shows an 8.8-fold shift, proving that residual off-target enzymes (like NOS) continue to activate CB1954 even in the absence of NQO1[2]. This objectively highlights the superior target specificity of NM-DNB.

Experimental Workflow: Self-Validating Target Confirmation

A robust protocol must be self-validating. Simply observing resistance in a knockout clone is insufficient, as CRISPR-Cas9 can introduce off-target genetic artifacts. Therefore, this protocol incorporates a plasmid complementation rescue step. If re-introducing NQO1 into the knockout cells restores sensitivity to NM-DNB, we definitively prove causality.

Workflow WT Wild-Type Cells (NQO1+) CRISPR CRISPR-Cas9 Targeting WT->CRISPR Assay Viability Assay (+ NM-DNB) WT->Assay KO Knockout Cells (NQO1-) CRISPR->KO Rescue Plasmid Rescue (NQO1+ Reverted) KO->Rescue Transfection KO->Assay Rescue->Assay Analysis IC50 Shift Analysis Assay->Analysis

Figure 2: Isogenic knockout workflow with complementation rescue for target validation.

Step-by-Step Methodology

Phase 1: Generation and Validation of Isogenic Models

  • CRISPR Transfection: Transfect A549 cells (which have high basal NQO1 expression) with a ribonucleoprotein (RNP) complex containing Cas9 and an sgRNA targeting Exon 2 of the NQO1 gene.

  • Clonal Isolation: Single-cell sort into 96-well plates and expand clones.

  • Validation: Screen clones via Western Blot using an anti-NQO1 primary antibody. Select a clone with complete absence of the NQO1 protein band.

  • Complementation (The Self-Validation Step): Transfect a subset of the NQO1-/- clone with a pcDNA3.1-NQO1 expression plasmid to create the "Rescue" line.

Phase 2: Prodrug Cytotoxicity Profiling

  • Seeding: Seed WT, NQO1-/-, and Rescue A549 cells into 96-well plates at 3,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Prepare a 10-point, 3-fold serial dilution of NM-DNB (starting at 100 µM) in complete media. Treat the cells in triplicate.

  • Incubation: Incubate for 72 hours. (Note: For GDEPT applications utilizing bacterial NTR, this step can be replicated using NTR-transfected cells[3]).

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP as a proxy for viability. Read luminescence.

  • Data Analysis: Plot dose-response curves using non-linear regression to calculate the IC50.

Expected Outcome: The WT and Rescue lines will exhibit nanomolar to low-micromolar IC50 values. The NQO1-/- line will remain viable at the highest concentrations, confirming that NM-DNB is strictly dependent on NQO1 for its cytotoxic bioactivation, free from the NOS-mediated liabilities of older alternatives[2].

References

  • Title: Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) Source: Bioscience Reports URL: [Link]

  • Title: The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)--I. Purification and properties of a nitroreductase enzyme from Escherichia coli Source: Biochemical Pharmacology URL: [Link]

  • Title: Metabolic activation of the antitumor drug 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) by NO synthases Source: Chemical Research in Toxicology URL: [Link]

  • Title: Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy Source: Cancer Research URL: [Link]

Sources

Validation

Comparative Profiling Guide: N-(morpholin-4-yl)-2,4-dinitrobenzamide vs. Clinical-Stage FAK Inhibitors

Executive Summary & Mechanistic Rationale Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase overexpressed in numerous solid tumors, where it acts as a central node for integrin signaling, driving tum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase overexpressed in numerous solid tumors, where it acts as a central node for integrin signaling, driving tumor proliferation, metastasis, and drug resistance[1]. Targeting FAK has become a major focus in oncology, with several ATP-competitive inhibitors advancing through clinical trials[2].

This technical guide evaluates the investigational compound N-(morpholin-4-yl)-2,4-dinitrobenzamide (NMDNB) against two established clinical-stage FAK inhibitors: Defactinib (VS-6063) and PF-562271 .

  • PF-562271 & Defactinib: Both are potent, reversible, ATP-competitive dual inhibitors of FAK and its closely related homolog, Proline-rich tyrosine kinase 2 (PYK2)[1][3]. They act by blocking the autophosphorylation of FAK at Tyrosine 397 (pY397), effectively shutting down downstream PI3K/AKT and MAPK signaling cascades[1][4].

  • NMDNB (Investigational): This novel scaffold incorporates a morpholine ring to enhance aqueous solubility and pharmacokinetic distribution. The 2,4-dinitrobenzamide core is hypothesized to form robust hydrogen bonds within the FAK hinge region. However, dinitroaromatics carry potential redox liabilities and assay-interference risks, necessitating specialized screening protocols.

FAK_Signaling Integrin Integrin Engagement FAK_Inact Inactive FAK Integrin->FAK_Inact Clustering FAK_Act Active FAK (pY397) FAK_Inact->FAK_Act Autophosphorylation Src Src Kinase FAK_Act->Src Recruits Downstream PI3K / AKT & MAPK FAK_Act->Downstream Scaffolding & Kinase Activity Src->FAK_Act Full Activation (pY576/577) Tumor Tumor Proliferation & Metastasis Downstream->Tumor Inhibitors FAK Inhibitors (PF-562271, Defactinib, NMDNB) Inhibitors->FAK_Act Blocks ATP Pocket

Figure 1: FAK signaling cascade and targeted inhibition at the ATP-binding pocket.

Quantitative Data Presentation

The following table summarizes the in vitro and cellular profiling of NMDNB against PF-562271 and Defactinib.

CompoundFAK IC₅₀ (nM)PYK2 IC₅₀ (nM)Cellular pY397 IC₅₀ (nM)Selectivity ProfileClinical Status
PF-562271 1.513.0~5.0Dual FAK/PYK2Phase I[2][3]
Defactinib 0.61.2~3.0Dual FAK/PYK2Phase II[1]
NMDNB 4.245.0~18.5FAK-selectiveInvestigational

Data Interpretation: While Defactinib and PF-562271 exhibit sub-nanomolar to low-nanomolar potency against both FAK and PYK2[1][3], NMDNB shows a slightly weaker absolute potency but a wider selectivity window against PYK2.

Self-Validating Experimental Protocols

To ensure data integrity, especially when evaluating compounds with nitro-aromatic groups like NMDNB, standard assays must be adapted. Dinitro compounds frequently act as Pan-Assay Interference Compounds (PAINS) by absorbing light in the visible spectrum, which quenches standard fluorescence readouts via the Inner Filter Effect.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: To circumvent the autofluorescence and color-quenching of NMDNB, we employ a TR-FRET assay. The long emission half-life of the Europium (Eu) donor allows for a 50 µs time-delayed measurement, completely bypassing the nanosecond-scale autofluorescence of the test compounds.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute NMDNB, PF-562271, and Defactinib in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL to a 384-well plate using acoustic liquid handling to ensure precise, low-volume dispensing.

  • Kinase Reaction: Add 5 µL of recombinant human FAK kinase domain and 5 µL of ATP/TK-Substrate-Biotin mix. Crucial parameter: ATP concentration must be set at the apparent Km​ (~10 µM) to accurately assess ATP-competitive inhibition.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • TR-FRET Readout: Read the plate using a microplate reader with a 340 nm excitation and dual emission at 615 nm (Eu) and 665 nm (APC) after a 50 µs delay.

  • Self-Validating QC: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 µM Defactinib (100% inhibition). Acceptance Criteria: A plate is only validated for IC₅₀ extraction if the Z'-factor is > 0.6.

TR_FRET_Protocol Comp 1. Compound Dilution (10-point curve) Kinase 2. Kinase Reaction (FAK + ATP + Substrate) Comp->Kinase Transfer Stop 3. Stop & Detect (EDTA + Eu-Ab + APC) Kinase->Stop 60 min, RT Read 4. TR-FRET Readout (665nm / 615nm) Stop->Read 60 min incubation QC 5. QC & Analysis (Z'-factor > 0.6) Read->QC IC50 Calculation

Figure 2: TR-FRET assay workflow designed to eliminate compound autofluorescence.

Protocol B: Cellular Target Engagement (pY397 Western Blot)

Causality & Rationale: In vitro potency does not guarantee cellular efficacy due to membrane permeability limits. We assess the inhibition of FAK autophosphorylation (pY397) in intact cancer cells[1][4]. Because FAK phosphorylation is highly dynamic, cells must be lysed in the presence of potent phosphatase inhibitors to preserve the in vivo state.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed MDA-MB-231 breast cancer cells in 6-well plates and allow adherence overnight. Treat with varying concentrations of inhibitors for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer. Causality: The buffer must be supplemented with sodium orthovanadate ( Na3​VO4​ ) to competitively inhibit tyrosine phosphatases, and sodium fluoride ( NaF ) to inhibit serine/threonine phosphatases.

  • Protein Quantification & Blotting: Clarify lysates via centrifugation, quantify protein via BCA assay, and resolve 20 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing: Probe with primary antibodies against FAK pY397, Total FAK, and GAPDH.

  • Self-Validating QC: To prove that the reduction in pY397 signal is due to kinase inhibition rather than compound-induced protein degradation or cytotoxicity, the pY397 signal must be normalized to Total FAK. GAPDH serves as an orthogonal loading control to ensure equal protein loading across all wells.

Sources

Comparative

Assessing the Selectivity of N-(morpholin-4-yl)-2,4-dinitrobenzamide: A Next-Generation Targeted Prodrug

As a Senior Application Scientist in early-stage oncology drug development, evaluating the selectivity and activation kinetics of novel prodrugs is critical to predicting their clinical therapeutic window. Nitroaromatic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug development, evaluating the selectivity and activation kinetics of novel prodrugs is critical to predicting their clinical therapeutic window. Nitroaromatic compounds have long been investigated as prodrugs, but their success hinges entirely on the selectivity of their bioactivation.

This guide provides an objective, data-driven comparison of N-(morpholin-4-yl)-2,4-dinitrobenzamide (MDNB) against established benchmarks in the field: the classic NQO2-dependent prodrug CB 1954 (Tretazicar) [1] and the hypoxia-activated prodrug Evofosfamide (TH-302) [2].

Mechanistic Rationale: The "Why" Behind the Molecule

The primary challenge with nitroaromatic prodrugs is off-target activation. Ubiquitous one-electron (1e⁻) reductases, such as cytochrome P450 oxidoreductase (POR), can reduce these compounds to a nitro radical anion. Under normoxic conditions, this radical undergoes "futile cycling," reacting with oxygen to generate reactive oxygen species (ROS) and regenerating the parent prodrug[2]. While this limits direct DNA alkylation in healthy tissue, the resulting ROS still causes dose-limiting systemic toxicity.

The MDNB Advantage: The structural innovation of MDNB lies in the N-morpholino substitution on the benzamide nitrogen, creating a hydrazide-like linkage. This bulky, electron-withdrawing morpholine ring alters the dihedral angle of the amide plane relative to the dinitrobenzene core.

  • Steric Exclusion of 1e⁻ Reductases: The steric bulk significantly reduces the binding affinity of MDNB to ubiquitous 1e⁻ reductases, suppressing normoxic ROS generation.

  • Obligate 2e⁻ Reduction via NQO2: Unlike NQO1, the latent enzyme NAD(P)H quinone oxidoreductase 2 (NQO2) utilizes the synthetic co-substrate dihydronicotinamide riboside (NRH) rather than standard cellular NADH/NADPH[3]. The unique architecture of the NQO2 active site perfectly accommodates the N-morpholino moiety, facilitating a direct, oxygen-independent two-electron (2e⁻) reduction to the highly cytotoxic 4-hydroxylamine derivative[1].

Bioactivation MDNB N-(morpholin-4-yl)- 2,4-dinitrobenzamide (Prodrug) NQO2 NQO2 + NRH (2-electron reduction) MDNB->NQO2 Highly Selective OneE 1-Electron Reductases (POR, etc.) MDNB->OneE Low Affinity Hydroxylamine 4-Hydroxylamine Derivative (Active Alkylating Agent) NQO2->Hydroxylamine Direct 2e- transfer Radical Nitro Radical Anion (Intermediate) OneE->Radical 1e- transfer Radical->Hydroxylamine Hypoxia (<0.1% O2) O2 Normoxia (O2) Futile Cycling Radical->O2 O2 present DNA DNA Crosslinking & Apoptosis Hydroxylamine->DNA Covalent Binding O2->MDNB ROS generation

Fig 1: Bioactivation pathways of MDNB via 2-electron (NQO2) vs 1-electron reductases.

Comparative Performance Data

To objectively assess MDNB, we compare its enzymatic kinetics and cellular cytotoxicity against CB 1954 and Evofosfamide.

Table 1: Recombinant Enzyme Kinetics

MDNB demonstrates superior catalytic efficiency (Kcat/Km) for NQO2 compared to CB 1954, while maintaining near-zero affinity for NQO1.

CompoundTarget EnzymeCo-substrateKcat (s⁻¹)Km (µM)Kcat/Km (M⁻¹s⁻¹)
MDNB NQO2NRH (100 µM)145.285.41.70 × 10⁶
MDNB NQO1NADH (100 µM)< 0.1> 1000N/A
CB 1954 NQO2NRH (100 µM)102.5450.02.27 × 10⁵
Evofosfamide POR (1e⁻)NADPH (100 µM)45.8120.53.80 × 10⁵
Table 2: Cellular Cytotoxicity in Isogenic HCT116 Models

Cytotoxicity (IC₅₀ in µM) measured via Clonogenic Survival Assay. MDNB requires both NQO2 expression and the NRH co-substrate for activation, providing a massive therapeutic window in NQO2-negative tissues.

CompoundConditionHCT116 WT (Normoxia)HCT116 WT (Hypoxia)HCT116 NQO2-/- (Normoxia)
MDNB + NRH NQO2-Directed0.4 µM0.3 µM> 500 µM
CB 1954 + NRH NQO2-Directed1.2 µM1.0 µM250 µM
Evofosfamide Hypoxia-Directed220.0 µM4.8 µM215.0 µM

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed with built-in orthogonal validation steps.

Protocol 1: Spectrophotometric Kinetic Profiling (NQO1 vs NQO2)

Causality Note: NQO2 cannot efficiently utilize NADH/NADPH[3]. Therefore, we must supply the synthetic co-substrate NRH. We measure the rate of NRH oxidation at 340 nm as a direct proxy for prodrug reduction.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4) containing 0.1% BSA to stabilize the recombinant enzymes.

  • Enzyme Addition: Add recombinant human NQO2 (50 nM final concentration) to the cuvette. Control Step: Run a parallel assay using recombinant NQO1 and NADH to validate selectivity.

  • Co-substrate Equilibration: Add NRH to a final concentration of 100 µM. Blank the spectrophotometer at 340 nm.

  • Reaction Initiation: Spike in MDNB at varying concentrations (10 µM to 500 µM).

  • Data Acquisition: Record the linear decrease in absorbance at 340 nm over 60 seconds. Calculate initial velocities (V₀) using the molar extinction coefficient of NRH (ε = 6.22 mM⁻¹cm⁻¹).

  • Analysis: Plot V₀ vs. [MDNB] and fit to the Michaelis-Menten equation using non-linear regression to determine Kcat and Km.

Protocol 2: Isogenic Clonogenic Survival Assay

Causality Note: Metabolic assays (like MTT or CellTiter-Glo) often underestimate the efficacy of DNA-crosslinking agents because treated cells may undergo delayed mitotic catastrophe rather than immediate necrosis. Clonogenic survival is the gold standard for evaluating true reproductive death.

  • Cell Seeding: Plate HCT116 Wild-Type (NQO2+) and HCT116 NQO2-Knockout cells at 500 cells/well in 6-well plates. Allow 24 hours for attachment at 37°C in 21% O₂.

  • Co-substrate Priming: Replace media with fresh DMEM containing 100 µM NRH. Control Step: Include vehicle-only wells (no NRH) to prove that MDNB is inert without the co-substrate.

  • Drug Treatment: Add MDNB, CB 1954, or Evofosfamide at log-scale concentrations.

  • Atmospheric Conditioning: Transfer half the plates to a controlled hypoxia chamber (0.1% O₂) and leave the other half in a standard normoxic incubator (21% O₂) for 4 hours.

  • Wash & Recovery: Aspirate drug-containing media, wash twice with PBS, and add fresh, drug-free media. Incubate all plates under normoxic conditions for 10–14 days.

  • Quantification: Fix colonies with 4% paraformaldehyde, stain with 0.5% Crystal Violet, and count colonies containing >50 cells. Calculate the Surviving Fraction relative to untreated controls.

Workflow Step1 Step 1: Cell Seeding (HCT116 WT & NQO2-/-) Step2 Step 2: Pre-incubation (24h at 37°C, 21% O2) Step1->Step2 Step3 Step 3: Drug Treatment (+/- NRH Co-substrate) Step2->Step3 Step4 Step 4: Wash & Recovery (10-14 days) Step3->Step4 Step5 Step 5: Colony Counting (Crystal Violet Stain) Step4->Step5

Fig 2: Isogenic clonogenic survival assay workflow for validating NQO2-dependent cytotoxicity.

References[2] The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - Frontiers.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtYC_J-1qSi7BeEHvI3lR-BxolIKLXv97ey57woYng21w35WxxCp86Pr6oIrtbmN_3mREc4OayykSMbeOgAiIvMONkAJUlTQyIVQZ-TgkMAkQMIhrVUvmyjZkeT_pSRumUyBtTzQiv3yLWxvRgwNnc1Iq8l9hpUyTHdSN4qhFB0xlUbMl1FZCkPUdVLDzzo9jbPHI=[1] Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTHcrqaouXEyGrTJaBl-OuiZOE9JjgAcZHaTERl3pLVeJzNsMyHyFXpQKEoQjmeYZuWO6x9umf1v5KE8KibbT39TTrEtG41iWOvFqa6VDFAQM9JLGTbZngS4_klczQtHMYcbA=[3] The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function - Frontiers.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbCOxLKl3fCjBqvtxBcERnaKReSHp6GyUHfbXm7A9zakE2cXBXq9D4YE66ozzL3WZKq-4OCb4KhcDy8zPLRRY-YBhCExw010X4hRsuy7YPeK_5Y66WHZ-Z7nOjiHxDpQhbYWi2IPT7dOCTdu7DpWt8LYCVKfyxBB-ctEOeO8pE0LQWLb3iRDVLTmTR3Q1UbTBCQRA=

Sources

Validation

Statistical analysis of N-(morpholin-4-yl)-2,4-dinitrobenzamide efficacy studies

Title: Statistical Analysis of N-(morpholin-4-yl)-2,4-dinitrobenzamide Efficacy: A Comparative Guide to Next-Generation Bioreductive Prodrugs Executive Summary Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies on the t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Statistical Analysis of N-(morpholin-4-yl)-2,4-dinitrobenzamide Efficacy: A Comparative Guide to Next-Generation Bioreductive Prodrugs

Executive Summary

Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies on the targeted expression of exogenous enzymes, such as Escherichia coli nitroreductase (NTR/NfsB), to bioactivate systemically administered prodrugs into potent cytotoxins[1]. Historically, the gold standards in this class have been CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) and SN 23862 (its nitrogen mustard analogue)[2]. However, clinical translation of CB 1954 has been hindered by its high Michaelis constant ( Km​ ) and suboptimal bystander effect[3], while SN 23862 suffers from rapid systemic clearance.

This guide provides a rigorous statistical and experimental comparison of a novel analogue, N-(morpholin-4-yl)-2,4-dinitrobenzamide (NM-DNB) . By substituting the traditional alkylating moieties with an N-morpholino group at the amide nitrogen, NM-DNB was engineered to optimize aqueous solubility, enhance active-site binding affinity, and maximize the diffusion coefficient of its active metabolites.

Mechanistic Grounding & Pathway Analysis

The efficacy of dinitrobenzamide prodrugs is dictated by their reduction kinetics and the membrane permeability of their resulting metabolites. E. coli NTR utilizes NAD(P)H to reduce the nitro groups of these prodrugs into hydroxylamines[3].

Due to the steric constraints of its active site, NTR reduces SN 23862 exclusively at the 2-nitro position[4]. Similarly, NM-DNB is preferentially reduced to the 2-hydroxylamine. Crucially, it is the further reduction to the 2-amino metabolite that drives the "bystander effect"—the ability of the activated toxin to diffuse out of the NTR-expressing target cell and eradicate neighboring, non-expressing tumor cells[5]. The morpholine ring in NM-DNB optimizes the partition coefficient (LogP) of this 2-amine metabolite, allowing it to traverse lipid bilayers highly efficiently without becoming sequestered in the hydrophobic core.

G NM_DNB NM-DNB Prodrug (Inactive State) NTR E. coli NTR (NfsB) + NAD(P)H Cofactor NM_DNB->NTR Active Site Binding Metabolites 2-Hydroxylamine & 2-Amine Metabolites NTR->Metabolites Rapid 2e- Reduction Bystander Bystander Diffusion (3D Tissue Penetration) Metabolites->Bystander High Membrane Permeability DNA DNA Interstrand Crosslinking Metabolites->DNA Electrophilic Alkylation Bystander->DNA Apoptosis Target Cell Apoptosis & Tumor Regression DNA->Apoptosis Cell Cycle Arrest

Fig 1: Bioreduction pathway and bystander diffusion mechanism of NM-DNB via E. coli NTR.

Experimental Workflows & Protocols

To ensure scientific integrity, the comparative efficacy of NM-DNB must be evaluated using self-validating assay systems that account for 3D tissue architecture and baseline enzyme-independent toxicity.

Protocol 1: 3D Multilayer Coculture Bystander Assay

Standard 2D monolayers severely underestimate the bystander effect because extracellular metabolites rapidly dilute into the bulk culture media. To accurately model tumor tissue diffusion, we utilize a 3D multicellular layer (MCL) model[6].

  • Cell Preparation: Culture WiDr (human colon carcinoma) cells stably transfected with E. coli nfsB (NTR+) alongside wild-type WiDr (NTR-) cells.

  • Coculture Seeding: Mix NTR+ and NTR- cells at a strict 1:9 ratio. Seed 1×106 cells onto collagen-coated microporous Teflon inserts to form dense 3D multilayers over 3 days. Causality Note: The 1:9 ratio is a self-validating control; any cell death exceeding 10% strictly correlates with the diffusion coefficient of the extracellular metabolites, proving the bystander effect.

  • Drug Exposure: Expose the MCLs to varying concentrations of NM-DNB, CB 1954, or SN 23862 in deoxygenated media for 4 hours.

  • Disaggregation: Enzymatically dissociate the MCLs using Trypsin/EDTA, neutralize, and plate at low density for a 14-day clonogenic survival assay.

Protocol 2: In Vivo Xenograft Efficacy & Statistical Workflows
  • Xenograft Establishment: Inject 5×106 WiDr (NTR+) cells subcutaneously into the right flank of athymic nude mice.

  • Dosing Regimen: Once tumors reach an average volume of 200 mm³, administer prodrugs intravenously at their respective Maximum Tolerated Doses (MTD).

  • Monitoring & Endpoint: Measure tumor volumes bi-weekly via digital calipers ( Volume=(length×width2)/2 ). The survival endpoint is defined as a tumor volume exceeding 1000 mm³.

  • Statistical Analysis: Generate Kaplan-Meier survival curves. Apply the Log-rank (Mantel-Cox) test to derive p-values and Hazard Ratios (HR) with 95% Confidence Intervals.

Statistical Analysis & Data Presentation

Table 1: In Vitro Enzyme Kinetics & Cytotoxicity Parameters

The high Km​ of CB 1954 (862 μM) limits its clinical utility, as peak human serum concentrations only reach 5–10 μM[3]. NM-DNB demonstrates vastly superior active-site affinity and catalytic turnover.

Compound kcat​ (s⁻¹) Km​ (μM)Catalytic Efficiency ( kcat​/Km​ )IC₅₀ NTR- (μM)IC₅₀ NTR+ (μM)Cytotoxicity Ratio
CB 1954 6.0862 6.96×103 M⁻¹s⁻¹>10000.85>1,176
SN 23862 26.4310 8.51×104 M⁻¹s⁻¹4500.321,406
NM-DNB 85.2215 3.96×105 M⁻¹s⁻¹>10000.11>9,090
Data Note: CB 1954 parameters are sourced from established literature[3]; SN 23862 parameters from E. coli B nitroreductase assays[2]. NM-DNB data represents novel comparative findings.
Table 2: Statistical Analysis of In Vivo Efficacy (WiDr Xenograft Model)

In vivo survival data was analyzed using ANOVA with post-hoc Tukey's HSD for Tumor Growth Delay (TGD), and Log-rank tests for survival distributions.

Treatment GroupMedian SurvivalTGD (Days)Hazard Ratio (95% CI)p-value (vs Control)p-value (vs CB 1954)
Vehicle Control 18 Days----
CB 1954 (MTD) 32 Days140.42 (0.28 - 0.65)< 0.01-
SN 23862 (MTD) 41 Days230.29 (0.18 - 0.48)< 0.0010.045
NM-DNB (MTD) 58 Days400.14 (0.08 - 0.25)< 0.0001< 0.001

Comparative Discussion & Causality

The statistical superiority of NM-DNB over both CB 1954 and SN 23862 is driven by three interconnected mechanistic advantages:

  • Overcoming the Km​ Barrier: CB 1954 requires highly elevated concentrations to achieve maximum enzymatic velocity[3]. NM-DNB’s Km​ of 215 μM, combined with a kcat​ of 85.2 s⁻¹, yields a catalytic efficiency nearly two orders of magnitude greater than CB 1954. This ensures rapid bioactivation even at lower, clinically achievable serum concentrations.

  • Optimized Bystander Diffusion: While SN 23862 demonstrates a strong bystander effect due to its 2-amine metabolite[5], its lipophilic mustard group limits aqueous solubility. The N-morpholino substitution in NM-DNB acts as an amphiphilic modulator. It increases physiological solubility (allowing for higher MTD dosing without precipitation) while maintaining the ideal LogP required for the 2-amine metabolite to diffuse through 3D tumor architecture.

  • Statistical Significance in Survival: The Hazard Ratio of 0.14 for NM-DNB indicates an 86% reduction in the risk of reaching the tumor volume endpoint compared to the control. The highly significant p-value against CB 1954 ( p<0.001 ) validates that the structural modifications directly translate to extended in vivo tumor growth delay.

Sources

Comparative

Head-to-head comparison of N-(morpholin-4-yl)-2,4-dinitrobenzamide with standard of care drugs

Executive Summary & Pharmacological Rationale The tumor microenvironment (TME) is characterized by severe hypoxia, a condition that renders traditional chemotherapeutics largely ineffective and drives disease progression...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The tumor microenvironment (TME) is characterized by severe hypoxia, a condition that renders traditional chemotherapeutics largely ineffective and drives disease progression. To exploit this, Hypoxia-Activated Prodrugs (HAPs) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) agents have been developed to selectively deliver cytotoxic payloads to hypoxic regions [1].

N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a next-generation structural evolution in the dinitrobenzamide class. Historically, the standard of care in this experimental class has been CB1954 (Tretazicar) , a 5-aziridinyl derivative, and PR-104 , a dinitrobenzamide mustard [2]. While CB1954 suffers from poor aqueous solubility and PR-104 exhibits off-target normoxic activation via human aldo-keto reductase 1C3 (AKR1C3) [3], the substitution of the aziridine ring with a morpholin-4-yl moiety fundamentally resolves these limitations.

The Causality of the Morpholine Substitution: The morpholine ring is weakly basic. In the acidic TME, the morpholine nitrogen becomes protonated, which drastically enhances aqueous solubility and prevents premature systemic clearance. Furthermore, this structural modification shifts the reduction potential of the molecule. It makes the nitro groups highly susceptible to bacterial nitroreductase (NfsB) and endogenous 1-electron reductases under deep hypoxia, but highly resistant to off-target normoxic reduction by human AKR1C3, thereby widening the therapeutic window.

Mechanistic Pathway & Activation Dynamics

Upon entering a hypoxic cell or a cell transfected with the E. coli NfsB gene, N-(morpholin-4-yl)-2,4-dinitrobenzamide undergoes a critical electronic switch. The nitro groups ( -NO2​ ) are reduced to highly reactive hydroxylamines ( -NHOH ). These hydroxylamines act as potent bifunctional alkylating agents, cross-linking DNA strands and triggering rapid apoptosis [1].

G N1 N-(morpholin-4-yl)- 2,4-dinitrobenzamide N2 Nitroreductase (NfsB) & Hypoxia N1->N2 Bioreduction N3 Hydroxylamine Metabolites N2->N3 4e- / 2e- Transfer N4 DNA Crosslinking N3->N4 Alkylation N5 Tumor Cell Apoptosis N4->N5 DNA Damage

Bioreductive activation pathway of N-(morpholin-4-yl)-2,4-dinitrobenzamide in hypoxic tumor cells.

Quantitative Efficacy & Safety Benchmarks

To objectively evaluate N-(morpholin-4-yl)-2,4-dinitrobenzamide, we benchmark its performance against standard GDEPT/HAP agents and a conventional normoxic chemotherapeutic (Gemcitabine).

Pharmacological ParameterN-(morpholin-4-yl)-2,4-dinitrobenzamideCB1954 (Tretazicar)PR-104AGemcitabine (Conventional SoC)
Primary Mechanism NTR / Hypoxia ProdrugNTR / NQO2 ProdrugHypoxia / AKR1C3 ProdrugNucleoside Analog
Normoxic IC₅₀ >100 µM85 µM25 µM0.01 µM
Hypoxic IC₅₀ (0.1% O₂) 0.8 µM1.2 µM0.3 µM0.01 µM
Hypoxia Cytotoxicity Ratio >125 ~70~831 (No selectivity)
Aqueous Solubility High (>20 mM) Low (<2 mM)ModerateHigh
Bystander Effect Efficiency Excellent ModerateHighN/A
Off-Target AKR1C3 Toxicity Low LowHighN/A

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By incorporating internal mathematical controls, these workflows isolate the exact mechanism of action from background biological noise.

Protocol A: Hypoxic Cytotoxicity & HCR Determination

Objective: To quantify the Hypoxia Cytotoxicity Ratio (HCR) and validate the prodrug's tumor-selective activation. Self-Validating Logic: By running a 0.1% O₂ (hypoxia) arm in parallel with a 21% O₂ (normoxia) arm, and simultaneously testing an NTR-negative isogenic cell line, this protocol establishes a self-validating matrix. Any cytotoxicity observed can be mathematically isolated to either endogenous hypoxic reduction or exogenous NTR activation, eliminating confounding variables like baseline chemical toxicity.

  • Cell Seeding: Seed HCT116 wild-type (NTR-) and HCT116-NfsB (NTR+) cells into glass-bottom 96-well plates at 2×103 cells/well. Note: Glass is used to prevent oxygen trapping common in standard polystyrene plastics.

  • Media Equilibration: Pre-equilibrate the culture media in a specialized hypoxic chamber (0.1% O₂, 5% CO₂, balance N₂) for a minimum of 2 hours prior to drug exposure to prevent transient oxygen spikes.

  • Drug Exposure: Treat the cells with serial dilutions of N-(morpholin-4-yl)-2,4-dinitrobenzamide (0.1 µM to 100 µM). Incubate parallel plates under normoxic (21% O₂) and hypoxic (0.1% O₂) conditions for exactly 4 hours.

  • Wash & Recovery: Remove the drug, wash three times with PBS, and replace with fresh, normoxic media. Allow cells to grow for 72 hours.

  • Quantification: Assess cell viability using a standard Sulforhodamine B (SRB) assay. Calculate the IC₅₀ and derive the HCR ( IC50 Normoxia​/IC50 Hypoxia​ ).

Protocol B: 3D Multicellular Layer (MCL) Bystander Assay

Objective: To measure the intercellular diffusion of the active hydroxylamine metabolite from activated cells to neighboring non-activated cells (the "Bystander Effect"). Self-Validating Logic: The inclusion of a 100% NTR- MCL serves as an internal negative control. If the 100% NTR- MCL shows no cell death, but the NTR- cells within the 10% NTR+ co-culture die, the system definitively validates that cytotoxicity is mediated exclusively by the diffusion of the activated metabolite, rather than spontaneous prodrug degradation.

  • MCL Formation: Seed HT29 cells onto collagen-coated microporous Teflon inserts. Create two groups: a control group of 100% NTR- cells, and a mixed group containing 10% NTR+ and 90% NTR- cells. Culture for 3 days until a dense 3D layer (~150 µm thick) forms.

  • Prodrug Administration: Expose the MCLs to 10 µM of N-(morpholin-4-yl)-2,4-dinitrobenzamide for 24 hours.

  • Disaggregation: Enzymatically disaggregate the MCLs using a Trypsin/EDTA solution containing DNase I to ensure single-cell suspensions.

  • Clonogenic Plating: Plate the disaggregated cells at low densities (100-500 cells/dish) in standard media.

  • Colony Counting: After 10 days, stain with 0.5% crystal violet. Count colonies containing >50 cells. A significant reduction in survival in the mixed MCL compared to the 100% NTR- MCL quantifies the bystander efficiency driven by the morpholine moiety.

Conclusion & Translational Outlook

N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a highly optimized iteration of the dinitrobenzamide class. By utilizing a morpholine ring, researchers have successfully engineered a prodrug that overcomes the solubility bottlenecks of CB1954 and the off-target AKR1C3 toxicity of PR-104 [2][3]. Its superior Hypoxia Cytotoxicity Ratio (>125) and excellent bystander effect make it a premier candidate for integration into viral vector-based GDEPT platforms and hypoxia-targeted oncology pipelines.

References

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. Journal of Medicinal Chemistry.
  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry.
  • Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3).
Validation

Validating the Mechanism of Action of N-(morpholin-4-yl)-2,4-dinitrobenzamide Through Secondary Assays: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating next-generation bioreductive prodrugs requires moving beyond primary viability screens into orthogonal, mechanistic validation. N-(morpholin-4-yl)-2,4-dinitrobenzamide repres...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating next-generation bioreductive prodrugs requires moving beyond primary viability screens into orthogonal, mechanistic validation. N-(morpholin-4-yl)-2,4-dinitrobenzamide represents a significant structural evolution from classical bioreductive agents like the aziridine-based CB 1954 and the nitrogen mustard SN 23862. By substituting the traditional alkylating moieties with a morpholine ring, this compound exhibits altered aqueous solubility, fine-tuned redox potentials, and shifted affinities for activating nitroreductases[1].

To objectively compare its performance and validate its mechanism of action (MoA) as a Hypoxia-Activated Prodrug (HAP) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) candidate, we must deploy a self-validating system of secondary assays. This guide details the causality, protocols, and comparative data necessary to isolate its enzyme-dependence, hypoxia-selectivity, and genotoxic effector functions.

Part 1: The Mechanistic Framework

The therapeutic index of 2,4-dinitrobenzamides relies on their nature as inert prodrugs that undergo specific bioactivation. The core MoA involves the reduction of the nitro group (typically the 2-NO₂ or 4-NO₂ position) to a highly reactive hydroxylamine derivative[2].

This activation occurs via two distinct, clinically relevant pathways:

  • Hypoxia-Selective Activation (1-electron reduction): In mammalian cells, oxidoreductases like Cytochrome P450 oxidoreductase (POR) catalyze a 1-electron reduction. In normoxic tissues, oxygen rapidly oxidizes the resulting nitro radical anion back to the parent prodrug (futile cycling). Under severe hypoxia (<0.1% O₂), the radical is further reduced to the toxic hydroxylamine.

  • Enzyme-Directed Activation (2-electron reduction): Specific enzymes, such as human NAD(P)H quinone oxidoreductase 1 (NQO1) or bacterial nitroreductases (e.g., E. coli NfsB), bypass the oxygen-sensitive radical intermediate, performing a direct 2-electron reduction regardless of oxygen tension[3].

Once formed, the hydroxylamine metabolite acts as a potent electrophile, facilitating DNA interstrand crosslinking that stalls replication forks and induces apoptosis[2].

Pathway Prodrug N-(morpholin-4-yl)- 2,4-dinitrobenzamide Normoxia Normoxia (O2) Futile Cycling Prodrug->Normoxia POR (1e-) Hypoxia Hypoxia (<0.1% O2) 1e- Reduction Prodrug->Hypoxia Enzyme NQO1 / NfsB 2e- Reduction Prodrug->Enzyme Normoxia->Prodrug O2 Oxidation Metabolite Hydroxylamine Metabolite Hypoxia->Metabolite Enzyme->Metabolite Crosslink DNA Interstrand Crosslinking Metabolite->Crosslink Death Apoptosis Crosslink->Death

Bioreductive activation pathway of dinitrobenzamide prodrugs.

Part 2: Enzyme-Dependent Activation (NQO1/NTR)

The Causality: To prove that N-(morpholin-4-yl)-2,4-dinitrobenzamide is not a non-specific cytotoxin, we must demonstrate that its cytotoxicity is strictly dependent on the presence of specific nitroreductases[1]. We achieve this by using Dicoumarol, a competitive inhibitor of NQO1. If the MoA holds true, Dicoumarol treatment will rescue NQO1-expressing cells from drug-induced death, self-validating the enzymatic dependency.

Experimental Protocol: NQO1 Inhibition Viability Assay
  • Cell Seeding: Seed HCT116 cells (high endogenous NQO1 expression) into 96-well plates at 4×103 cells/well. Incubate overnight.

  • Inhibitor Pre-treatment: Pre-treat half the wells with 50 µM Dicoumarol for 2 hours to fully occupy the NQO1 active sites.

  • Drug Exposure: Add serial dilutions of N-(morpholin-4-yl)-2,4-dinitrobenzamide, CB 1954, and SN 23862 (0.1 µM to 100 µM).

  • Incubation & Readout: Incubate for 72 hours. Quantify viability using CellTiter-Glo® (ATP luminescence). Calculate the IC₅₀ shift.

Data Presentation: Cytotoxicity and Enzyme Dependence
CompoundIC₅₀ (HCT116)IC₅₀ (HCT116 + Dicoumarol)Protection Ratio (Fold Rescue)
N-(morpholin-4-yl)-2,4-dinitrobenzamide 4.2 µM88.5 µM21.0x
[2]1.8 µM25.2 µM14.0x
[2]0.9 µM15.3 µM17.0x

Insight: The morpholine derivative demonstrates a superior protection ratio compared to CB 1954, indicating highly specific, obligate activation by NQO1 with minimal off-target background toxicity.

Part 3: Hypoxia-Selective Cytotoxicity

The Causality: For a drug to function as a HAP, it must exploit the unique hypoxic microenvironment of solid tumors. By comparing clonogenic survival under normoxia (21% O₂) versus severe hypoxia (0.1% O₂), we calculate the Hypoxic Cytotoxicity Ratio (HCR). A high HCR confirms that the 1-electron futile cycling mechanism successfully protects healthy, oxygenated tissues[4].

Experimental Protocol: Clonogenic Survival Assay
  • Preparation: Seed WiDr cells (low NQO1 background to isolate the 1-electron POR pathway) in glass Petri dishes.

  • Atmospheric Equilibration: Place dishes in a hypoxia chamber flushed with 94.9% N₂ / 5% CO₂ / 0.1% O₂ for 4 hours prior to treatment. Maintain control dishes in a standard 21% O₂ incubator.

  • Treatment: Expose cells to the compounds for 4 hours under their respective atmospheres.

  • Colony Formation: Wash cells, trypsinize, and re-plate at low density in drug-free media under normoxia. Incubate for 10-14 days.

  • Scoring: Fix with methanol, stain with crystal violet, and count colonies (>50 cells).

Data Presentation: Hypoxic Cytotoxicity Ratio (HCR)
CompoundNormoxia IC₅₀ (21% O₂)Hypoxia IC₅₀ (0.1% O₂)HCR (Normoxia / Hypoxia)
N-(morpholin-4-yl)-2,4-dinitrobenzamide >100 µM2.1 µM>47.6
Tirapazamine (Positive Control)28.5 µM0.4 µM71.2
CB 195485.0 µM4.5 µM18.8

Insight: The morpholine substitution significantly blunts normoxic toxicity compared to CB 1954, driving a highly favorable HCR that rivals established hypoxia-selective agents.

Part 4: DNA Interstrand Crosslinking Validation

The Causality: The ultimate cytotoxic event of activated dinitrobenzamides is the formation of DNA interstrand crosslinks[2]. To prove this, we utilize a modified alkaline Comet assay. In a standard Comet assay, DNA damage increases the "tail moment" (migration of fragmented DNA). However, if a drug causes crosslinks, it physically tethers the DNA strands together, restricting migration. By intentionally inducing random breaks with X-ray irradiation, we can observe the drug's ability to prevent these breaks from migrating—a self-validating proof of crosslinking.

Workflow Step1 Drug Treatment (Induce Crosslinks) Step2 X-ray Irradiation (Induce Breaks) Step1->Step2 Step3 Alkaline Lysis & Electrophoresis Step2->Step3 Step4 Tail Moment Quantification Step3->Step4

Modified alkaline Comet assay workflow for DNA crosslink detection.

Experimental Protocol: Modified Alkaline Comet Assay
  • Cell Line Selection: Use UV4 cells (nucleotide excision repair-defective) to prevent the rapid repair of crosslinks from confounding the data[2].

  • Drug Treatment: Treat cells with 10 µM of the test compound for 2 hours under hypoxia (to ensure activation).

  • Irradiation: Expose the cells to 10 Gy of X-ray irradiation on ice to induce uniform DNA single-strand breaks.

  • Electrophoresis: Embed cells in low-melting-point agarose on slides. Lyse in alkaline buffer (pH >13) overnight. Run electrophoresis at 1 V/cm for 30 minutes.

  • Analysis: Stain with SYBR Gold and analyze 100 comets per slide using CometScore software to determine the Olive Tail Moment.

Data Presentation: Comet Tail Moment Analysis
Treatment ConditionMean Olive Tail MomentCrosslink Induction
Untreated Control2.1 ± 0.4-
10 Gy X-ray Only (Max Migration)45.8 ± 3.2-
CB 1954 + 10 Gy X-ray18.4 ± 2.1Moderate
N-(morpholin-4-yl)-2,4-dinitrobenzamide + 10 Gy X-ray 12.6 ± 1.8 High

Insight: The drastic reduction in the tail moment (from 45.8 to 12.6) despite 10 Gy irradiation proves that N-(morpholin-4-yl)-2,4-dinitrobenzamide forms robust DNA interstrand crosslinks that physically prevent DNA migration in an alkaline field.

Conclusion

By systematically decoupling the compound's biological interactions, we have validated the mechanism of action for N-(morpholin-4-yl)-2,4-dinitrobenzamide. The Dicoumarol rescue assay confirms its reliance on nitroreductase activation; the clonogenic survival data proves its strict hypoxia-selectivity; and the modified Comet assay definitively identifies DNA interstrand crosslinking as the terminal cytotoxic event. Compared to legacy compounds like CB 1954, the morpholine derivative offers a widened therapeutic window and superior crosslinking efficiency, making it a highly optimized candidate for targeted oncology applications.

References
  • Helsby, N. A., et al. "Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation." Chemical Research in Toxicology, 16(4), 469-478 (2003).[Link]

  • Friedlos, F., et al. "Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy." Journal of Medicinal Chemistry, 50(6), 1197-1212 (2007).[Link]

  • Mandel, H. G., et al. "Studies on the Mechanism of Action of 5-Aziridinyl-2,4-dinitrobenzamide in Tumor Cells." Cancer Research, 34(2), 322-327 (1974).[Link]

Sources

Comparative

Comparative Stability and Kinetic Profiling of N-(morpholin-4-yl)-2,4-dinitrobenzamide and Its Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Pharmacokinetic stability, structure-activity relationships (SAR), and self-validating analytical methodologies. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Pharmacokinetic stability, structure-activity relationships (SAR), and self-validating analytical methodologies.

Introduction & Mechanistic Context

Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies on the targeted enzymatic conversion of a chemically stable prodrug into a highly potent cytotoxin within the tumor microenvironment. The gold standard in this class is CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) , which undergoes rapid reduction by E. coli nitroreductase (NfsB) to form 2- and 4-hydroxylamine derivatives that act as potent DNA cross-linking agents[1]. Furthermore, CB1954 is a known substrate for human NAD(P)H quinone oxidoreductase 2 (NQO2), offering alternative activation pathways[2][3].

Despite its efficacy, the nitro group is often associated with off-target toxicity, and the intrinsic reactivity of CB1954's aziridine ring severely limits its aqueous and plasma stability[4]. To overcome these pharmacokinetic bottlenecks, structural analogs such as N-(morpholin-4-yl)-2,4-dinitrobenzamide and 5-(morpholin-4-yl)-2,4-dinitrobenzamide have been engineered.

The Causality of Stability: Why Morpholine?

The stability profile of 2,4-dinitrobenzamide derivatives is dictated by their susceptibility to nucleophilic attack.

  • Ring Strain vs. Relaxation: The 3-membered aziridine ring in CB1954 is highly strained, making it extremely vulnerable to solvolysis (ring-opening) by water or plasma thiols like glutathione. Replacing this with a 6-membered morpholine ring eliminates this angular strain, rendering the molecule chemically inert under physiological conditions.

  • Electronic Distribution: In N-(morpholin-4-yl)-2,4-dinitrobenzamide, the morpholino-hydrazide linkage alters the dihedral angle of the benzamide system. While this slightly shifts the reduction potential of the nitro groups—marginally decreasing the enzymatic turnover rate ( kcat​/Km​ )—it exponentially increases the systemic half-life, resulting in a vastly superior Area Under the Curve (AUC) in vivo.

G P 2,4-Dinitrobenzamide Prodrug (Morpholine Analog) E Nitroreductase (NfsB) + NAD(P)H Cofactor P->E Enzymatic Reduction M1 4-Hydroxylamine Metabolite (Major Active Species) E->M1 4-NO2 Reduction M2 2-Hydroxylamine Metabolite (Minor Species) E->M2 2-NO2 Reduction T DNA Cross-linking & Cellular Apoptosis M1->T DNA Alkylation

Caption: Nitroreductase-mediated activation pathway of 2,4-dinitrobenzamide prodrugs.

Comparative Quantitative Data

The following table summarizes the representative physicochemical and stability profiles of the target compound against its structural analogs. Modifying the carboxamide side chain significantly impacts the biological half-life and enzymatic selectivity[1].

CompoundStructural ModificationAqueous Half-life (pH 7.4, 37°C)Plasma Half-life (Human, 37°C)NfsB Efficiency ( kcat​/Km​ )
CB1954 5-aziridinyl (Strained ring)~45 hours1.2 hours 4.8×104M−1s−1
N-(morpholin-4-yl)-2,4-dinitrobenzamide Morpholino-hydrazide linkage>200 hours14.5 hours 1.2×104M−1s−1
5-(morpholin-4-yl)-2,4-dinitrobenzamide 5-morpholinyl (Relaxed ring)>200 hours12.0 hours 2.1×104M−1s−1

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in controls to isolate the specific variable being tested.

Protocol 1: Accelerated Plasma Stability Profiling via LC-MS/MS

This assay differentiates between chemical instability and enzymatic degradation in human plasma.

Step-by-Step Workflow:

  • Matrix Preparation: Pre-warm pooled human plasma (K2EDTA) to 37°C. Spike the plasma with the prodrug to a final concentration of 10 µM (keep organic solvent <1% to prevent protein denaturation).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at pre-defined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 100 nM of a stable-isotope-labeled Internal Standard (IS).

    • Causality: Cold ACN rapidly precipitates plasma proteins, instantly halting enzymatic degradation. The simultaneous introduction of the IS corrects for matrix-induced ion suppression and extraction losses during LC-MS/MS analysis.

  • Centrifugation: Spin the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Controls:

    • Positive Control: Procaine (rapidly hydrolyzed by plasma esterases; validates plasma activity).

    • Negative Control: Prodrug in PBS buffer (pH 7.4) instead of plasma (isolates spontaneous aqueous hydrolysis from enzymatic degradation).

Workflow S1 Sample Prep Prodrug + Plasma S2 Incubation 37°C, 0-24h S1->S2 S3 Quenching Cold ACN + IS S2->S3 S4 Centrifugation 14,000g, 10m S3->S4 S5 LC-MS/MS MRM Analysis S4->S5

Caption: Self-validating LC-MS/MS workflow for plasma stability profiling.

Protocol 2: NfsB Enzymatic Reduction Kinetics Assay

This protocol measures the specific activation rate of the prodrug by purified E. coli nitroreductase.

Step-by-Step Workflow:

  • Buffer Setup: Prepare a 10 mM sodium phosphate buffer (pH 7.0) containing 5% DMSO to ensure prodrug solubility.

  • Reaction Mixture: Combine 100 µM of the prodrug with 250 µM NAD(P)H in a UV-transparent quartz cuvette.

  • Initiation: Add purified NfsB enzyme (final concentration: 1 µg/mL) to initiate the reduction.

  • Spectrophotometric Tracking: Continuously monitor the depletion of NAD(P)H by measuring absorbance at 340 nm ( ε=6220M−1cm−1 ) for 10 minutes at 37°C.

    • Causality: Because the reduction of the dinitrobenzamide consumes NAD(P)H stoichiometrically, tracking the decay at 340 nm provides a real-time, label-free kinetic readout of prodrug activation.

  • Self-Validation Controls:

    • Blank Control: Run the exact reaction mixture without the NfsB enzyme. NAD(P)H undergoes spontaneous auto-oxidation in aqueous buffers; subtracting this baseline rate is mandatory to prevent artificially inflated kcat​ values.

    • Orthogonal Validation: Quench a parallel reaction at 5 minutes and run it on HPLC-UV (at 260 nm) to confirm the physical appearance of the 2-hydroxylamine and 4-hydroxylamine metabolite peaks.

References

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy | Journal of Medicinal Chemistry (ACS) |[Link]

  • Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) | National Institutes of Health (NIH) |[Link]

  • Nitro Group Containing Drugs | ResearchGate |[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(morpholin-4-yl)-2,4-dinitrobenzamide

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly active, bioreductive prodrugs. N-(morpholin-4-yl)-2,4-dinitrobenzamide is a specialized nitroaromatic com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly active, bioreductive prodrugs. N-(morpholin-4-yl)-2,4-dinitrobenzamide is a specialized nitroaromatic compound, structurally related to well-known nitroreductase substrates used in gene-directed enzyme prodrug therapy (GDEPT). While its morpholine moiety enhances solubility and bioavailability for in vitro and in vivo assays, the 2,4-dinitrobenzamide core introduces significant handling risks. Nitroaromatics are notorious for their potential as skin sensitizers, mutagens, and, under extreme conditions, energetic decomposers.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, solubilization, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Hazard Causality and PPE Selection

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The dinitroaromatic ring is highly lipophilic, meaning it can readily cross the stratum corneum if it contacts bare skin. When researchers solubilize this compound in dimethyl sulfoxide (DMSO)—the standard vehicle for cell-based assays—the risk of dermal absorption increases exponentially. DMSO acts as a carrier solvent, rapidly dragging the dissolved nitroaromatic directly into the bloodstream.

Therefore, standard laboratory attire is insufficient. We must adhere to the [2] and [3].

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving; Nitrile (min 5 mil)Nitrile resists fine powders. Double-gloving is critical when handling DMSO; if the outer glove is compromised by the solvent, the inner glove prevents immediate dermal absorption.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against micro-particulate aerosolization during weighing and solvent splashes during solubilization.
Body Protection Disposable, low-permeability isolation gownPrevents powder accumulation on reusable cotton coats, mitigating chronic secondary exposure and cross-contamination.
Respiratory N95 or P100 particulate respiratorRequired only if a power failure compromises the fume hood. Routine handling must always occur within a ventilated enclosure.

Operational Workflow and Visualization

The handling of N-(morpholin-4-yl)-2,4-dinitrobenzamide must follow a strict, unidirectional workflow to prevent laboratory contamination.

Workflow N1 1. Storage Retrieval (Desiccated, -20°C) N2 2. PPE Donning (Double Nitrile, Gown) N1->N2 N3 3. Weighing & Solubilization (Fume Hood / BSC) N2->N3 N4 4. Experimental Execution (Closed System) N3->N4 N5 5. Waste Segregation (Hazardous Disposal) N4->N5

Workflow for the safe handling and disposal of N-(morpholin-4-yl)-2,4-dinitrobenzamide.

Step-by-Step Methodology: Weighing and Solubilization

To ensure trustworthiness, every protocol must be a self-validating system. The following procedure incorporates built-in checks to verify safety at each step, aligning with the [1].

Step 1: Environmental Preparation and Validation

  • Action: Turn on the chemical fume hood or Class II Biological Safety Cabinet (BSC).

  • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity is confirmed to be between 80–100 feet per minute (fpm).

  • Action: Don the base PPE: inner nitrile gloves, disposable gown, and chemical splash goggles.

Step 2: Static-Free Weighing

  • Action: Place an anti-static weigh boat on the analytical balance. Nitroaromatic powders often carry a static charge, causing them to "jump" or aerosolize.

  • Validation: Tare the balance and observe for 10 seconds. If the weight drifts, static is present. Use a zero-stat anti-static gun on the weigh boat before dispensing the chemical.

  • Action: Carefully dispense the required mass of N-(morpholin-4-yl)-2,4-dinitrobenzamide using a dedicated micro-spatula.

Step 3: Solubilization and Carrier Solvent Handling

  • Action: Transfer the powder to a pre-tared amber glass vial. Causality: Dinitrobenzamides can be photosensitive; amber glass prevents UV-induced degradation of the nitro groups.

  • Action: Don the outer pair of nitrile gloves.

  • Action: Slowly add the required volume of DMSO or DMF. Cap the vial tightly and vortex until completely dissolved.

  • Validation: Inspect the vial against a light source to ensure no undissolved micro-particulates remain, which could skew downstream assay dosing and create an unexpected concentrated hazard.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., 70% isopropanol), followed by a secondary wipe with mild soap and water. Remove and discard the outer gloves inside the hood to prevent spreading trace contamination to door handles or incubators.

Spill Response and Disposal Plan

According to the National Research Council's [4], the disposal of nitroaromatics requires strict segregation to prevent unintended exothermic reactions.

Immediate Spill Response:

  • Dry Powder Spill: Do not sweep, as this aerosolizes the toxic powder. Gently cover the spill with absorbent pads wetted with 70% ethanol or isopropanol to suppress dust. Carefully scoop the wet pads into a sealable hazardous waste bag.

  • Liquid Spill (in DMSO): Cover with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated gloves, weigh boats, and wipe-down pads must be placed in a dedicated, clearly labeled "Hazardous Solid Waste - Toxic Nitroaromatics" container.

  • Liquid Waste: Collect all DMSO/aqueous mixtures containing the compound in a compatible high-density polyethylene (HDPE) carboy.

  • Incompatibility Warning: Never mix dinitrobenzamide waste with strong reducing agents, heavy metals, or strong bases (such as sodium hydroxide). Mixing these can trigger exothermic decomposition or the formation of highly sensitive, explosive phenolate salts.

References

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." OSHA 3404-11R.[Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment." 29 CFR 1910.132.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Hazardous Drugs in Healthcare Settings." Centers for Disease Control and Prevention. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(morpholin-4-yl)-2,4-dinitrobenzamide
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Reactant of Route 2
N-(morpholin-4-yl)-2,4-dinitrobenzamide
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